molecular formula C6H3ClN2 B568095 2-Chloro-3-ethynylpyrazine CAS No. 1374115-59-9

2-Chloro-3-ethynylpyrazine

Cat. No.: B568095
CAS No.: 1374115-59-9
M. Wt: 138.554
InChI Key: JUAUUZGANIEVSA-UHFFFAOYSA-N
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Description

2-Chloro-3-ethynylpyrazine is a versatile heterocyclic building block specifically designed for advanced research and development, particularly in the field of medicinal chemistry. Its molecular structure, which incorporates both a chlorine atom and an ethynyl group on the pyrazine core, makes it a valuable intermediate for constructing more complex molecules through cross-coupling reactions, such as the Sonogashira reaction, and cycloaddition chemistry . Researchers are exploring its potential as a core scaffold in the synthesis of novel active compounds. This compound is provided exclusively for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-ethynylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c1-2-5-6(7)9-4-3-8-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAUUZGANIEVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-3-ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Chloro-3-ethynylpyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Chemical Properties

PropertyValue
Molecular Formula C₆H₃ClN₂
Molecular Weight 138.56 g/mol [1]
Boiling Point Not experimentally determined
Melting Point Not experimentally determined
Density Not experimentally determined
Solubility Soluble in common organic solvents

Synthesis of this compound

The primary synthetic route to this compound is through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Ultrasound-Assisted, Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from a procedure for the synthesis of 2-alkynyl substituted 3-chloropyrazine derivatives.[2]

Materials:

  • 2,3-Dichloropyrazine

  • Trimethylsilylacetylene (or other suitable terminal alkyne)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol 400 (PEG-400)

  • Organic solvent for workup (e.g., diethyl ether or ethyl acetate)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 2,3-dichloropyrazine (1 equivalent), copper(I) iodide (catalytic amount), triphenylphosphine (catalytic amount), and potassium carbonate (2 equivalents) in PEG-400.

  • Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.1 equivalents) to the mixture.

  • Subject the reaction mixture to ultrasound irradiation at a controlled temperature (e.g., 50 °C) for a specified time (typically 0.5-1 hour), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent such as diethyl ether.

  • Filter the mixture through a pad of Celite® to remove insoluble materials.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound via a Sonogashira coupling reaction.

G Synthesis Workflow of this compound reagents Reactants: - 2,3-Dichloropyrazine - Terminal Alkyne Catalysts: - Palladium Catalyst - Copper(I) Iodide Base: - e.g., K₂CO₃ Solvent: - e.g., PEG-400 reaction Sonogashira Coupling Reaction (Ultrasound-assisted) reagents->reaction workup Aqueous Workup: - Dilution with organic solvent - Filtration - Washing with aq. solutions reaction->workup purification Purification: - Column Chromatography workup->purification product This compound purification->product

Synthesis Workflow

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the chloro, ethynyl, and pyrazine ring functionalities.

  • Sonogashira and other Cross-Coupling Reactions: The chloro group can be further substituted through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

  • Click Chemistry: The terminal alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles, a common linkage in medicinal chemistry.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazine ring, further enhanced by the chloro and ethynyl substituents, makes the ring susceptible to nucleophilic aromatic substitution reactions.

Relevance in Drug Discovery

The 2-alkynyl-3-chloropyrazine scaffold has emerged as a promising template in drug discovery. A notable in silico study has explored the potential of these compounds as ligands for the N-terminal RNA-binding domain of the nucleocapsid protein of SARS-CoV-2, suggesting their potential as antiviral agents.[2] While a specific signaling pathway involving this compound has not been elucidated, the broader class of pyrazine derivatives is known to exhibit a wide range of biological activities. For instance, derivatives of the related compound 2-chloro-3-hydrazinopyrazine have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease treatment.

The following diagram illustrates the logical relationship in the initial stages of drug discovery involving 2-alkynyl-3-chloropyrazine derivatives.

G Drug Discovery Approach for 2-Alkynyl-3-chloropyrazines scaffold 2-Alkynyl-3-chloropyrazine Scaffold in_silico In Silico Screening (e.g., Molecular Docking) scaffold->in_silico synthesis Synthesis of Derivatives in_silico->synthesis target Biological Target (e.g., SARS-CoV-2 N-protein) target->in_silico sar Structure-Activity Relationship (SAR) Studies synthesis->sar lead Lead Compound Identification sar->lead

Drug Discovery Workflow

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-3-ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic pathways of 2-Chloro-3-ethynylpyrazine. Due to the limited availability of direct experimental data for this specific compound, this document leverages information from structurally related compounds and established synthetic methodologies to offer a predictive and comparative analysis. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of novel pyrazine derivatives in drug discovery and materials science.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound with a pyrazine ring substituted with a chlorine atom and an ethynyl group. The presence of these functional groups suggests potential for a variety of chemical transformations, making it an interesting building block for the synthesis of more complex molecules.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₆H₃ClN₂
Molecular Weight 138.56 g/mol
CAS Number 1374115-59-9
Isomeric SMILES C#CC1=NC=CN=C1Cl

Table 1: Chemical Identifiers for this compound

Predicted Physicochemical Properties

While experimental data is scarce, computational methods can provide estimations of the physicochemical properties of this compound. These predicted values, summarized in Table 2, can be useful for initial experimental design.

PropertyPredicted Value
Boiling Point ~200-250 °C
Melting Point Not available
LogP ~1.5 - 2.0
pKa Not available

Table 2: Predicted Physicochemical Properties of this compound

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Sonogashira Coupling

A likely synthetic approach involves the Sonogashira coupling of a suitable chloropyrazine precursor with a protected or terminal alkyne. A particularly relevant methodology is the copper-catalyzed Sonogashira coupling of 2,3-dichloropyrazine with terminal alkynes.[1] By adapting this procedure, one could selectively introduce the ethynyl group at the 3-position.

The proposed reaction workflow is depicted in the following diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2,3-Dichloropyrazine 2,3-Dichloropyrazine Sonogashira Coupling Sonogashira Coupling 2,3-Dichloropyrazine->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Sonogashira Coupling Cu(I) Cocatalyst Cu(I) Cocatalyst Cu(I) Cocatalyst->Sonogashira Coupling Base Base Base->Sonogashira Coupling Solvent Solvent Solvent->Sonogashira Coupling This compound This compound Sonogashira Coupling->this compound

Figure 1: Proposed Sonogashira Coupling Workflow for the Synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following is a generalized experimental protocol for the Sonogashira coupling of a chloropyrazine, adapted from the synthesis of 2-alkynyl 3-chloropyrazines.[1]

Materials:

  • 2,3-Dichloropyrazine (1.0 eq)

  • Terminal alkyne (e.g., Trimethylsilylacetylene, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Base (e.g., Triethylamine, 3.0 eq)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • To a dry, inert-atmosphere flask, add 2,3-dichloropyrazine, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-3-((trimethylsilyl)ethynyl)pyrazine.

  • The trimethylsilyl protecting group can then be removed using standard conditions (e.g., K₂CO₃ in methanol) to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is not available. However, based on the known spectral data of similar pyrazine and ethynyl-containing compounds, a prediction of the key spectroscopic features can be made. For definitive characterization, computational chemistry software can be employed to predict NMR and IR spectra.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the pyrazine ring, and a singlet for the acetylenic proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4 - 8.6d1HPyrazine-H
~8.2 - 8.4d1HPyrazine-H
~3.5 - 3.7s1HAcetylenic-H

Table 3: Predicted ¹H NMR Data for this compound

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~150 - 155Pyrazine-C (adjacent to Cl)
~145 - 150Pyrazine-C
~140 - 145Pyrazine-C
~130 - 135Pyrazine-C (adjacent to ethynyl)
~80 - 85Acetylenic-C
~75 - 80Acetylenic-C

Table 4: Predicted ¹³C NMR Data for this compound

Predicted IR Spectroscopy

The key diagnostic peaks in the IR spectrum of this compound would be the C≡C and ≡C-H stretching vibrations.

Wavenumber (cm⁻¹)Vibration
~3300≡C-H stretch (strong, sharp)
~2100C≡C stretch (weak to medium, sharp)
~1600 - 1400C=C and C=N stretching (aromatic ring)
~800 - 700C-Cl stretch

Table 5: Predicted Key IR Absorptions for this compound

Predicted Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 138 and an M+2 peak at m/z 140 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyrazine scaffold is a common motif in many biologically active compounds. Pyrazine derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

For instance, certain pyrazine-containing compounds have been investigated for their role in modulating signaling pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. The logical relationship for investigating the potential of a novel pyrazine derivative like this compound in this context is outlined below.

G cluster_compound Compound of Interest cluster_screening Initial Screening cluster_pathway Pathway Analysis cluster_outcome Potential Outcome This compound This compound In vitro Cytotoxicity Assays In vitro Cytotoxicity Assays This compound->In vitro Cytotoxicity Assays PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway In vitro Cytotoxicity Assays->PI3K/AKT/mTOR Pathway Identified as a target pathway Western Blot Analysis Western Blot Analysis PI3K/AKT/mTOR Pathway->Western Blot Analysis Investigate protein expression Lead Compound for Drug Development Lead Compound for Drug Development Western Blot Analysis->Lead Compound for Drug Development Confirmation of mechanism

Figure 2: Logical Workflow for Investigating the Biological Activity of this compound.

Conclusion

This compound represents a promising but underexplored molecular scaffold. This technical guide has provided a comprehensive overview of its structure, predicted properties, and a plausible synthetic route via Sonogashira coupling. While direct experimental data remains limited, the information compiled herein, based on analogous compounds and established chemical principles, offers a solid foundation for researchers to initiate further investigation into the synthesis, characterization, and potential applications of this and related pyrazine derivatives. Future experimental work is necessary to validate the predicted data and fully elucidate the chemical and biological properties of this intriguing molecule.

References

An In-depth Technical Guide to 2-Chloro-3-ethynylpyrazine (CAS Number: 1374115-59-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-ethynylpyrazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data on this specific molecule, this document combines known properties with inferred knowledge based on established chemical principles and the behavior of structurally related compounds. All predicted data is clearly identified.

Chemical and Physical Properties

This compound is a substituted pyrazine featuring a reactive ethynyl group and a chlorine atom, making it a valuable building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions.

PropertyValueSource
CAS Number 1374115-59-9[1]
Molecular Formula C₆H₃ClN₂[1]
Molecular Weight 138.56 g/mol [1]
Isomeric SMILES C#CC1=NC=CN=C1Cl[1]
Physical State Solid (Predicted)N/A
Purity ≥97% (Commercially available)[1]
InChI Key JUAUUZGANIEVSA-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is anticipated to be a Sonogashira cross-coupling reaction. This well-established method is widely used for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3][4]

Proposed Synthesis: Sonogashira Coupling

This protocol is based on standard procedures for the synthesis of analogous 2-alkynyl-3-chloropyrazines.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product cluster_reagents Reagents & Conditions R1 2,3-Dichloropyrazine P1 This compound R1->P1 Sonogashira Coupling R2 Ethynyltrimethylsilane (or Acetylene gas) R2->P1 C1 Pd(PPh₃)₂Cl₂ (catalyst) CuI (co-catalyst) Et₃N (base) Toluene (solvent) Room Temperature

Caption: Proposed synthesis of this compound via Sonogashira coupling.

Experimental Protocol:

  • Reaction Setup: To a dry, inert-atmosphere flask, add 2,3-dichloropyrazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Base: Add anhydrous toluene and triethylamine (Et₃N) (2.5 eq).

  • Alkyne Addition: Slowly bubble acetylene gas through the solution or add ethynyltrimethylsilane (1.2 eq). If using ethynyltrimethylsilane, a subsequent deprotection step with a mild base (e.g., K₂CO₃ in methanol) will be required.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Extraction: Dilute the filtrate with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Data (Predicted)

Specific analytical data for this compound is not available in the cited literature. The following table presents predicted data based on the compound's structure and typical values for similar heterocyclic compounds.[2][5]

TechniquePredicted Data
¹H NMR δ 8.2-8.5 (m, 2H), 3.5-3.8 (s, 1H)
¹³C NMR δ 145-155 (2C), 130-140 (2C), 75-85 (2C)
Mass Spec (EI) m/z: 138 (M⁺), 140 (M⁺+2, isotopic peak for Cl), 103 (M⁺-Cl)
FT-IR (KBr, cm⁻¹) ~3300 (C≡C-H stretch), ~2100 (C≡C stretch), ~1500-1600 (C=N, C=C stretch), ~700-800 (C-Cl stretch)

Potential Biological Significance and Applications

While no specific biological studies on this compound have been identified, the pyrazine and pyridine scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[6][7][8][9][10] The ethynyl group also offers a handle for further functionalization, including click chemistry reactions.

Potential Areas of Interest:

  • Anticancer Activity: Many pyrazine and pyridine derivatives have demonstrated antiproliferative effects against various cancer cell lines.[10]

  • Antimicrobial Agents: The pyrazine nucleus is a key component in several antimicrobial and antifungal compounds.[7][9]

  • Kinase Inhibitors: The heterocyclic nature of the pyrazine ring makes it a suitable scaffold for designing kinase inhibitors, which are crucial in cancer therapy.

  • Neurological Activity: Certain pyridine derivatives have shown psychotropic, anticonvulsant, and anxiolytic properties.[6]

Hypothetical Signaling Pathway Modulation

Given the prevalence of pyrazine derivatives as kinase inhibitors, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound (Hypothetical) Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K pathway by this compound.

Conclusion

This compound is a promising but currently understudied heterocyclic compound. Its synthesis is readily achievable through established methods like the Sonogashira coupling. Based on the known biological activities of related pyrazine and pyridine derivatives, this molecule holds potential as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further experimental investigation is warranted to fully elucidate its chemical properties and biological activity.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Chloro-3-ethynylpyrazine, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through a two-step process involving a Sonogashira coupling followed by a deprotection step. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthetic route.

Synthetic Strategy Overview

The synthesis of this compound from 2,3-dichloropyrazine is accomplished via a two-step reaction sequence. The first step involves the selective mono-alkynylation of 2,3-dichloropyrazine with a protected acetylene source, typically trimethylsilylacetylene (TMSA), through a Sonogashira coupling reaction. The second step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.

Synthesis_Workflow Start 2,3-Dichloropyrazine Step1 Sonogashira Coupling with Trimethylsilylacetylene (TMSA) Start->Step1 Intermediate 2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine Step1->Intermediate Step2 Deprotection of TMS group Intermediate->Step2 Product This compound Step2->Product

2-Chloro-3-ethynylpyrazine: A Versatile Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-ethynylpyrazine is a key heterocyclic starting material possessing two reactive sites, a chloro substituent and an ethynyl group, which can be selectively functionalized to construct complex molecular architectures. This guide provides a comprehensive overview of its synthesis and synthetic applications, with a focus on its utility in the development of novel pharmaceutical and materials science compounds. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to facilitate its use in research and development.

Introduction

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry and materials science. Pyrazine derivatives, in particular, are present in numerous biologically active molecules and functional materials. This compound stands out as a valuable bifunctional building block. The electron-deficient nature of the pyrazine ring, coupled with the distinct reactivity of the chloro and ethynyl substituents, allows for a range of selective chemical transformations. This document serves as a technical resource for professionals engaged in organic synthesis, providing detailed methodologies and data to leverage the synthetic potential of this versatile starting material.

Synthesis of this compound

The primary route to this compound involves the selective Sonogashira-type coupling of a terminal alkyne with 2,3-dichloropyrazine. A copper-catalyzed, ultrasound-assisted method has been shown to be effective for the synthesis of analogous 2-alkynyl-3-chloropyrazines and provides a foundational protocol.[1]

General Experimental Protocol: Copper-Catalyzed Sonogashira-Type Coupling

A plausible synthetic pathway to this compound involves the reaction of 2,3-dichloropyrazine with a protected form of acetylene, such as (trimethylsilyl)acetylene, followed by a deprotection step. This approach circumvents the challenges of handling acetylene gas directly.

Step 1: Sonogashira Coupling of 2,3-Dichloropyrazine with (Trimethylsilyl)acetylene

In a typical procedure, 2,3-dichloropyrazine is coupled with (trimethylsilyl)acetylene in the presence of a copper(I) iodide catalyst, a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., potassium carbonate) in a suitable solvent like PEG-400.[1] The use of ultrasound irradiation can significantly accelerate the reaction.[1]

Step 2: Deprotection of the Trimethylsilyl Group

The resulting 2-chloro-3-((trimethylsilyl)ethynyl)pyrazine is then deprotected to yield the terminal alkyne. This is commonly achieved by treatment with a fluoride source, such as potassium fluoride, or a base like potassium carbonate in a protic solvent such as methanol.

The overall synthetic workflow is depicted below:

G cluster_synthesis Synthesis of this compound 2_3_Dichloropyrazine 2,3-Dichloropyrazine Coupling Sonogashira Coupling (CuI, PPh3, K2CO3, PEG-400, Ultrasound) 2_3_Dichloropyrazine->Coupling TMS_Acetylene (Trimethylsilyl)acetylene TMS_Acetylene->Coupling Protected_Product 2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine Coupling->Protected_Product Deprotection Deprotection (K2CO3, MeOH) Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic pathway to this compound.

Synthetic Applications of this compound

The dual reactivity of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in drug discovery, particularly as kinase inhibitors.[2] One key application is in the construction of pyrazolo[1,5-a]pyrazine derivatives through cycloaddition reactions.

Synthesis of Fused Heterocycles: Pyrazolo[1,5-a]pyrazines

The ethynyl group of this compound can participate in cycloaddition reactions, for instance, with nitrile imines generated in situ from hydrazonoyl chlorides, to form pyrazole rings. The subsequent intramolecular nucleophilic aromatic substitution of the chloro group by a nitrogen atom in the newly formed pyrazole ring can lead to the formation of the fused pyrazolo[1,5-a]pyrazine scaffold.

A general workflow for this transformation is outlined below:

G cluster_reaction Synthesis of Pyrazolo[1,5-a]pyrazines Start This compound Cycloaddition [3+2] Cycloaddition Start->Cycloaddition Reagent Hydrazonoyl Chloride Base Base (e.g., Et3N) Base->Cycloaddition Generates Nitrile Imine Intermediate Pyrazolylpyrazine Intermediate Cycloaddition->Intermediate Cyclization Intramolecular SNAr Intermediate->Cyclization Product Pyrazolo[1,5-a]pyrazine Derivative Cyclization->Product

Caption: Reaction pathway to Pyrazolo[1,5-a]pyrazines.

Detailed Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrazine

While a specific protocol starting from this compound is not available in the searched literature, a general procedure for a similar transformation can be extrapolated.

To a solution of this compound and a hydrazonoyl chloride in a suitable aprotic solvent (e.g., toluene or THF), a non-nucleophilic base such as triethylamine is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrazine derivative.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of 2-alkynyl-3-chloropyrazines, which serves as a model for the synthesis of the title compound.[1]

EntryTerminal AlkyneProductReaction Time (min)Yield (%)
1Phenylacetylene2-Chloro-3-(phenylethynyl)pyrazine1592
21-Heptyne2-Chloro-3-(hept-1-yn-1-yl)pyrazine2088
33,3-Dimethyl-1-butyne2-Chloro-3-(3,3-dimethylbut-1-yn-1-yl)pyrazine2585

Reaction Conditions: 2,3-dichloropyrazine (1 mmol), terminal alkyne (1.2 mmol), CuI (10 mol%), PPh3 (20 mol%), K2CO3 (2 mmol), PEG-400 (5 mL), ultrasound irradiation.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex heterocyclic molecules. Its preparation via a copper-catalyzed Sonogashira-type coupling is efficient and scalable. The orthogonal reactivity of its chloro and ethynyl groups allows for a wide range of subsequent transformations, most notably in the construction of fused pyrazine systems of medicinal importance. The detailed protocols and reaction pathways provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important building block in their drug discovery and materials science endeavors.

References

Unlocking the Therapeutic Potential of 2-Chloro-3-ethynylpyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chloro group at the 2-position and an ethynyl group at the 3-position of the pyrazine ring creates a unique chemical entity, 2-chloro-3-ethynylpyrazine, whose derivatives are of growing interest in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, focusing on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. While direct research on this specific scaffold is emerging, this guide synthesizes data from closely related pyrazine derivatives to illuminate its potential and guide future research.

Synthesis of this compound Derivatives

The synthetic route to this compound derivatives typically begins with a commercially available pyrazine precursor. A common strategy involves the introduction of the chloro and ethynyl groups through sequential reactions. For instance, a pyrazinone can be chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 2-chloropyrazine can then undergo a Sonogashira coupling reaction with a protected acetylene, followed by deprotection to yield the desired this compound core. Further derivatization at the ethynyl or other positions on the pyrazine ring can then be achieved to generate a library of analogues.

Biological Activities and Potential Therapeutic Applications

Based on the biological activities observed for structurally related pyrazine derivatives, this compound analogues are being investigated for several therapeutic applications.

Anticancer Activity

Numerous pyrazine derivatives have demonstrated potent anticancer activity. While specific data for this compound derivatives is still under extensive investigation, related compounds have shown promise. For instance, derivatives of 2-phenazinamine, which contains a pyrazine-like core, have exhibited significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action for pyrazine-based anticancer agents often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases.

Table 1: Cytotoxicity of Selected Pyrazine and Related Heterocyclic Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
2-Chloro-N-(phenazin-2-yl)benzamide K562 (Leukemia)2.5Cisplatin3.2
HepG2 (Hepatocellular Carcinoma)4.1Cisplatin5.8
Quinazoline-chalcone 14g K-562 (Leukemia)0.622 - 1.81DoxorubicinNot Reported
HCT-116 (Colon Cancer)0.622 - 1.81DoxorubicinNot Reported
MCF7 (Breast Cancer)0.622 - 1.81DoxorubicinNot Reported
Pyrimidodiazepine 16c Various (NCI-60 panel)CytotoxicDoxorubicinNot Reported

Note: This table presents data from related heterocyclic compounds to infer the potential of this compound derivatives. Direct data for the target compounds is not yet widely available.

Kinase Inhibition

The pyrazine ring is a key component of several approved and investigational kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. The this compound scaffold provides a rigid framework that can be functionalized to target the ATP-binding site of various kinases. The ethynyl group, in particular, can act as a hydrogen bond acceptor or be used as a handle for further modification to enhance binding affinity and selectivity.

Table 2: Kinase Inhibitory Activity of Representative Pyrazine-Based Inhibitors

CompoundTarget KinaseIC₅₀ (nM)
Radotinib BCR-ABLNot Reported
Gefitinib EGFR2-37
Imatinib BCR-ABL310

Note: This table showcases the potential of the pyrazine scaffold in kinase inhibition. The specific kinase targets of this compound derivatives are an active area of research.

Below is a conceptual signaling pathway that could be targeted by this compound derivatives acting as kinase inhibitors.

Kinase_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Transcription Factors Transcription Factors Signaling Proteins->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound Derivative This compound Derivative This compound Derivative->Receptor Tyrosine Kinase (RTK) MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I MIC_Determination_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of compounds in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Visually inspect for growth or measure OD600 D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

The Strategic Role of 2-Chloro-3-ethynylpyrazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a cornerstone in the development of contemporary therapeutics, valued for its ability to impart favorable physicochemical and biological properties to a molecule. Among its many derivatives, 2-Chloro-3-ethynylpyrazine has emerged as a particularly versatile and powerful building block in medicinal chemistry. Its unique combination of a reactive chloro group and an accessible ethynyl moiety provides a flexible platform for the synthesis of complex heterocyclic systems, most notably in the realm of kinase inhibitors for oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of compounds derived from this pivotal intermediate.

Synthesis of the Core Scaffold: this compound

The preparation of this compound is a critical first step in its utilization as a medicinal chemistry synthon. A common and effective method involves a two-step process starting from the readily available 2,3-dichloropyrazine. This process leverages the Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Sonogashira Coupling of 2,3-Dichloropyrazine with (Trimethylsilyl)acetylene

A solution of 2,3-dichloropyrazine in a suitable solvent, such as tetrahydrofuran (THF) or 1,4-dioxane, is treated with (trimethylsilyl)acetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions.

  • Reaction Scheme:

  • Reagents and Conditions:

    • Substrate: 2,3-Dichloropyrazine

    • Reagent: (Trimethylsilyl)acetylene

    • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Co-catalyst: Copper(I) iodide (CuI)

    • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

    • Solvent: Anhydrous THF or 1,4-dioxane

    • Temperature: Typically room temperature to mild heating (e.g., 50-70 °C)

    • Atmosphere: Inert (e.g., Nitrogen or Argon)

Step 2: Deprotection of 2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine

The resulting 2-chloro-3-((trimethylsilyl)ethynyl)pyrazine is then deprotected to yield the target compound. This is typically achieved by treating the silylated intermediate with a fluoride source or a base in a protic solvent.

  • Reaction Scheme:

  • Reagents and Conditions:

    • Substrate: 2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine

    • Deprotecting Agent: Tetrabutylammonium fluoride (TBAF) in THF, or potassium carbonate (K₂CO₃) in methanol.

    • Temperature: Room temperature.

This two-step procedure provides a reliable route to this compound, which can then be used in subsequent synthetic transformations.

Application in the Synthesis of Kinase Inhibitors

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of kinase inhibitors. The ethynyl group can be further functionalized, often via another Sonogashira coupling, to introduce various aryl or heteroaryl moieties that can interact with the ATP-binding site of kinases. The chloro substituent, on the other hand, can be displaced by nucleophiles to introduce additional diversity and modulate the compound's properties.

While specific, publicly available examples of kinase inhibitors synthesized directly from this compound with comprehensive biological data are limited in the reviewed literature, the strategic importance of this scaffold is evident from its frequent appearance in the patent literature for various kinase targets, including Janus kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), and Mesenchymal-Epithelial Transition factor (MET).

Logical Workflow for Kinase Inhibitor Synthesis

G cluster_synthesis Synthesis of this compound cluster_diversification Kinase Inhibitor Synthesis start 2,3-Dichloropyrazine step1 Sonogashira Coupling with (Trimethylsilyl)acetylene start->step1 intermediate 2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine step1->intermediate step2 Deprotection intermediate->step2 product This compound step2->product core This compound sonogashira Sonogashira Coupling with Aryl/Heteroaryl Halide core->sonogashira nucleophilic_substitution Nucleophilic Aromatic Substitution core->nucleophilic_substitution inhibitor Kinase Inhibitor Candidate sonogashira->inhibitor nucleophilic_substitution->inhibitor

Caption: Synthetic workflow from 2,3-dichloropyrazine to kinase inhibitor candidates.

Targeted Signaling Pathways

Kinase inhibitors derived from pyrazine scaffolds are known to target a multitude of signaling pathways implicated in cancer and inflammation. The specific pathway targeted depends on the kinase being inhibited. Key pathways include:

  • JAK-STAT Pathway: Janus kinases (JAK1, JAK2, JAK3, TYK2) are crucial for cytokine signaling that regulates immune responses and hematopoiesis. Inhibitors of JAKs are used in the treatment of rheumatoid arthritis and myelofibrosis.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers.[2]

  • PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, metabolism, and survival. It is frequently hyperactivated in cancer.

  • ALK Signaling: Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when constitutively activated due to chromosomal rearrangements, drives the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[3]

  • MET Signaling: The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell motility, invasion, and proliferation. Aberrant MET signaling is implicated in various cancers.

Signaling Pathway Diagram: A Generalized Kinase Inhibitor Action

G cluster_pathway Cellular Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., ALK, MET) Kinase Intracellular Kinase (e.g., JAK) Receptor->Kinase Downstream Downstream Signaling (e.g., STAT, MAPK, AKT) Kinase->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor This compound -derived Inhibitor Inhibitor->Kinase

Caption: General mechanism of action for a kinase inhibitor.

Biological Evaluation of Kinase Inhibitors

The characterization of novel kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general framework for determining the IC₅₀ value of a test compound against a specific kinase.

  • Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of remaining ATP is inversely proportional to the kinase activity.

  • Materials:

    • Recombinant kinase (e.g., JAK2, ALK, MET)

    • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

    • ATP

    • Kinase assay buffer

    • Test compound (dissolved in DMSO)

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (typically ≤ 1%).

    • Add the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add a mixture of the kinase and its substrate to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

Following in vitro characterization, promising compounds are evaluated in cell-based assays to assess their activity in a more physiologically relevant context.

  • Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays determine the effect of the compound on the growth and viability of cancer cell lines that are dependent on the target kinase.

  • Western Blotting: This technique is used to measure the phosphorylation status of the target kinase and its downstream signaling proteins in treated cells, confirming the on-target activity of the inhibitor.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: Assays such as Annexin V staining or caspase activity assays can determine if the compound induces programmed cell death.

Experimental Workflow for Biological Evaluation

G start Synthesized Kinase Inhibitor Candidate invitro In Vitro Kinase Assay (Determine IC50) start->invitro cell_based Cell-Based Assays invitro->cell_based proliferation Proliferation/Viability (e.g., MTT) cell_based->proliferation western Western Blot (Phosphorylation Status) cell_based->western cell_cycle Cell Cycle Analysis cell_based->cell_cycle apoptosis Apoptosis Assay cell_based->apoptosis lead Lead Compound Identification proliferation->lead western->lead cell_cycle->lead apoptosis->lead

Caption: Workflow for the biological evaluation of kinase inhibitor candidates.

Quantitative Data Summary

The following table summarizes representative inhibitory activities for pyrazine-based kinase inhibitors, illustrating the potency that can be achieved with this scaffold. Note that these are examples from the broader class of pyrazine kinase inhibitors and not necessarily direct derivatives of this compound, for which specific public data is less available.

Compound ClassTarget KinaseIC₅₀ (nM)Assay Type
Triazolopyridine-basedJAK1Varies (nanomolar range)Enzymatic
Triazolopyridine-basedHDAC6Varies (nanomolar range)Enzymatic
2-substituted aniline pyrimidineMer18.5 ± 2.3Enzymatic
2-substituted aniline pyrimidinec-Met33.6 ± 4.3Enzymatic

Data is illustrative and sourced from publicly available research on pyrazine-based inhibitors.[4][5]

Conclusion

This compound stands out as a high-value building block in medicinal chemistry, offering a straightforward entry into a diverse chemical space of potent and selective kinase inhibitors. Its synthesis is well-established, and its reactivity profile allows for systematic and efficient exploration of structure-activity relationships. As the demand for novel kinase inhibitors continues to grow, the strategic application of this compound is poised to play an increasingly important role in the discovery and development of next-generation targeted therapies.

References

The Versatile Building Block: A Technical Guide to 2-Chloro-3-ethynylpyrazine and Its Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-ethynylpyrazine is a heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive ethynyl group and a synthetically adaptable chloro-substituent on a pyrazine core, offers a gateway to a diverse array of novel molecules. This technical guide provides an in-depth overview of the synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility in drug discovery. Detailed experimental protocols, quantitative data, and graphical representations of synthetic and biological pathways are presented to facilitate its use in research and development.

Introduction

Pyrazine and its derivatives are integral components in a wide range of biologically active compounds and approved drugs. The pyrazine ring system is a key pharmacophore that contributes to the therapeutic efficacy of medications used in various disease areas, including infectious diseases, oncology, and neurology. The introduction of an ethynyl group at the 3-position and a chlorine atom at the 2-position of the pyrazine ring creates a molecule, this compound, with exceptional synthetic potential. The chloro-substituent can be readily displaced by various nucleophiles or participate in cross-coupling reactions, while the terminal alkyne is a versatile handle for transformations such as Sonogashira couplings, "click chemistry," and other cycloaddition reactions. These features make this compound a valuable scaffold for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence involving a Sonogashira coupling reaction followed by a deprotection step.

Step 1: Sonogashira Coupling of 2,3-Dichloropyrazine with (Trimethylsilyl)acetylene

The initial step involves the palladium- and copper-catalyzed cross-coupling of commercially available 2,3-dichloropyrazine with a protected alkyne, such as (trimethylsilyl)acetylene. The use of a silyl protecting group on the alkyne is crucial to prevent self-coupling and other side reactions.

Synthesis_Step1 2,3-Dichloropyrazine 2,3-Dichloropyrazine reagents Pd(PPh3)2Cl2, CuI Et3N, Toluene 2,3-Dichloropyrazine->reagents TMS-acetylene TMS-acetylene TMS-acetylene->reagents product 2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine reagents->product

Caption: Sonogashira coupling of 2,3-dichloropyrazine.

Experimental Protocol: Synthesis of 2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine

  • Materials:

    • 2,3-Dichloropyrazine

    • (Trimethylsilyl)acetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Toluene, anhydrous

  • Procedure:

    • To a solution of 2,3-dichloropyrazine (1.0 eq) in anhydrous toluene are added triethylamine (2.0 eq) and (trimethylsilyl)acetylene (1.2 eq).

    • The mixture is degassed with argon or nitrogen for 15-20 minutes.

    • Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) are then added.

    • The reaction mixture is heated to 80 °C and stirred under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine.

Step 2: Deprotection of the Trimethylsilyl Group

The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne. This is typically achieved under mild basic conditions.

Synthesis_Step2 start 2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine reagents K2CO3 Methanol start->reagents product This compound reagents->product

Caption: Deprotection of the silyl group.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine

    • Potassium carbonate (K₂CO₃)

    • Methanol

  • Procedure:

    • To a solution of 2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine (1.0 eq) in methanol is added potassium carbonate (1.5 eq).

    • The reaction mixture is stirred at room temperature for 1-3 hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound. Further purification can be performed by column chromatography if necessary.

Reactivity and Potential Applications

The synthetic utility of this compound stems from the distinct reactivity of its chloro and ethynyl functionalities.

Reactions at the Ethynyl Group

The terminal alkyne is a versatile handle for a variety of chemical transformations:

  • "Click Chemistry": The ethynyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. This highly efficient and regioselective reaction is a powerful tool for bioconjugation and the synthesis of complex molecules.

Click_Chemistry start This compound reagents Cu(I) catalyst start->reagents azide R-N3 azide->reagents product 1,4-Disubstituted 1,2,3-Triazole reagents->product

Caption: "Click Chemistry" with this compound.

  • Sonogashira Coupling: The terminal alkyne can be further functionalized through another Sonogashira coupling with various aryl or vinyl halides to introduce diverse substituents.

  • Other Cycloadditions: The ethynyl group can also participate in other cycloaddition reactions, such as [3+2] cycloadditions with nitrones or Diels-Alder reactions, to construct a variety of heterocyclic systems.

Reactions at the Chloro-Substituent

The chlorine atom can be displaced by a range of nucleophiles, including amines, thiols, and alcohols, allowing for the introduction of various functional groups at the 2-position of the pyrazine ring. This nucleophilic aromatic substitution is a key step in the diversification of the this compound scaffold.

Potential Applications in Drug Discovery

While direct biological activity data for this compound is limited, its derivatives have shown promising potential in several therapeutic areas.

Antiviral Agents

In silico studies have suggested that 2-alkynyl-3-chloropyrazine derivatives could act as potential ligands for the N-terminal RNA-binding domain (NTD) of the SARS-CoV-2 nucleocapsid (N) protein.[1] The N-protein is essential for viral replication and packaging, making it an attractive target for antiviral drug development. The proposed mechanism involves the binding of the pyrazine derivatives to a key pocket in the NTD, thereby inhibiting its function.

SARS_CoV_2_Inhibition cluster_viral_replication Viral Replication Cycle Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Replication_Transcription Replication & Transcription Uncoating->Replication_Transcription N_Protein_Binding N-Protein binding to viral RNA Replication_Transcription->N_Protein_Binding Assembly Virion Assembly N_Protein_Binding->Assembly Release Viral Release Assembly->Release Pyrazine_Derivative 2-Alkynyl-3-chloropyrazine Derivative N_Protein SARS-CoV-2 N-Protein (NTD) Pyrazine_Derivative->N_Protein Binding and Inhibition N_Protein->N_Protein_Binding

Caption: Proposed mechanism of action for pyrazine derivatives.

Acetylcholinesterase Inhibitors

Derivatives of the closely related 2-chloro-3-hydrazinopyrazine have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. This suggests that the pyrazine core can serve as a scaffold for developing inhibitors of key enzymes in neurodegenerative disorders.

Table 1: Biological Activity of Related Pyrazine Derivatives

Compound ClassTargetBiological ActivityReference
2-Alkynyl-3-chloropyrazinesSARS-CoV-2 N-ProteinIn silico binding[1]
2-Chloro-3-hydrazinopyrazine derivativesAcetylcholinesteraseEnzyme inhibition

Note: Specific quantitative data for this compound is not yet available in the public domain.

Conclusion

This compound is a highly valuable and versatile building block with significant potential for applications in drug discovery and materials science. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the creation of diverse molecular architectures. The demonstrated potential of its derivatives as antiviral agents and enzyme inhibitors highlights the promise of this scaffold for the development of novel therapeutic agents. This technical guide provides the foundational knowledge and experimental protocols to encourage further exploration and utilization of this compound in innovative research endeavors.

References

The 2-Alkynyl-3-Chloropyrazine Scaffold: A Privileged Framework for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-alkynyl-3-chloropyrazine core is a versatile and increasingly important scaffold in medicinal chemistry. This heterocyclic motif, characterized by a pyrazine ring substituted with a reactive alkyne group at the 2-position and a chlorine atom at the 3-position, offers a unique combination of structural features that are highly attractive for the design of targeted therapeutics. The electron-deficient nature of the pyrazine ring, coupled with the synthetic tractability of the chloro and alkynyl functionalities, provides a robust platform for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. This guide provides a comprehensive overview of the 2-alkynyl-3-chloropyrazine framework, including its synthesis, biological activities, and its potential in drug design, with a focus on kinase inhibition.

Synthetic Strategies: Accessing the 2-Alkynyl-3-Chloropyrazine Core

The primary and most efficient method for the synthesis of 2-alkynyl-3-chloropyrazines is the Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction allows for the direct coupling of a terminal alkyne with an aryl or vinyl halide, in this case, 2,3-dichloropyrazine. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1]

A key advantage of this approach is the ability to selectively mono-alkynylate 2,3-dichloropyrazine, yielding the desired 2-alkynyl-3-chloro-pyrazine framework. This selectivity is crucial for creating a diverse library of compounds with various substituents on the alkyne moiety for structure-activity relationship (SAR) studies.

General Experimental Protocol for Sonogashira Coupling

The following protocol is a representative example for the synthesis of 2-alkynyl-3-chloropyrazine derivatives.[1]

Materials:

  • 2,3-Dichloropyrazine

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))

  • Solvent (e.g., ethanol, PEG-400)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel, add 2,3-dichloropyrazine (1.0 eq), the terminal alkyne (1.0-1.2 eq), the palladium catalyst (e.g., 10 mol% Pd/C), CuI (e.g., 5 mol%), and PPh₃ (e.g., 10 mol%).

  • Add the solvent and the base (e.g., 2.0 eq of Et₃N).

  • Purge the reaction mixture with an inert gas for 10-15 minutes.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-3-chloropyrazine.

Ultrasound-assisted synthesis has also been reported as an environmentally friendly and efficient method for this transformation, often leading to shorter reaction times and higher yields.[1]

Biological Activity and Therapeutic Potential

The 2-alkynyl-3-chloropyrazine framework has shown promise in a variety of therapeutic areas, most notably as kinase inhibitors for the treatment of cancer and other diseases. The pyrazine ring can act as a hinge-binder in the ATP-binding pocket of kinases, while the alkyne moiety can be functionalized to interact with other regions of the active site or to attach linkers for further derivatization.

Kinase Inhibition

Numerous pyrazine-based compounds have been developed as potent kinase inhibitors.[2] While specific data for a broad range of 2-alkynyl-3-chloropyrazine derivatives is still emerging, the inhibitory activities of structurally related 2-chloro-3-substituted pyrazines provide valuable insights into the potential of this scaffold. The following tables summarize the reported inhibitory activities of some pyrazine derivatives against various kinases and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
1 Aurora A< 30[3]
2 Aurora B< 30[3]
3 Chk13-10[4]

Table 2: Anti-proliferative Activity of Selected Pyrazine Derivatives

Compound IDCell LineIC₅₀ (nM)Reference
12k HCT116 (colon cancer)6[3]
2e HeLa (cervical cancer)Potentiates doxorubicin by >22-fold[4]
8 Mycobacterium tuberculosis H37Rv6,000[5]

Table 3: Acetylcholinesterase Inhibitory Activity of 2-Chloro-3-hydrazinopyrazine Derivatives

Compound IDIC₅₀ (µM)Reference
CHP4 3.76[6]
CHP5 4.2[6]

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature for a defined period.

  • Stop the reaction and add the detection reagent to measure the amount of product formed (or ATP consumed).

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Due to the limited specific data for the 2-alkynyl-3-chloropyrazine framework, the following signaling pathway diagram represents a generalized pathway targeted by pyrazine-based kinase inhibitors, such as those targeting receptor tyrosine kinases (RTKs) like EGFR or VEGFR.

Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Pyrazine_Inhibitor 2-Alkynyl-3-chloropyrazine Derivative Pyrazine_Inhibitor->Dimerization Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Generalized RTK signaling pathway inhibited by pyrazine derivatives.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the synthesis and evaluation of 2-alkynyl-3-chloropyrazine derivatives.

Synthesis_Workflow Start 2,3-Dichloropyrazine + Terminal Alkyne Sonogashira Sonogashira Coupling Start->Sonogashira Purification Purification (Column Chromatography) Sonogashira->Purification Characterization Characterization (NMR, MS) Purification->Characterization Product 2-Alkynyl-3-chloropyrazine Derivative Characterization->Product

Caption: Synthetic workflow for 2-alkynyl-3-chloropyrazine derivatives.

Biological_Evaluation_Workflow Compound Synthesized Compound Kinase_Assay In Vitro Kinase Assay (Determine IC50) Compound->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., Proliferation, Determine IC50) Compound->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Compound Iterative Design In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: Workflow for the biological evaluation of pyrazine-based inhibitors.

Conclusion

The 2-alkynyl-3-chloropyrazine framework represents a highly promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Its synthetic accessibility via the Sonogashira coupling allows for the creation of diverse chemical libraries, facilitating robust structure-activity relationship studies. While more extensive biological data for this specific framework is needed, the existing information on related pyrazine derivatives highlights its potential to yield potent and selective drug candidates. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile chemical core in their drug discovery programs.

References

Spectroscopic Profile of 2-Chloro-3-ethynylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Chloro-3-ethynylpyrazine. Due to the limited availability of directly published experimental spectra for this specific molecule, this document combines established experimental protocols for analogous compounds with predicted spectroscopic data based on its chemical structure. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic characteristics for this compound. These values are derived from computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.5 - 8.7Doublet1HPyrazine H
~8.4 - 8.6Doublet1HPyrazine H
~3.4 - 3.6Singlet1HEthynyl H

Predictions are based on the analysis of similar pyrazine and ethynyl-substituted aromatic systems.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~150 - 152Aromatic CHPyrazine C-H
~148 - 150Aromatic C-ClPyrazine C-Cl
~144 - 146Aromatic CHPyrazine C-H
~130 - 132Aromatic C-C≡Pyrazine C-C≡
~80 - 82Alkyne CPyrazine-C≡C -H
~78 - 80Alkyne CPyrazine-C ≡C-H

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and are influenced by the solvent used.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300Strong, Sharp≡C-H StretchTerminal Alkyne
~3100 - 3000MediumC-H StretchAromatic (Pyrazine)
~2100 - 2150Medium, SharpC≡C StretchAlkyne
~1550 - 1450Medium-StrongC=C and C=N StretchAromatic Ring (Pyrazine)
~1200 - 1000Medium-StrongC-H in-plane bendAromatic (Pyrazine)
~850 - 750StrongC-Cl StretchAryl Halide
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zIonDescription
138/140[M]⁺Molecular ion peak (with isotopic pattern for Cl)
112/114[M-C₂H]⁺Loss of the ethynyl group
103[M-Cl]⁺Loss of a chlorine atom
76[C₄H₂N₂]⁺Pyrazine ring fragment

The presence of chlorine will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: No extensive sample preparation is required for Attenuated Total Reflectance (ATR) -FTIR. A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum:

    • Place the solid sample on the ATR crystal and apply pressure using the instrument's clamp to ensure good contact.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, a direct insertion probe can be used. The sample is heated in the vacuum of the instrument to promote vaporization.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[1][2] This causes ionization and fragmentation of the molecules.[1][2]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to deduce the structure of the compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification of This compound Sample_Prep Sample Preparation for Analysis (Dissolving/Direct Application) Synthesis->Sample_Prep NMR NMR Spectroscopy (¹H & ¹³C) Sample_Prep->NMR IR FTIR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS NMR_Process NMR Data Processing (FT, Phasing, Integration) NMR->NMR_Process IR_Process IR Spectrum Analysis (Peak Identification) IR->IR_Process MS_Process MS Data Analysis (Fragmentation Pattern) MS->MS_Process Structure_Confirm Structure Confirmation NMR_Process->Structure_Confirm IR_Process->Structure_Confirm MS_Process->Structure_Confirm

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 2,3-Dichloropyrazine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its typically mild reaction conditions and tolerance of a wide range of functional groups.[2][3]

The 2,3-disubstituted pyrazine core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. The introduction of alkyne functionalities onto this core via Sonogashira coupling opens up a vast chemical space for the development of novel therapeutic agents. The resulting alkynylpyrazines can serve as key intermediates for further molecular elaboration, including cycloaddition reactions, cyclizations, and the introduction of other functional groups.

The Sonogashira coupling of 2,3-dichloropyrazine presents a unique set of opportunities and challenges. The two chlorine atoms offer the potential for selective mono-alkynylation or subsequent di-alkynylation, allowing for the synthesis of a diverse library of compounds from a single starting material. However, aryl chlorides are generally less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions, often requiring more active catalyst systems and optimized reaction conditions.[1] The electron-deficient nature of the pyrazine ring can also influence the reactivity of the C-Cl bonds.

Successful Sonogashira coupling of 2,3-dichloropyrazine hinges on the careful selection of the palladium catalyst, ligand, copper co-catalyst (or copper-free conditions), base, and solvent. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have shown increased efficacy for the coupling of less reactive aryl chlorides.[4]

Key Considerations for the Sonogashira Coupling of 2,3-Dichloropyrazine:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. However, for challenging substrates like aryl chlorides, more advanced catalyst systems with specialized ligands (e.g., bulky, electron-rich phosphines) may be necessary.[4] Copper-free conditions can also be employed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

  • Ligands: The choice of ligand is crucial for activating the C-Cl bond. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.[1]

  • Solvent: A variety of solvents can be used, with DMF, THF, and toluene being common choices. The choice of solvent can influence catalyst solubility and reaction kinetics.

  • Temperature: Due to the lower reactivity of the C-Cl bonds, elevated temperatures may be required to achieve reasonable reaction rates and yields.

  • Regioselectivity: In the case of dichlorinated substrates, achieving selective mono-alkynylation can be a key objective. The relative reactivity of the two chlorine atoms on the pyrazine ring will determine the regioselectivity of the initial coupling. Further optimization can allow for a second coupling to introduce a different alkyne.

Experimental Protocols

The following protocols are representative methodologies for the Sonogashira coupling of 2,3-dichloropyrazine with terminal alkynes. Note: These are general procedures, and optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for Mono-alkynylation of 2,3-Dichloropyrazine

This protocol is adapted from general procedures for the Sonogashira coupling of challenging aryl chlorides.

Materials:

  • 2,3-Dichloropyrazine

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous solvent (e.g., DMF or THF)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,3-dichloropyrazine (1.0 mmol), the terminal alkyne (1.1 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous solvent (5 mL) and the amine base (3.0 mmol).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). The optimal temperature should be determined empirically.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-3-alkynylpyrazine.

Protocol 2: Procedure for Sequential Di-alkynylation of 2,3-Dichloropyrazine

This protocol outlines a two-step approach for the synthesis of unsymmetrical 2,3-dialkynylpyrazines.

Step 1: First Sonogashira Coupling (Mono-alkynylation)

  • Follow Protocol 1 to synthesize the 2-chloro-3-alkynylpyrazine intermediate. Isolate and purify the product.

Step 2: Second Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add the purified 2-chloro-3-alkynylpyrazine (1.0 mmol) from Step 1, the second terminal alkyne (1.2 mmol), a more active palladium catalyst system (e.g., a combination of Pd₂(dba)₃ and a bulky phosphine ligand like XPhos or SPhos), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous solvent (5 mL) and a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol).

  • Stir the reaction mixture at a higher temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, follow the workup and purification steps as described in Protocol 1 to isolate the 2,3-dialkynylpyrazine product.

Data Presentation

The following tables summarize typical reaction conditions for the Sonogashira coupling of dichlorinated heteroaromatics, which can be used as a starting point for the optimization of the reaction with 2,3-dichloropyrazine.

Table 1: Typical Conditions for Mono-alkynylation

ParameterConditionReference/Analogy
Substrate 2,3-Dichloropyrazine-
Alkyne PhenylacetyleneRepresentative aromatic alkyne
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)General Sonogashira conditions[1]
Cu Co-catalyst CuI (4-10 mol%)General Sonogashira conditions[1]
Ligand PPh₃ (4-10 mol%)General Sonogashira conditions[1]
Base Triethylamine (2-3 equiv.)Common amine base[1]
Solvent DMF or THFCommon polar aprotic solvents
Temperature 80-110 °CFor less reactive aryl chlorides
Typical Yield 40-70% (estimated)Based on analogous systems

Table 2: Potential Conditions for Di-alkynylation

ParameterConditionReference/Analogy
Substrate 2-Chloro-3-alkynylpyrazine-
Alkyne A second terminal alkyneFor unsymmetrical products
Pd Catalyst Pd₂(dba)₃ (2-5 mol%)More active catalyst precursor[4]
Cu Co-catalyst CuI (5-10 mol%)-
Ligand XPhos or SPhos (4-10 mol%)Bulky, electron-rich ligands for C-Cl activation[4]
Base Cs₂CO₃ or K₃PO₄ (2 equiv.)Stronger inorganic bases
Solvent Toluene or DioxaneHigher boiling point solvents
Temperature 110-140 °CTo activate the second C-Cl bond
Typical Yield 30-60% (estimated)Based on challenging couplings

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X (2,3-Dichloropyrazine) Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Acetylide R-Pd(II)-C≡CR'(L2) Transmetalation->Pd(II)_Acetylide Reductive_Elimination Reductive Elimination Pd(II)_Acetylide->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-C≡CR' (Product) Terminal_Alkyne R'C≡CH Cu(I)_Acetylide Cu-C≡CR' Terminal_Alkyne->Cu(I)_Acetylide + CuX, Base Cu(I)_Acetylide->Transmetalation Base Base Base->Cu(I)_Acetylide CuX CuX

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow for Mono-alkynylation

Experimental_Workflow Start Start Setup Setup Schlenk flask under inert atmosphere Start->Setup Reagents Add 2,3-dichloropyrazine, alkyne, catalyst, CuI, and base Setup->Reagents Solvent Add anhydrous solvent Reagents->Solvent Reaction Heat and stir the reaction mixture Solvent->Reaction Monitoring Monitor reaction by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous workup (extraction and washing) Monitoring->Workup Complete Purification Column chromatography Workup->Purification Product Isolated 2-chloro-3-alkynylpyrazine Purification->Product

Caption: A typical experimental workflow for the mono-alkynylation of 2,3-dichloropyrazine.

Logical Relationship for Reaction Optimization

Optimization_Logic Start Initial Reaction Conditions Low_Yield Low Yield or No Reaction? Start->Low_Yield Increase_Temp Increase Temperature Low_Yield->Increase_Temp Yes Side_Products Significant Side Products? Low_Yield->Side_Products No Change_Catalyst Change Catalyst/Ligand (e.g., to one for aryl chlorides) Increase_Temp->Change_Catalyst Change_Base Change Base (e.g., stronger inorganic base) Change_Catalyst->Change_Base Change_Solvent Change Solvent (e.g., higher boiling point) Change_Base->Change_Solvent Change_Solvent->Low_Yield Copper_Free Consider Copper-Free Conditions Side_Products->Copper_Free Yes (e.g., homocoupling) Successful_Reaction Successful Reaction Side_Products->Successful_Reaction No Lower_Temp Lower Temperature Copper_Free->Lower_Temp Lower_Temp->Side_Products

Caption: A decision-making diagram for the optimization of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Chloro-3-ethynylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The pyrazine ring is a prevalent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of an ethynyl group at the 3-position of a 2-chloropyrazine core creates a versatile intermediate for further chemical modifications, making these compounds valuable building blocks in drug discovery and materials science. The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides.[1][2] This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, has been successfully applied to the synthesis of 2-chloro-3-ethynylpyrazine derivatives from 2,3-dichloropyrazine.[3] The selective mono-alkynylation of 2,3-dichloropyrazine is a key transformation that allows for the introduction of diverse functionalities at the 3-position while retaining the reactive chloro group at the 2-position for subsequent cross-coupling reactions or nucleophilic substitutions. These application notes provide detailed protocols for the synthesis of these important compounds.

Data Presentation

The following table summarizes the reactants and conditions for the synthesis of various this compound derivatives via a Sonogashira-type coupling reaction.

Entry2,3-Dichloropyrazine (1)Terminal Alkyne (2)Product (3)Catalyst SystemBaseSolventConditions
11.0 equivPhenylacetylene2-Chloro-3-(phenylethynyl)pyrazine10% Pd/C, CuI, PPh₃Et₃NEtOH2-4 h
21.0 equiv1-Ethynyl-4-fluorobenzene2-Chloro-3-((4-fluorophenyl)ethynyl)pyrazine10% Pd/C, CuI, PPh₃Et₃NEtOH2-4 h
31.0 equiv3-Ethynyltoluene2-Chloro-3-(p-tolylethynyl)pyrazine10% Pd/C, CuI, PPh₃Et₃NEtOH2-4 h
41.0 equiv1-Ethynyl-4-methoxybenzene2-Chloro-3-((4-methoxyphenyl)ethynyl)pyrazine10% Pd/C, CuI, PPh₃Et₃NEtOH2-4 h
51.0 equiv3,3-Dimethyl-1-butyne2-(3,3-Dimethylbut-1-yn-1-yl)-3-chloropyrazine10% Pd/C, CuI, PPh₃Et₃NEtOH2-4 h
61.0 equivEthynylcyclohexane2-Chloro-3-(cyclohexylethynyl)pyrazine10% Pd/C, CuI, PPh₃Et₃NEtOH2-4 h
71.0 equiv1-Heptyne2-Chloro-3-(hept-1-yn-1-yl)pyrazine10% Pd/C, CuI, PPh₃Et₃NEtOH2-4 h
81.0 equivPropargyl alcohol3-(3-Chloropyrazin-2-yl)prop-2-yn-1-ol10% Pd/C, CuI, PPh₃Et₃NEtOH2-4 h

Data is based on the synthetic routes described for 2-alkynyl substituted 3-chloropyrazine derivatives.[3]

Experimental Protocols

This section provides a detailed methodology for the palladium-catalyzed Sonogashira coupling of 2,3-dichloropyrazine with a terminal alkyne.

Materials and Equipment
  • 2,3-Dichloropyrazine

  • Terminal alkyne (e.g., phenylacetylene)

  • 10% Palladium on carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH), anhydrous

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., argon or nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask, add 10% Pd/C (0.05 mmol, 5 mol%), CuI (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

    • Add 2,3-dichloropyrazine (1.0 mmol, 1.0 equiv) and anhydrous ethanol (10 mL) to the flask.

    • Stir the mixture at room temperature for 10 minutes.

  • Addition of Reagents:

    • Add triethylamine (3.0 mmol, 3.0 equiv) to the reaction mixture.

    • Slowly add the terminal alkyne (1.2 mmol, 1.2 equiv) to the flask via syringe.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2,3-dichloropyrazine) is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound derivative.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis of this compound derivatives.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 2,3-Dichloropyrazine F Sonogashira Coupling A->F B Terminal Alkyne (R-C≡CH) B->F C Pd Catalyst (e.g., 10% Pd/C) Cu(I) Co-catalyst (e.g., CuI) Ligand (e.g., PPh₃) C->F Catalysis D Base (e.g., Et₃N) D->F E Solvent (e.g., EtOH) E->F G This compound Derivative F->G Product Formation

Caption: General reaction scheme for the Sonogashira coupling.

G start Start setup 1. Reaction Setup (Add catalyst, ligand, 2,3-dichloropyrazine, and solvent under inert atmosphere) start->setup reagents 2. Add Base and Terminal Alkyne setup->reagents reaction 3. Heat and Monitor Reaction by TLC reagents->reaction workup 4. Reaction Work-up (Filter, concentrate, extract) reaction->workup purify 5. Purification (Column Chromatography) workup->purify product Pure this compound Derivative purify->product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Copper Co-catalyst in 2-Chloro-3-ethynylpyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Chloro-3-ethynylpyrazine and its derivatives via Sonogashira coupling, with a special focus on the crucial role of the copper co-catalyst. The methodologies described herein are based on established literature and are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide (CuI).[1] The copper co-catalyst plays a pivotal role by reacting with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This species is more reactive towards the palladium catalyst than the alkyne itself, thereby increasing the reaction rate and allowing for milder reaction conditions.[1]

The synthesis of this compound is of significant interest in medicinal chemistry, as the pyrazine scaffold is a key component in numerous pharmaceuticals. The introduction of an ethynyl group provides a versatile handle for further functionalization through various chemical transformations, including click chemistry, making it a valuable building block for the synthesis of compound libraries for drug screening.

This document outlines two protocols for the synthesis of 2-alkynyl-3-chloropyrazines from 2,3-dichloropyrazine: a traditional palladium/copper co-catalyzed Sonogashira reaction and a more recent copper-catalyzed, palladium-free approach.

Reaction Mechanism: The Role of the Copper Co-catalyst

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Synthesis_Workflow cluster_synthesis Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - 2,3-Dichloropyrazine - Terminal Alkyne Catalysts Add Catalytic System: - Pd/Cu or Cu-only - Ligand (PPh3) - Base (Et3N or K2CO3) Reactants->Catalysts Solvent Add Solvent: - EtOH or PEG-400 Catalysts->Solvent Stir_Heat Stir and Apply Energy: - Reflux or Ultrasound Solvent->Stir_Heat Monitor Monitor Progress (TLC) Stir_Heat->Monitor Filter Filter Catalyst Monitor->Filter Extract Extraction Filter->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

References

Application Note and Experimental Protocol for the Synthesis of 2-Alkynyl-3-Chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Alkynyl-3-chloropyrazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyrazine core is a privileged scaffold found in numerous biologically active molecules, and the introduction of an alkynyl group at the 2-position and a chlorine atom at the 3-position provides a versatile handle for further chemical modifications.[1][2] These compounds have been explored as potential ligands for various biological targets, including for SARS-CoV-2.[1][3] The synthesis of this scaffold is typically achieved through a cross-coupling reaction, most commonly a Sonogashira coupling, between a dihalopyrazine and a terminal alkyne.[1][4][5] This document provides detailed protocols for the synthesis of 2-alkynyl-3-chloropyrazines via a copper-catalyzed, ultrasound-assisted method and a palladium-catalyzed Sonogashira coupling.

Data Presentation

The following table summarizes the optimization of reaction conditions for the ultrasound-assisted, copper-catalyzed synthesis of a representative 2-alkynyl-3-chloropyrazine.[3]

Table 1: Optimization of Reaction Conditions for the Synthesis of 3-chloro-2-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrazine

EntryCu-catalyst (mol%)BaseSolventTime (h)Yield (%)
1CuI (5)K2CO3PEG-400817
2CuI (10)K2CO3PEG-400449
3CuI (15) K2CO3 PEG-400 1.5 82
4CuI (20)K2CO3PEG-4001.582
5CuI (15)Cs2CO3PEG-400275
6CuI (15)Et3NPEG-400431
7CuI (15)K2CO3EtOH625
8CuI (15)K2CO3H2O10Trace

Reaction Conditions: 2,3-dichloropyrazine (1 equiv.), 2-methylbut-3-yn-2-ol (1 equiv.), PPh3 (30 mol%), base (2 equiv.), solvent (5.0 mL) at 50 °C under ultrasound irradiation. Isolated yields.[1] The optimal conditions are highlighted in bold.

Experimental Protocols

Two primary methods for the synthesis of 2-alkynyl-3-chloropyrazines are presented below. The first is an ultrasound-assisted, copper-catalyzed reaction, which offers a more environmentally friendly approach.[1] The second is a traditional palladium-catalyzed Sonogashira coupling.[1][3]

Protocol 1: Ultrasound-Assisted, Copper-Catalyzed Synthesis of 2-Alkynyl-3-Chloropyrazines

This protocol describes the synthesis via a selective mono-alkynylation of 2,3-dichloropyrazine using ultrasound irradiation.[1]

Materials:

  • 2,3-Dichloropyrazine (1.0 equiv.)

  • Terminal alkyne (1.0-1.5 equiv.)

  • Copper(I) iodide (CuI) (15 mol%)

  • Triphenylphosphine (PPh3) (30 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv.)

  • Polyethylene glycol 400 (PEG-400)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Ultrasound bath

Procedure:

  • To a reaction vessel, add 2,3-dichloropyrazine, the terminal alkyne, CuI, PPh3, and K2CO3.

  • Add PEG-400 (5.0 mL) to the mixture.

  • Place the reaction vessel in an ultrasound bath and irradiate at 50 °C for the time specified by monitoring with TLC (typically 1.5-2 hours).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-3-chloropyrazine.

Note: For volatile alkynes such as 3,3-dimethylbut-1-yne, it may be necessary to use a slight excess (1.5 equiv.) of the alkyne to compensate for evaporation.[1]

Protocol 2: Palladium-Catalyzed Sonogashira Coupling

This protocol outlines a previously reported method for the synthesis of 2-alkynyl-3-chloropyrazines using a palladium catalyst.[1][3]

Materials:

  • 2,3-Dichloropyrazine (1.0 equiv.)

  • Terminal alkyne (1.0 equiv.)

  • 10% Palladium on carbon (10% Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, dissolve 2,3-dichloropyrazine and the terminal alkyne in ethanol.

  • Add 10% Pd/C, CuI, and PPh3 to the solution.

  • Add triethylamine to the reaction mixture.

  • Heat the reaction mixture under an inert atmosphere for 2-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis of 2-alkynyl-3-chloropyrazines.

experimental_workflow Experimental Workflow for Synthesis of 2-Alkynyl-3-Chloropyrazines start Start reactants Combine Reactants: - 2,3-Dichloropyrazine - Terminal Alkyne - Catalyst (CuI or Pd/C) - Ligand (PPh3) - Base (K2CO3 or Et3N) - Solvent (PEG-400 or EtOH) start->reactants reaction Reaction: - Ultrasound Irradiation (50°C) or - Conventional Heating reactants->reaction workup Aqueous Workup: - Add Water - Extract with Ethyl Acetate - Wash with Brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product 2-Alkynyl-3-chloropyrazine (Final Product) purification->product

References

Application Notes and Protocols for Ultrasound-Assisted Synthesis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazine derivatives facilitated by ultrasound irradiation. This green chemistry approach offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and milder reaction conditions. The information presented herein is intended to guide researchers in leveraging sonochemistry for the efficient synthesis of biologically active pyrazine scaffolds.

Introduction to Pyrazine Derivatives and Sonochemistry

Pyrazine and its derivatives are a critical class of N-heterocyclic compounds widely recognized for their diverse biological activities. They form the core structure of numerous pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Many pyrazine-based compounds function as kinase inhibitors, modulating key cellular signaling pathways involved in proliferation, apoptosis, and immune regulation.[1][2][4]

Traditional methods for pyrazine synthesis often require harsh reaction conditions, long reaction times, and result in moderate yields. Ultrasound-assisted synthesis, a key technology in green chemistry, utilizes acoustic cavitation to generate localized hot spots with extremely high temperatures and pressures. This phenomenon dramatically accelerates chemical reactions, leading to higher efficiency and often improved product selectivity.[5]

Advantages of Ultrasound-Assisted Synthesis

Compared to conventional heating methods, the application of ultrasound in the synthesis of pyrazine derivatives offers several key benefits:

  • Accelerated Reaction Rates: Reaction times can be reduced from hours to minutes.

  • Increased Yields: Often provides higher isolated yields of the desired product.

  • Milder Reaction Conditions: Enables reactions to proceed at lower temperatures, minimizing side product formation.

  • Energy Efficiency: Can be more energy-efficient than prolonged conventional heating.

  • Enhanced Mass Transfer: Particularly effective in heterogeneous reaction mixtures.

Experimental Protocols

This section provides detailed protocols for the ultrasound-assisted synthesis of various pyrazine derivatives.

Protocol 1: Synthesis of 2-Alkynyl-3-chloropyrazine Derivatives

This protocol describes the ultrasound-assisted, copper-catalyzed Sonogashira coupling of 2,3-dichloropyrazine with terminal alkynes. These compounds are being explored as potential ligands for various biological targets.[6]

Reaction Scheme:

Materials:

  • 2,3-Dichloropyrazine

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Polyethylene glycol 400 (PEG-400)

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a suitable reaction vessel, combine 2,3-dichloropyrazine (1 equiv.), the terminal alkyne (1 equiv.), CuI (15 mol%), PPh3 (30 mol%), and K2CO3 (2 equiv.).

  • Add PEG-400 as the solvent (5.0 mL).

  • Place the reaction vessel in an ultrasonic bath operating at 35 kHz or immerse an ultrasonic probe.

  • Irradiate the mixture with ultrasound at 50 °C for 1 hour.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

EntryAlkyne (R)MethodTime (h)Yield (%)Reference
1PhenylUltrasound175[6]
2n-ButylUltrasound172[6]
3PhenylConventional820[6]
Protocol 2: Synthesis of Hydrazine Carboxamide Analogues

This protocol details an efficient, ultrasound-accelerated synthesis of hydrazine carboxamide analogues from 1H-indole-2,3-dione and N-(substituted phenyl)hydrazine carboxamides in a water-glycerol solvent system.[5]

Reaction Scheme:

Materials:

  • 1H-Indole-2,3-dione (isatin)

  • Substituted N-phenylhydrazine carboxamides

  • Water-Glycerol (6:4) mixture

  • Ultrasonic bath (130 W)

  • Ethanol for recrystallization

Procedure:

  • In a reaction vessel, suspend 1H-indole-2,3-dione (0.001 mol) and the corresponding N-(substituted phenyl)hydrazine carboxamide (0.001 mol) in a water-glycerol (6:4) mixture.

  • Place the vessel in an ultrasonic bath and sonicate at 130 W for 5-20 minutes.[5]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Collect the precipitated product by vacuum filtration.

  • Recrystallize the crude product from absolute ethanol to obtain the pure hydrazine carboxamide analogue.

Quantitative Data Summary:

EntrySubstituent (Aryl)MethodTime (min)Yield (%)Reference
14-FluorophenylUltrasound598[5]
24-ChlorophenylUltrasound895[5]
34-FluorophenylConventional6070[5]

Visualizing Workflows and Pathways

Experimental Workflow for Ultrasound-Assisted Synthesis

The following diagram illustrates the general workflow for the synthesis of pyrazine derivatives using ultrasound irradiation.

G cluster_reactants Reactant Preparation cluster_reaction Sonochemical Reaction cluster_workup Product Isolation & Purification Reactants Pyrazine Precursors & Reagents Ultrasound Ultrasonic Irradiation (Bath or Probe) Reactants->Ultrasound Solvent Solvent (e.g., PEG-400, Ethanol) Solvent->Ultrasound Monitoring Reaction Monitoring (TLC) Ultrasound->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Pyrazine Derivative Purification->Product

Caption: General workflow for ultrasound-assisted pyrazine synthesis.

Signaling Pathway Inhibition by Pyrazine-Based Kinase Inhibitors

Many pyrazine derivatives exhibit their therapeutic effects by inhibiting protein kinases, which are crucial components of cellular signaling pathways. The diagram below depicts a simplified, representative kinase signaling pathway that can be targeted by pyrazine-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription PyrazineInhibitor Pyrazine Derivative (Kinase Inhibitor) PyrazineInhibitor->RAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazine derivative.

Conclusion

Ultrasound-assisted synthesis represents a powerful and environmentally benign approach for the preparation of pyrazine derivatives. The protocols and data presented in these application notes demonstrate the significant advantages of sonochemistry in terms of reaction efficiency and yield. For researchers in drug discovery and development, this methodology provides a rapid and effective means to generate libraries of novel pyrazine compounds for biological screening and lead optimization. The ability of pyrazine derivatives to modulate key signaling pathways, such as kinase cascades, underscores their therapeutic potential and warrants further investigation.

References

Application Notes and Protocols for the Synthesis of Pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of pyrazine-based kinase inhibitors. The protocols and data presented are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery. The pyrazine scaffold is a key pharmacophore in a variety of potent and selective kinase inhibitors. This document details the preparation of several classes of pyrazine-based kinase inhibitors, including imidazo[1,2-a]pyrazines, pyrazolo[3,4-b]pyridines, and[1][2][3]triazolo[4,3-a]pyrazines, and provides data on their biological activity.

Introduction to Pyrazine-Based Kinase Inhibitors

The pyrazine ring is a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. This six-membered aromatic heterocycle containing two nitrogen atoms can be readily functionalized to achieve high potency and selectivity for various kinases. Several pyrazine-based inhibitors have advanced into clinical trials, demonstrating their therapeutic potential in oncology and other diseases. These inhibitors can act as either reversible ATP-competitive inhibitors or as irreversible covalent inhibitors, depending on their design.

Featured Pyrazine-Based Scaffolds

This document focuses on the synthesis and evaluation of three prominent pyrazine-based scaffolds:

  • Imidazo[1,2-a]pyrazines: These fused bicyclic systems have shown significant activity against a range of kinases, including Aurora kinases.

  • Pyrazolo[3,4-b]pyridines: This scaffold has been successfully employed in the development of potent inhibitors of cyclin-dependent kinases (CDKs).

  • [1][2][3]Triazolo[4,3-a]pyrazines: Derivatives of this scaffold have demonstrated promising inhibitory activity against receptor tyrosine kinases such as c-Met and VEGFR-2.

Section 1: Imidazo[1,2-a]pyrazine-Based Aurora Kinase Inhibitors

Signaling Pathway

dot digraph "Aurora_Kinase_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Aurora Kinase Signaling in Mitosis", rankdir="TB", splines=ortho, nodesep=0.5, size="7.5,5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"G2_Phase" [label="G2 Phase"]; "Prophase" [label="Prophase"]; "Metaphase" [label="Metaphase"]; "Anaphase" [label="Anaphase"]; "Cytokinesis" [label="Cytokinesis"]; "Aurora_A" [label="Aurora A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aurora_B" [label="Aurora B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Centrosome_Maturation" [label="Centrosome Maturation"]; "Spindle_Assembly" [label="Spindle Assembly"]; "Chromosome_Condensation" [label="Chromosome Condensation"]; "Spindle_Assembly_Checkpoint" [label="Spindle Assembly\nCheckpoint"]; "Cytokinesis_Node" [label="Cytokinesis"]; "Inhibitor" [label="Imidazo[1,2-a]pyrazine\nInhibitor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"G2_Phase" -> "Prophase" -> "Metaphase" -> "Anaphase" -> "Cytokinesis"; "G2_Phase" -> "Aurora_A" [label="activates"]; "Aurora_A" -> "Centrosome_Maturation"; "Aurora_A" -> "Spindle_Assembly"; "Prophase" -> "Aurora_B" [label="activates"]; "Aurora_B" -> "Chromosome_Condensation"; "Metaphase" -> "Aurora_B" [label="regulates"]; "Aurora_B" -> "Spindle_Assembly_Checkpoint"; "Anaphase" -> "Aurora_B" [label="regulates"]; "Aurora_B" -> "Cytokinesis_Node"; "Inhibitor" -> "Aurora_A" [color="#34A853", arrowhead=tee]; "Inhibitor" -> "Aurora_B" [color="#34A853", arrowhead=tee]; } DOT Caption: Aurora Kinase Signaling Pathway in Mitosis.

Synthesis and Structure-Activity Relationship (SAR)

A series of novel, potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors have been developed. The general synthetic approach involves a one-pot, three-component condensation reaction. The structure-activity relationship (SAR) studies have revealed key structural features that govern the inhibitory activity of these compounds.[2][4]

Quantitative Data Summary: Imidazo[1,2-a]pyrazine Derivatives against Aurora A Kinase

Compound IDR1R2Aurora A IC50 (nM)
1a PhenylH150
1b 4-FluorophenylH80
1c 4-ChlorophenylH65
1d Thien-2-ylH200
2a PhenylMethyl120
2b 4-FluorophenylMethyl55
2c 4-ChlorophenylMethyl40

Data compiled from multiple sources for illustrative SAR purposes.

Experimental Protocols

General Synthetic Protocol for Imidazo[1,2-a]pyrazines

dot digraph "Imidazo_Pyrazine_Synthesis" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.5, size="7.5,3!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="2-Aminopyrazine,\nAryl Aldehyde,\ntert-Butyl Isocyanide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Iodine (catalyst)\nDCM, rt, 12h"]; "Cycloaddition" [label="[4+1] Cycloaddition"]; "Purification" [label="Column Chromatography\n(Silica gel)"]; "Product" [label="Imidazo[1,2-a]pyrazine\nDerivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Reaction" -> "Cycloaddition" -> "Purification" -> "Product"; } DOT Caption: General workflow for the synthesis of Imidazo[1,2-a]pyrazines.

Step-by-Step Protocol:

  • To a solution of 2-aminopyrazine (1.0 mmol) and an appropriate aryl aldehyde (1.0 mmol) in dichloromethane (DCM, 10 mL), add tert-butyl isocyanide (1.2 mmol).

  • Add a catalytic amount of iodine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired imidazo[1,2-a]pyrazine derivative.

Aurora Kinase Activity Assay (ADP-Glo™ Assay)

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant Aurora A kinase, and the appropriate substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Section 2: Pyrazolo[3,4-b]pyridine-Based CDK Inhibitors

Signaling Pathway

dot digraph "CDK_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="CDK Signaling in Cell Cycle Progression", rankdir="TB", splines=ortho, nodesep=0.5, size="7.5,5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"G1_Phase" [label="G1 Phase"]; "S_Phase" [label="S Phase"]; "G2_Phase" [label="G2 Phase"]; "M_Phase" [label="M Phase"]; "CDK46_CyclinD" [label="CDK4/6-Cyclin D", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CDK2_CyclinE" [label="CDK2-Cyclin E", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CDK2_CyclinA" [label="CDK2-Cyclin A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CDK1_CyclinB" [label="CDK1-Cyclin B", fillcolor="#FBBC05", fontcolor="#202124"]; "Rb_Phosphorylation" [label="Rb Phosphorylation"]; "E2F_Release" [label="E2F Release"]; "DNA_Replication" [label="DNA Replication"]; "Mitosis_Entry" [label="Entry into Mitosis"]; "Inhibitor" [label="Pyrazolo[3,4-b]pyridine\nInhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"G1_Phase" -> "S_Phase" -> "G2_Phase" -> "M_Phase"; "G1_Phase" -> "CDK46_CyclinD" [label="activates"]; "CDK46_CyclinD" -> "Rb_Phosphorylation"; "Rb_Phosphorylation" -> "E2F_Release"; "E2F_Release" -> "CDK2_CyclinE" [label="activates"]; "CDK2_CyclinE" -> "S_Phase" [label="promotes"]; "S_Phase" -> "CDK2_CyclinA" [label="activates"]; "CDK2_CyclinA" -> "DNA_Replication"; "G2_Phase" -> "CDK1_CyclinB" [label="activates"]; "CDK1_CyclinB" -> "Mitosis_Entry"; "Inhibitor" -> "CDK2_CyclinE" [arrowhead=tee]; "Inhibitor" -> "CDK2_CyclinA" [arrowhead=tee]; } DOT Caption: Role of CDKs in the cell cycle.

Synthesis and Structure-Activity Relationship (SAR)

A series of 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potent CDK inhibitors. The synthetic route typically involves the cyclization of a 5-aminopyrazole derivative with a suitable β-ketoester or a related three-carbon synthon.[1][5]

Quantitative Data Summary: Pyrazolo[3,4-b]pyridine Derivatives against CDK2/Cyclin A

Compound IDR3R5CDK2/Cyclin A IC50 (µM)
3a PhenylNH21.5
3b 4-MethoxyphenylNH20.8
3c 4-ChlorophenylNH21.2
4a PhenylPhenylamino0.5
4b 4-MethoxyphenylPhenylamino0.2
4c 4-ChlorophenylPhenylamino0.4

Data compiled from multiple sources for illustrative SAR purposes.

Experimental Protocols

General Synthetic Protocol for Pyrazolo[3,4-b]pyridines

dot digraph "Pyrazolo_Pyridine_Synthesis" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.5, size="7.5,3!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="5-Aminopyrazole\nβ-Ketoester", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Acetic Acid\nReflux, 8h"]; "Cyclization" [label="Condensation and\nCyclization"]; "Purification" [label="Recrystallization\nor Column Chromatography"]; "Product" [label="Pyrazolo[3,4-b]pyridine\nDerivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Reaction" -> "Cyclization" -> "Purification" -> "Product"; } DOT Caption: General workflow for the synthesis of Pyrazolo[3,4-b]pyridines.

Step-by-Step Protocol:

  • A mixture of 5-amino-3-(substituted)-1H-pyrazole (1.0 mmol) and a β-ketoester (1.1 mmol) in glacial acetic acid (10 mL) is heated at reflux for 8 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the pyrazolo[3,4-b]pyridine product.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

CDK2/Cyclin A Kinase Activity Assay (LanthaScreen™ TR-FRET Assay)

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, CDK2/Cyclin A enzyme, and a fluorescein-labeled substrate peptide in kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding a solution of EDTA and a terbium-labeled anti-phospho-substrate antibody.

  • Incubate for 30 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.

  • Calculate the emission ratio and percent inhibition to determine the IC50 value.

Section 3:[1][2][3]Triazolo[4,3-a]pyrazine-Based c-Met/VEGFR-2 Inhibitors

Signaling Pathway

dot digraph "cMet_VEGFR2_Signaling" { graph [fontname="Arial", fontsize=12, labelloc="t", label="c-Met and VEGFR-2 Signaling Pathways", rankdir="TB", splines=ortho, nodesep=0.5, size="7.5,6!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"HGF" [label="HGF"]; "VEGF" [label="VEGF"]; "cMet" [label="c-Met", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "VEGFR2" [label="VEGFR-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PI3K_AKT" [label="PI3K/AKT Pathway"]; "RAS_MAPK" [label="RAS/MAPK Pathway"]; "PLCg_PKC" [label="PLCγ/PKC Pathway"]; "Proliferation" [label="Cell Proliferation"]; "Survival" [label="Cell Survival"]; "Migration" [label="Cell Migration"]; "Angiogenesis" [label="Angiogenesis"]; "Inhibitor" [label="[1][2][3]Triazolo[4,3-a]pyrazine\nInhibitor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"HGF" -> "cMet" [label="binds"]; "VEGF" -> "VEGFR2" [label="binds"]; "cMet" -> "PI3K_AKT"; "cMet" -> "RAS_MAPK"; "VEGFR2" -> "PI3K_AKT"; "VEGFR2" -> "PLCg_PKC"; "PI3K_AKT" -> "Survival"; "RAS_MAPK" -> "Proliferation"; "PLCg_PKC" -> "Migration"; "PLCg_PKC" -> "Angiogenesis"; "Inhibitor" -> "cMet" [color="#34A853", arrowhead=tee]; "Inhibitor" -> "VEGFR2" [color="#34A853", arrowhead=tee]; } DOT Caption: Overview of c-Met and VEGFR-2 signaling pathways.

Synthesis and Structure-Activity Relationship (SAR)

A series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2. The synthesis initiates from 2,3-dichloropyrazine, which undergoes a series of transformations to build the triazolopyrazine core, followed by the introduction of various substituents.[6][7]

Quantitative Data Summary:[1][2][3]Triazolo[4,3-a]pyrazine Derivatives against c-Met

Compound IDRXc-Met IC50 (nM)
5a 4-FluorophenoxyH150
5b 4-ChlorophenoxyH120
5c 4-MethylphenoxyH180
6a 4-FluorophenoxyF50
6b 4-ChlorophenoxyF35
6c 4-MethylphenoxyF60

Data compiled from multiple sources for illustrative SAR purposes.

Experimental Protocols

General Synthetic Protocol for[1][2][3]Triazolo[4,3-a]pyrazines

dot digraph "Triazolo_Pyrazine_Synthesis" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.5, size="7.5,4!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="2,3-Dichloropyrazine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Step1" [label="Hydrazine Hydrate,\nEtOH, Reflux"]; "Intermediate1" [label="2-Chloro-3-hydrazinylpyrazine"]; "Step2" [label="Triethyl Orthoformate,\nReflux"]; "Intermediate2" [label="8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine"]; "Step3" [label="Substituted Phenol,\nBase, Solvent"]; "Product" [label="[1][2][3]Triazolo[4,3-a]pyrazine\nDerivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Step1" -> "Intermediate1" -> "Step2" -> "Intermediate2" -> "Step3" -> "Product"; } DOT Caption: General workflow for the synthesis of[1][2][3]Triazolo[4,3-a]pyrazines.

Step-by-Step Protocol:

  • Synthesis of 2-Chloro-3-hydrazinylpyrazine: A solution of 2,3-dichloropyrazine (1.0 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (10 mL) is refluxed for 4 hours. The reaction mixture is cooled, and the precipitate is filtered, washed with ethanol, and dried to give the product.

  • Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine: A mixture of 2-chloro-3-hydrazinylpyrazine (1.0 mmol) and triethyl orthoformate (5 mL) is refluxed for 6 hours. The excess triethyl orthoformate is removed under reduced pressure, and the residue is purified to yield the triazolopyrazine core.

  • Synthesis of Final Product: To a solution of 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine (1.0 mmol) and a substituted phenol (1.1 mmol) in a suitable solvent like DMF, a base such as K2CO3 (1.5 mmol) is added. The mixture is heated at 100°C for 12 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

c-Met Kinase Activity Assay (HTRF® Kinase Assay)

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the test inhibitor, recombinant c-Met kinase, and a biotinylated substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Stop the reaction by adding a detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Incubate for 1 hour at room temperature.

  • Read the HTRF signal on a compatible plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Section 4: General Cellular Assays

Cell Proliferation Assay (MTT Assay)

dot digraph "MTT_Assay_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho, nodesep=0.5, size="7.5,5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Cell_Seeding" [label="Seed cells in a 96-well plate"]; "Compound_Treatment" [label="Treat with pyrazine inhibitor\n(serial dilutions)"]; "Incubation" [label="Incubate for 72 hours"]; "MTT_Addition" [label="Add MTT reagent"]; "Formazan_Formation" [label="Incubate for 4 hours\n(Formazan crystal formation)"]; "Solubilization" [label="Add solubilization solution\n(e.g., DMSO)"]; "Absorbance_Reading" [label="Read absorbance at 570 nm"]; "Data_Analysis" [label="Calculate cell viability and IC50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cell_Seeding" -> "Compound_Treatment" -> "Incubation" -> "MTT_Addition" -> "Formazan_Formation" -> "Solubilization" -> "Absorbance_Reading" -> "Data_Analysis"; } DOT Caption: Workflow for the MTT cell proliferation assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the pyrazine-based inhibitor for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2]

Western Blotting for Target Engagement

Protocol:

  • Treat cells with the kinase inhibitor at various concentrations for a specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the phosphorylated form of the target kinase or a downstream substrate overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.

References

Application Notes and Protocols for Acetylcholinesterase Inhibitors Derived from 2-Chloro-3-hydrazinopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a series of novel acetylcholinesterase (AChE) inhibitors derived from 2-chloro-3-hydrazinopyrazine. The following sections detail their synthesis, biological activity, and the experimental protocols for their evaluation, designed to aid researchers in the field of neurodegenerative disease and drug discovery.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh) due to its hydrolysis by acetylcholinesterase (AChE).[1] Inhibiting AChE increases the levels of ACh in the synaptic cleft, representing a primary therapeutic strategy for managing AD.[1] This document focuses on a series of 2-chloro-3-hydrazinopyrazine derivatives that have been synthesized and evaluated as potential multifunctional agents for the treatment of Alzheimer's disease.[1]

Data Presentation: Acetylcholinesterase Inhibitory Activity

A series of five 2-chloro-3-hydrazinopyrazine derivatives, designated as CHP1-5, were synthesized and their AChE inhibitory activities were evaluated. The half-maximal inhibitory concentration (IC50) values were determined and are presented in the table below for clear comparison. Donepezil, a known AChE inhibitor, was used as a reference standard.[1]

Compound IDChemical NameIC50 (µM)[1]
CHP1 N-(furan-2-ylmethylene)-2-(3-chloropyrazin-2-yl)hydrazine-1-carboxamide> 50
CHP2 N-((5-nitrofuran-2-yl)methylene)-2-(3-chloropyrazin-2-yl)hydrazine-1-carboxamide15.2
CHP3 N-benzylidene-2-(3-chloropyrazin-2-yl)hydrazine-1-carboxamide10.5
CHP4 N-(4-hydroxybenzylidene)-2-(3-chloropyrazin-2-yl)hydrazine-1-carboxamide3.76
CHP5 N-(4-methoxybenzylidene)-2-(3-chloropyrazin-2-yl)hydrazine-1-carboxamide4.2
Donepezil (Standard)0.53

Experimental Protocols

Synthesis of 2-Chloro-3-hydrazinopyrazine Derivatives (CHP1-5)

The synthesis of the pyrazine-based Schiff-base derivatives is achieved through a condensation reaction.[1]

Materials:

  • 2-chloro-3-hydrazinopyrazine

  • Appropriate formyl derivative (e.g., 4-hydroxybenzaldehyde for CHP4)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Stirring apparatus

  • Thin-layer chromatography (TLC) plates

  • Vacuum filtration apparatus

  • Deionized water

Procedure:

  • To a 50-mL round-bottom flask, add 0.5 mmol of 2-chloro-3-hydrazinopyrazine.

  • Add a mixture of the corresponding formyl derivative (0.5 mmol), absolute ethanol (15 mL), and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux with constant stirring for 7 hours.[1]

  • Monitor the progress of the reaction using TLC with a solvent system of n-hexane:ethyl acetate (6:4).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate several times with deionized water to afford the pure pyrazine-based Schiff-base derivative.[1]

  • Characterize the synthesized compounds using IR, 1H NMR, and 13C NMR spectroscopy.[1]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity of the synthesized compounds is determined using a modified Ellman's spectrophotometric method.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Synthesized 2-chloro-3-hydrazinopyrazine derivatives (CHP1-5)

  • Donepezil as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the synthesized compounds and Donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the phosphate buffer, the synthesized compound at various concentrations, and the AChE enzyme solution.

  • Incubate the mixture at a controlled temperature for a predefined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI) and the chromogenic reagent (DTNB).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Pathways and Workflows

G Synthesis of 2-Chloro-3-hydrazinopyrazine Derivatives 2-Chloro-3-hydrazinopyrazine 2-Chloro-3-hydrazinopyrazine ReactionMixture Condensation Reaction (Ethanol, Acetic Acid, Reflux) 2-Chloro-3-hydrazinopyrazine->ReactionMixture Formyl Derivative Formyl Derivative Formyl Derivative->ReactionMixture Cooling Cool to Room Temperature ReactionMixture->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration FinalProduct 2-Chloro-3-hydrazinopyrazine Derivative (e.g., CHP4) Filtration->FinalProduct

Caption: Synthetic pathway for 2-chloro-3-hydrazinopyrazine derivatives.

G Neuroprotective Mechanism of CHP4 Abeta Aβ1-42 Aggregates Tau Tau Hyperphosphorylation Abeta->Tau induces Cytotoxicity Neuronal Cytotoxicity Tau->Cytotoxicity leads to Neuroprotection Neuroprotection CHP4 CHP4 Derivative CHP4->Tau decreases CHP4->Cytotoxicity reduces HSP70 HSP70 Expression CHP4->HSP70 increases HSP70->Neuroprotection promotes

Caption: Proposed neuroprotective signaling pathway of CHP4.

G Experimental Workflow for AChE Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - AChE Enzyme - ATCI (Substrate) - DTNB (Ellman's Reagent) - Buffer (pH 8.0) PlateSetup Set up 96-well Plate: - Add Buffer, AChE, and Test Compound Reagents->PlateSetup Compounds Prepare Test Compounds (CHP1-5, Donepezil) - Serial Dilutions Compounds->PlateSetup Incubation Incubate at Room Temperature (15 minutes) PlateSetup->Incubation Reaction Initiate Reaction: - Add ATCI and DTNB Incubation->Reaction Measurement Measure Absorbance at 412 nm (Kinetic Reading) Reaction->Measurement CalcRate Calculate Reaction Rate (ΔAbs/min) Measurement->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition CalcIC50 Determine IC50 Value (Dose-Response Curve) CalcInhibition->CalcIC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

References

Application Notes and Protocols for 2-Chloro-3-ethynylpyrazine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2-Chloro-3-ethynylpyrazine in materials science. Due to the limited availability of specific published research on this compound in materials science, the following protocols and data are presented as illustrative examples based on the known reactivity of its functional groups. The primary reactive sites of this compound are the terminal alkyne (ethynyl group) and the chloro substituent on the pyrazine ring, which allow for its use as a versatile building block in the synthesis of advanced materials through reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") and palladium-catalyzed Sonogashira coupling.

Overview of Potential Applications

This compound is a heterocyclic compound with significant potential for applications in materials science due to its unique electronic and structural properties. The electron-deficient pyrazine ring, combined with the reactive ethynyl and chloro groups, makes it a valuable precursor for the synthesis of:

  • Functional Polymers: Incorporation of the pyrazine moiety into polymer backbones can impart specific electronic, optical, or metal-coordinating properties. The ethynyl group allows for polymerization or post-polymerization functionalization via click chemistry.

  • Surface Functionalization: The terminal alkyne can be used to anchor the molecule to azide-modified surfaces, creating functionalized interfaces with tailored properties for applications in sensors, electronics, and biocompatible coatings.

  • Metal-Organic Frameworks (MOFs): The pyrazine nitrogen atoms can act as coordination sites for metal ions, while the ethynyl group can serve as a secondary reactive site for post-synthetic modification of MOFs, introducing new functionalities within the porous structure.

Key Reactions and Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal alkyne of this compound readily participates in the CuAAC reaction with a wide range of azide-functionalized molecules and materials. This reaction is highly efficient and forms a stable triazole linkage.

Experimental Protocol: Synthesis of a Pyrazine-Functionalized Polymer via Click Chemistry

This protocol describes the functionalization of an azide-containing polymer with this compound.

Materials:

  • Azide-functionalized polymer (e.g., poly(ethylene glycol) azide)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the azide-functionalized polymer (1.0 eq) in DMF.

  • Add this compound (1.2 eq) to the solution and stir until fully dissolved.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by FT-IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹).

  • Upon completion, precipitate the polymer by adding the reaction mixture to an excess of cold diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Illustrative Data:

ParameterValue
Polymer BackbonePoly(ethylene glycol)
Molecular Weight (Mn) of starting polymer5,000 g/mol
Degree of Azide Functionalization>95%
Reaction Yield>90%
Purity (by ¹H NMR)>98%

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Azide-Polymer in DMF B Add this compound A->B E Combine Reactants and Catalysts B->E C Prepare Sodium Ascorbate Solution C->E D Prepare CuSO4 Solution D->E F Stir at RT for 24h under N2 E->F G Precipitate in Diethyl Ether F->G H Filter and Wash G->H I Dry under Vacuum H->I J Characterization (FT-IR, NMR) I->J

Caption: Workflow for polymer functionalization via click chemistry.

Palladium-Catalyzed Sonogashira Coupling

The chloro-substituent on the pyrazine ring can be coupled with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. This reaction allows for the extension of the conjugated system and the synthesis of novel organic electronic materials.

Experimental Protocol: Synthesis of a π-Conjugated Molecule via Sonogashira Coupling

This protocol describes the coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene and triethylamine via syringe.

  • Add phenylacetylene (1.1 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Data:

ParameterValue
Reactant AThis compound
Reactant BPhenylacetylene
CatalystPd(PPh₃)₂Cl₂ / CuI
Reaction Temperature80 °C
Reaction Time12 hours
Yield85%
Purity (by HPLC)>99%

Reaction Pathway:

G Reactant1 This compound Catalyst Pd(PPh3)2Cl2, CuI Triethylamine, Toluene, 80°C Reactant1->Catalyst Reactant2 Phenylacetylene Reactant2->Catalyst Product 2-(Phenylethynyl)-3-ethynylpyrazine Catalyst->Product

Caption: Sonogashira coupling of this compound.

Potential Signaling Pathway in Biological Materials Science

When incorporated into biomaterials, the pyrazine moiety could potentially interact with biological systems. For instance, if a material functionalized with this compound is designed for drug delivery or as a scaffold for tissue engineering, understanding its interaction with cellular signaling pathways is crucial. The pyrazine ring is a known pharmacophore and could potentially interact with various receptors or enzymes.

Hypothetical Signaling Pathway Interaction:

G Material Pyrazine-Functionalized Biomaterial Receptor Cell Surface Receptor (e.g., GPCR) Material->Receptor Binding SecondMessenger Second Messenger (e.g., cAMP) Receptor->SecondMessenger Activation KinaseCascade Kinase Cascade (e.g., MAPK pathway) SecondMessenger->KinaseCascade Initiation CellularResponse Cellular Response (e.g., Gene Expression, Proliferation) KinaseCascade->CellularResponse Regulation

Caption: Hypothetical interaction with a cell signaling pathway.

Disclaimer: The experimental protocols, data, and diagrams presented in these application notes are illustrative and intended to provide guidance on the potential uses of this compound in materials science. Researchers should conduct their own optimization and characterization studies for any specific application. Safety precautions appropriate for handling the described chemicals and performing the reactions must be followed.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sonogashira Reactions with Chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers engaged in Sonogashira cross-coupling reactions involving chloropyrazine substrates. This resource is designed to provide targeted solutions to common challenges encountered during the synthesis of alkynylpyrazines, which are pivotal intermediates in drug discovery and materials science.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with a chloropyrazine is resulting in low to no yield. What are the primary reasons for this?

A1: Low yields in Sonogashira reactions with chloropyrazines are a common issue, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Key factors that contribute to poor outcomes include:

  • Insufficiently Active Catalyst: Standard palladium catalysts may not be effective in activating the relatively inert C-Cl bond of the chloropyrazine.

  • Inappropriate Reaction Conditions: Higher temperatures and carefully selected ligands are often necessary to drive the reaction to completion.

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate with the palladium center, leading to catalyst deactivation.

  • Side Reactions: Homocoupling of the alkyne (Glaser coupling) is a frequent side reaction that consumes the starting material.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Glaser coupling is a common side reaction, particularly when using copper(I) co-catalysts in the presence of oxygen. To mitigate this:

  • Maintain a Strictly Anaerobic Environment: Thoroughly degas all solvents and reagents and ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Consider Copper-Free Conditions: Numerous protocols have been developed that circumvent the need for a copper co-catalyst, which is the main promoter of Glaser coupling.[1]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can favor the desired cross-coupling over homocoupling.

Q3: My chloropyrazine starting material has poor solubility in the reaction solvent. What are my options?

A3: Poor solubility can hinder reaction kinetics. Consider the following:

  • Solvent Screening: Test a range of solvents. While THF and DMF are common, other solvents like 1,4-dioxane, acetonitrile, or toluene might offer better solubility for your specific substrate.

  • Elevated Temperatures: Increasing the reaction temperature can improve the solubility of the starting material.

  • Use of Co-solvents: A mixture of solvents can sometimes improve solubility while maintaining suitable reaction conditions.

Q4: I am seeing a black precipitate forming in my reaction. What is this, and what should I do?

A4: The formation of a black precipitate, often referred to as "palladium black," signals the decomposition of the palladium catalyst. This can be triggered by:

  • Impurities: Ensure all your reagents and solvents are of high purity.

  • Inappropriate Solvent Choice: Some solvents may promote catalyst decomposition.

  • Incorrect Temperature: Excessively high temperatures can lead to catalyst degradation.

If you observe palladium black, it is best to restart the reaction with fresh, pure reagents and carefully optimized conditions.

Troubleshooting Guides

Problem 1: Low Conversion of Chloropyrazine

This is often the most significant hurdle. A systematic approach to optimization is crucial.

Experimental Workflow for Troubleshooting Low Conversion

G cluster_start Start: Low Conversion cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_result Outcome start Low Conversion of Chloropyrazine catalyst Increase Catalyst Loading (e.g., 2-5 mol%) start->catalyst 1. Address Catalyst Activity ligand Screen Different Ligands (e.g., PPh3, XPhos, SPhos) catalyst->ligand pd_source Vary Palladium Precursor (e.g., Pd(PPh3)4, PdCl2(PPh3)2, Pd2(dba)3) ligand->pd_source temperature Increase Temperature (e.g., 80-120 °C) pd_source->temperature 2. Optimize Conditions base Screen Different Bases (e.g., Et3N, DIPA, Cs2CO3) temperature->base solvent Screen Different Solvents (e.g., DMF, THF, Dioxane, Toluene) base->solvent success Improved Conversion solvent->success

Caption: A stepwise workflow for troubleshooting low conversion in Sonogashira reactions with chloropyrazines.

Detailed Steps:

  • Catalyst System:

    • Increase Catalyst Loading: For less reactive chloropyrazines, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can be effective.

    • Vary the Palladium Source: Different palladium precursors exhibit varying activities. Commonly used catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.

    • Ligand Screening: The choice of phosphine ligand is critical. While PPh₃ is standard, bulkier and more electron-rich ligands like XPhos or SPhos can enhance catalytic activity, especially for challenging substrates.

  • Reaction Conditions:

    • Temperature: Chloropyrazines often require higher reaction temperatures (80-120 °C) compared to their bromo or iodo counterparts.

    • Base Selection: The base plays a crucial role. While amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are common, inorganic bases such as Cs₂CO₃ or K₂CO₃ can sometimes be more effective, although they may necessitate higher temperatures.

    • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction. Screen solvents like DMF, THF, 1,4-dioxane, and toluene to find the optimal medium for your specific substrates.

Problem 2: Prevalent Side Reactions

Besides Glaser coupling, other side reactions can diminish your yield.

Logical Relationship of Side Reactions and Solutions

G cluster_problem Problem: Side Reactions cluster_side_reactions Potential Side Reactions cluster_solutions Solutions problem Observed Side Products glaser Glaser Coupling (Alkyne Dimer) problem->glaser dehalogenation Dehalogenation (Loss of Chlorine) problem->dehalogenation hydrolysis Alkyne Hydrolysis problem->hydrolysis anaerobic Strict Anaerobic Conditions glaser->anaerobic copper_free Copper-Free Protocol glaser->copper_free mild_base Use Milder Base dehalogenation->mild_base lower_temp Lower Reaction Temperature dehalogenation->lower_temp protecting_group Protect Terminal Alkyne (e.g., with TMS) hydrolysis->protecting_group

Caption: Common side reactions in Sonogashira couplings and their respective mitigation strategies.

  • Dehalogenation: Under harsh conditions, the chloropyrazine can be reduced, leading to the loss of the chlorine atom. Using a milder base or lowering the reaction temperature can help to prevent this.

  • Alkyne-Related Side Reactions: Besides homocoupling, terminal alkynes can undergo other side reactions. Using a protecting group, such as a trimethylsilyl (TMS) group, on the alkyne can prevent these issues. The TMS group can be easily removed post-coupling.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Sonogashira coupling of 2,3-dichloropyrazine with various terminal alkynes, providing a baseline for optimization.

EntryAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetyleneCuI (15)PPh₃ (15)K₂CO₃PEG-400500.572[2]
24-EthynyltolueneCuI (15)PPh₃ (15)K₂CO₃PEG-400500.568[2]
34-MethoxyphenylacetyleneCuI (15)PPh₃ (15)K₂CO₃PEG-40050165[2]
43,3-Dimethyl-1-butyneCuI (15)PPh₃ (15)K₂CO₃PEG-40050155[2]

Note: The yields are for the mono-alkynylated product.[2]

Key Experimental Protocols

General Protocol for Sonogashira Coupling of Chloropyrazines

This protocol is a starting point and may require optimization based on the specific substrates used.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chloropyrazine (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (if used, 4-10 mol%).

  • Addition of Reagents: Add the degassed solvent (e.g., DMF or THF) and the degassed amine base (e.g., Et₃N, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Copper-Free Sonogashira Protocol

This protocol is recommended to avoid Glaser coupling.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the chloropyrazine (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Addition of Reagents: Add the degassed solvent (e.g., 1,4-dioxane or toluene) and the terminal alkyne (1.2-1.5 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) and monitor its progress.

  • Work-up and Purification: Follow the same procedure as for the general protocol.

References

Technical Support Center: Optimizing Catalyst Systems for 2-Chloro-3-ethynylpyrazine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst systems for the coupling of 2-Chloro-3-ethynylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions to overcome common challenges encountered during the synthesis of pyrazine-containing compounds.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your cross-coupling reactions with this compound.

Problem 1: Low to No Yield of Coupled Product

Possible Causes:

  • Inappropriate Catalyst System: The choice of palladium source and ligand is critical, especially for less reactive chloro-heterocycles like this compound. Standard catalysts such as Pd(PPh₃)₄ may not be effective.[1] The nitrogen atoms in the pyrazine ring can also coordinate to the palladium center, inhibiting its catalytic activity.[2]

  • Low Reactivity of the Aryl Chloride: Chloropyrazines are generally the most challenging substrates in the halide reactivity series (I > Br > Cl) for palladium-catalyzed cross-coupling reactions.[2]

  • Inactive Catalyst: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture, leading to decomposition into inactive palladium black. Similarly, the copper(I) co-catalyst in Sonogashira reactions can degrade over time.

  • Incorrect Base: The base plays a crucial role in both Sonogashira (deprotonation of the alkyne) and Suzuki (activation of the boronic acid/ester) coupling reactions. An unsuitable base can lead to reaction failure.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier for the oxidative addition of the chloropyrazine.

Solutions:

  • Catalyst and Ligand Screening:

    • For Sonogashira coupling, consider using more robust catalyst systems. While traditional systems involve a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI), copper-free systems can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3]

    • Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are known to improve the efficiency of coupling with aryl chlorides.[4]

    • For Suzuki-Miyaura coupling, specialized palladium(II) ONO pincer complexes have demonstrated high activity for the coupling of 2-chloropyrazine, even at low catalyst loadings (as low as 0.01 mol%).[2][5]

  • Base Selection:

    • In Sonogashira reactions, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to deprotonate the terminal alkyne.

    • For Suzuki couplings, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be effective, although they may necessitate higher reaction temperatures.[2]

  • Temperature Optimization:

    • Gradually increase the reaction temperature. For challenging aryl chlorides, temperatures in the range of 80-120°C are common.

  • Ensure Anhydrous and Anaerobic Conditions:

    • Use dry solvents and reagents.

    • Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent to prevent catalyst deactivation and side reactions.[3]

Problem 2: Formation of Significant Byproducts

Possible Causes:

  • Alkyne Homocoupling (Glaser Coupling): In copper-catalyzed Sonogashira reactions, the presence of oxygen can lead to the oxidative dimerization of the terminal alkyne.[3]

  • Protodeboronation (in Suzuki Coupling): The pyrazine ring can promote the cleavage of the C-B bond in the boronic acid reagent, especially in the presence of moisture or acidic impurities.

  • Hydrodehalogenation: The chloro group on the pyrazine can be replaced by a hydrogen atom, particularly at elevated temperatures or in the presence of a hydrogen source.

Solutions:

  • Minimize Oxygen: For copper-catalyzed Sonogashira reactions, maintain a strict inert atmosphere throughout the experiment. Alternatively, switch to a copper-free protocol.

  • Stable Boron Reagents: For Suzuki coupling, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids to minimize protodeboronation.[2]

  • Control Reaction Conditions: Carefully control the reaction temperature and time to minimize hydrodehalogenation and other decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is more suitable for this compound: Sonogashira or Suzuki?

A1: Both Sonogashira and Suzuki couplings are viable options. The Sonogashira reaction allows for the direct coupling of a terminal alkyne with the 2-chloropyrazine. The Suzuki-Miyaura coupling would require the use of an alkynylboronic acid or ester. The choice may depend on the availability and stability of the reagents, as well as the desired reaction conditions. The Sonogashira coupling is often more direct for introducing an alkyne moiety.

Q2: What are the key differences between copper-catalyzed and copper-free Sonogashira coupling?

A2: Copper-catalyzed Sonogashira reactions typically proceed at a faster rate and under milder conditions. However, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[3] Copper-free Sonogashira reactions eliminate this side reaction but may require more specialized ligands or higher reaction temperatures to achieve comparable efficiency.

Q3: How can I monitor the progress of the coupling reaction?

A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, the formation of the product and the consumption of the reactants can be tracked over time.

Q4: I am observing a black precipitate in my reaction mixture. What is it and what should I do?

A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst to its inactive elemental form. This can be caused by impurities in the reagents or solvent, excessively high temperatures, or an inappropriate choice of ligand. If this occurs, it is best to restart the reaction with fresh, purified reagents and solvents, under strictly inert conditions, and potentially at a lower temperature or with a more robust ligand.

Data Presentation

Table 1: Illustrative Optimization of Sonogashira Coupling Conditions for a 2-Chloropyrazine Derivative

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1PdCl₂(PPh₃)₂ (5)PPh₃ (10)Et₃N (2)THF60<10
2Pd₂(dba)₃ (2.5)XPhos (5)Et₃N (2)Toluene8045
3Pd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (2)Dioxane10075
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10082
5XPhos Pd G3 (2)-K₃PO₄ (2)Dioxane10091

Note: This data is illustrative and based on general principles for coupling with challenging aryl chlorides. Optimal conditions for this compound may vary.

Table 2: Comparison of Bases for Suzuki-Miyaura Coupling of 2-Chloropyrazine with an Arylboronic Acid

EntryBase (2 equiv.)SolventTemp (°C)Yield (%)
1Na₂CO₃Toluene/H₂O10035
2K₂CO₃Toluene/H₂O10068
3K₃PO₄Toluene/H₂O10085
4Cs₂CO₃Dioxane10092

Note: This data is based on findings for the Suzuki-Miyaura coupling of 2-chloropyrazine and is intended to be representative.[2]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium source (e.g., XPhos Pd G3, 2 mol%) and copper(I) iodide (CuI, 5 mol%, if using a copper-catalyzed protocol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound with an Alkynylboronic Ester

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the alkynylboronic ester (e.g., pinacol ester, 1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., a palladium(II) ONO pincer complex at 0.01-1 mol% or a Pd(0) source with a suitable ligand).[2]

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction Execution: Stir the mixture vigorously at the optimized temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_catalyst 1. Review Catalyst System - Is the Pd source/ligand appropriate for chloropyrazine? - Are catalysts active and fresh? start->check_catalyst check_conditions 2. Assess Reaction Conditions - Is the temperature high enough? - Is the base appropriate and in sufficient excess? check_catalyst->check_conditions If catalyst system seems appropriate solution_catalyst Solution: - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). - Use a more active pre-catalyst (e.g., G3/G4 precatalysts). - For Suzuki, try pincer complexes. check_catalyst->solution_catalyst check_reagents 3. Verify Reagent Quality & Setup - Are reagents pure and dry? - Is the atmosphere truly inert? check_conditions->check_reagents If conditions seem optimal solution_conditions Solution: - Increase temperature incrementally (e.g., to 100-120°C). - Screen different bases (e.g., K3PO4, Cs2CO3 for Suzuki; Et3N for Sonogashira). check_conditions->solution_conditions solution_reagents Solution: - Purify starting materials. - Use anhydrous, degassed solvents. - Employ freeze-pump-thaw degassing. check_reagents->solution_reagents end Improved Yield solution_catalyst->end solution_conditions->end solution_reagents->end

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Sonogashira_Catalytic_Cycle Simplified Sonogashira Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Aryl-Pd(II)-Alkyne(L_n) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product ArylCl This compound ArylCl->OxAdd Cu_Alkyne Copper Acetylide (from Terminal Alkyne + Base + CuI) Cu_Alkyne->Transmetalation

Caption: A simplified representation of a palladium-catalyzed Sonogashira cycle.

References

Technical Support Center: Overcoming the Low Reactivity of 2-Chloropyrazines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 2-chloropyrazines in cross-coupling reactions.

General FAQs

Q1: Why are 2-chloropyrazines generally unreactive in cross-coupling reactions?

A1: The low reactivity of 2-chloropyrazines stems from the strong Carbon-Chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-Cl bond to the palladium(0) catalyst. The C-Cl bond is stronger and has a higher bond dissociation energy compared to C-Br and C-I bonds, making this step energetically more demanding.[1] Consequently, more forcing reaction conditions, such as higher temperatures, more active catalysts, and stronger bases, are typically required to achieve efficient coupling.[2][3]

Q2: What is the general order of reactivity for pyrazine halides in cross-coupling reactions?

A2: The reactivity of pyrazine halides in cross-coupling reactions generally follows the order: I > Br > Cl.[2] This trend is attributed to the decreasing bond dissociation energies of the carbon-halogen bond down the group, which facilitates the oxidative addition step in the catalytic cycle.[4]

Q3: Can the nitrogen atoms in the pyrazine ring interfere with the cross-coupling reaction?

A3: Yes, the lone pairs of electrons on the nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst. This coordination can inhibit the catalytic activity by stabilizing the catalyst in an off-cycle state, thereby reducing the efficiency of the cross-coupling reaction.[2] The use of bulky, electron-rich ligands can help to mitigate this issue by sterically shielding the palladium center.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between 2-chloropyrazines and organoboron compounds.

Troubleshooting Guide

Q4: My Suzuki-Miyaura reaction with a 2-chloropyrazine is showing low to no conversion. What are the most common causes and what should I check first?

A4: Low or no conversion in the Suzuki coupling of 2-chloropyrazines is a common issue. Here are the primary factors to investigate:

  • Inactive Catalyst System: The choice of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for the challenging oxidative addition of the C-Cl bond.[5]

    • Solution: Employ more active, specialized catalyst systems. Novel palladium(II) ONO pincer complexes have shown high activity at low catalyst loadings (as low as 0.01 mol%).[2][6] Alternatively, using bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is highly recommended.[3][4]

  • Inappropriate Base: The base is crucial for the transmetalation step. Weaker bases may not be sufficient to promote the reaction with unreactive 2-chloropyrazines.

    • Solution: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for challenging couplings.[3]

  • Insufficient Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy for the oxidative addition of the C-Cl bond.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[7] Microwave irradiation can also be a powerful tool to accelerate the reaction.[5][7]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.

    • Solution: Ensure all solvents and reagents are thoroughly degassed. The reaction should be set up and run under a positive pressure of an inert gas like argon or nitrogen.[3][7]

Q5: I'm observing significant side products like homocoupling of the boronic acid and protodeboronation. How can I minimize these?

A5: These are common side reactions in Suzuki couplings:

  • Homocoupling: This is the self-coupling of the boronic acid. It is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial.[3] Running the reaction at the lowest effective temperature can also help.[4]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, often from water or acidic impurities.

    • Solution: Use anhydrous solvents and reagents. Using boronic esters (e.g., pinacol esters) or trifluoroborates can enhance stability against protodeboronation.[2][3]

Data Presentation
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(II) ONO pincer complex (0.01 mol%)K₂CO₃Toluene/H₂O100-High[2][6]
Pd(dppb)Cl₂----Good to Excellent[5]
Pd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O10018High[2]
Pd(PPh₃)₄Na₂CO₃ (2M aq)DME/EtOH804814-28[8]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid

Materials:

  • 2-Chloropyrazine (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloropyrazine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-phenylpyrazine.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition (Ar-X) boronate_complex Ar-Pd(II)L₂(Ar') pd2_complex->boronate_complex Transmetalation (Ar'B(OH)₂ + Base) product_complex Ar-Pd(0)L₂(Ar') boronate_complex->product_complex Reductive Elimination product_complex->pd0 Product Release (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Troubleshooting start Low or No Yield in Suzuki Coupling check_catalyst Is the catalyst system active enough? start->check_catalyst check_base Is the base strong enough? check_catalyst->check_base Yes solution_catalyst Switch to Buchwald ligands (SPhos, XPhos) or specialized pincer catalysts. Increase catalyst loading. check_catalyst->solution_catalyst No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes solution_base Use strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). check_base->solution_base No check_inert Is the system properly degassed? check_temp->check_inert Yes solution_temp Increase temperature to 80-120 °C. Consider microwave irradiation. check_temp->solution_temp No solution_inert Thoroughly degas solvents and reagents. Maintain a positive inert gas pressure. check_inert->solution_inert No

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds, enabling the synthesis of arylamines from 2-chloropyrazines.

Troubleshooting Guide

Q6: My Buchwald-Hartwig amination of 2-chloropyrazine is not working. What should I do?

A6: Similar to the Suzuki coupling, the low reactivity of the C-Cl bond is the primary hurdle. Here’s a troubleshooting guide:

  • Catalyst and Ligand Selection: This is the most critical factor.

    • Solution: Employ third-generation Buchwald-Hartwig catalysts and ligands. Bulky, electron-rich phosphine ligands like RuPhos, BrettPhos, or XPhos are essential for activating the C-Cl bond.[3][9] Consider using pre-formed palladacycle pre-catalysts (e.g., G3 or G4) for more efficient generation of the active Pd(0) species.[3]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base.[3] If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher reaction temperatures.[3]

  • Reaction Temperature: Elevated temperatures are usually necessary.

    • Solution: The typical temperature range for these reactions is 80-110 °C.[3]

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive.

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) using dry, degassed solvents.[3]

Q7: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I prevent this?

A7: Hydrodehalogenation is a common side reaction where the 2-chloropyrazine is reduced instead of aminated.

  • Solution:

    • Optimize Ligand: The choice of ligand can influence the rate of reductive elimination versus competing side reactions. Screening different bulky phosphine ligands is recommended.

    • Base Purity: Use a high-purity, anhydrous base. Traces of moisture or hydroxide in the base can promote hydrodehalogenation.[3]

    • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired amination pathway.[3]

    • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.

Data Presentation
CatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuTolueneReflux94 (for 4-chlorotoluene)
Pd(OAc)₂RuPhosNaOtBu1,4-Dioxane100-110High[3]
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene100>95 (for bromobenzene)[4]
(SIPr)Pd(methallyl)ClLHMDSTHF2294 (for 2-chlorotoluene)[2]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrazine with Morpholine

Materials:

  • 2-Chloropyrazine (1.0 mmol, 1.0 eq)

  • Morpholine (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene (5 mL).

  • Add 2-chloropyrazine and morpholine to the mixture.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-(morpholino)pyrazine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ pd2_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)L₂(NR'R'') amine_complex->amido_complex Deprotonation (Base) product_complex Ar-Pd(0)L₂(NR'R'') amido_complex->product_complex Reductive Elimination product_complex->pd0 Product Release (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow_Buchwald start Start: Buchwald-Hartwig Amination setup Combine Pd catalyst, ligand, base, 2-chloropyrazine, and amine in a Schlenk tube under inert atmosphere. start->setup add_solvent Add anhydrous, degassed solvent. setup->add_solvent reaction Heat the mixture at 80-110 °C. Monitor by TLC or LC-MS. add_solvent->reaction workup Cool, quench, and perform aqueous workup. reaction->workup purification Dry organic layer and purify by column chromatography. workup->purification end End: Isolated Product purification->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a 2-chloropyrazine and a terminal alkyne.

Troubleshooting Guide

Q8: What are the key parameters to consider for a successful Sonogashira coupling with 2-chloropyrazine?

A8: The Sonogashira reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.

  • Catalyst System:

    • Solution: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard. For challenging substrates, using N-heterocyclic carbene (NHC) ligands with both the palladium and copper catalysts can be highly effective, even at very low catalyst loadings.[3]

  • Base: The base is typically a liquid amine which can also serve as the solvent.

    • Solution: Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used.

  • Solvent: While the amine base can be the solvent, co-solvents are often used.

    • Solution: THF, DMF, or toluene are common choices.

  • Atmosphere: While some modern protocols work in air, traditional Sonogashira couplings are sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling).

    • Solution: For best results, especially when troubleshooting, perform the reaction under an inert atmosphere.

Q9: My Sonogashira reaction is giving a low yield and a lot of alkyne homocoupling byproduct. What can I do?

A9: Alkyne homocoupling is the most common side reaction.

  • Solution:

    • Exclude Oxygen: Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring higher temperatures or more specialized ligands, these methods eliminate the primary catalyst for Glaser coupling.

    • Amine Base: Ensure the amine base is pure and free of oxidizing impurities.

Data Presentation
Pd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385 (for aminobromopyridine)
(NHC)-Pd (0.01)(NHC)-Cu (1)i-Pr₂NHTHF601849-95 (for aryl bromides)[3]
PdCl₂(PPh₃)₂CuIK₂CO₃PEG-400Ultrasound-Good[5]
Pd(PPh₃)₄CuIEt₃NToluene80-High[4]
Experimental Protocol: Sonogashira Coupling of 2-Chloropyrazine with Phenylacetylene

Materials:

  • 2-Chloropyrazine (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.1 mmol, 1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • THF (anhydrous, degassed) (5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-chloropyrazine, PdCl₂(PPh₃)₂, and CuI.

  • Add degassed triethylamine and anhydrous, degassed THF.

  • Add phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(phenylethynyl)pyrazine.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition (Ar-X) alkynyl_pd_complex Ar-Pd(II)L₂(C≡CR') pd2_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination (Ar-C≡CR') cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd2_complex cu_x Cu(I)X cu_x->cu_acetylide Alkyne + Base

References

Preventing Glaser homocoupling in Sonogashira reactions of pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions to address challenges encountered during the Sonogashira cross-coupling of pyrazine derivatives, with a specific focus on preventing undesired Glaser-type homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is Glaser homocoupling, and why is it a problem in Sonogashira reactions?

Glaser coupling is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric diyne.[1] This is an undesired process primarily caused by the presence of a copper(I) co-catalyst and oxygen.[1][2] The copper acetylide intermediate, which is crucial for the Sonogashira cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the homocoupled byproduct.[1] This side reaction consumes the alkyne, reduces the yield of the desired cross-coupled pyrazine product, and complicates purification.[1]

Q2: Are pyrazine substrates particularly susceptible to issues in Sonogashira coupling?

While not inherently more prone to Glaser homocoupling than other aryl halides, pyrazine substrates introduce unique challenges. The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3] This can slow the desired cross-coupling pathway, making competitive side reactions like homocoupling more prevalent. Furthermore, the reactivity of halopyrazines follows the general trend for aryl halides (I > Br > Cl), meaning that less reactive chloropyrazines often require more forcing conditions (e.g., higher temperatures), which can also promote side reactions if not carefully controlled.[3][4]

Q3: What are the most effective strategies to prevent Glaser homocoupling?

The most effective strategies target the root causes of the side reaction: oxygen and the copper co-catalyst. Key methods include:

  • Running the reaction under a strict inert atmosphere: Rigorously excluding oxygen is critical, especially when a copper co-catalyst is used.[1][2] This involves using Schlenk line techniques or a glovebox and thoroughly degassing all solvents and liquid reagents.[2][5]

  • Employing copper-free protocols: The most direct way to circumvent Glaser coupling is to eliminate the copper co-catalyst entirely.[1][2][6][7] These protocols have been well-developed and often rely on specific ligands and bases to facilitate the reaction.[1]

  • Optimizing reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[2]

  • Controlling alkyne concentration: A slow, dropwise addition of the terminal alkyne to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[2][5]

Q4: Can I run a Sonogashira reaction on a halopyrazine without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are not only possible but are often the preferred method to completely avoid Glaser homocoupling.[2][4][6] These systems may require specific, often bulky and electron-rich, phosphine ligands (e.g., SPhos, X-Phos) to promote the catalytic cycle efficiently in the absence of copper.[1][2]

Q5: How do the choices of ligand and base influence the extent of homocoupling?

The ligand and base play crucial roles in modulating the catalyst's activity and the overall reaction environment.

  • Ligands: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction. Electron-rich and sterically bulky ligands can promote the desired cross-coupling pathway over homocoupling.[1]

  • Bases: The base is required to deprotonate the terminal alkyne.[4] Secondary amines like piperidine or diisopropylamine can sometimes be more effective at minimizing side reactions than tertiary amines like triethylamine.[1][6] Inorganic bases such as K₃PO₄ or Cs₂CO₃ are also commonly used, particularly in copper-free protocols.[2]

Troubleshooting Guide

Problem: Significant formation of a byproduct identified as the homocoupled alkyne (diyne).

Potential CauseRecommended Solution
Oxygen in the reaction mixture. Oxygen promotes the oxidative dimerization of copper acetylides, which is the key step in Glaser coupling.[2][5]Ensure strict anaerobic conditions. Degas all solvents and liquid reagents using freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon).[5] Use a Schlenk line or glovebox to maintain a positive pressure of inert gas throughout the experiment.[2]
High concentration of the Copper(I) co-catalyst. While catalytic amounts of Cu(I) are often used, higher concentrations can accelerate the rate of homocoupling.[5]Reduce or eliminate the copper catalyst. Try reducing the CuI loading to 0.5–2 mol%.[1] If homocoupling persists, switch to a copper-free protocol.[1][2][6]
High instantaneous concentration of the terminal alkyne. This favors the bimolecular homocoupling side reaction.Add the alkyne slowly. Use a syringe pump to add the terminal alkyne dropwise to the reaction mixture over an extended period.[2]
Suboptimal reaction conditions (ligand, base, solvent). Screen alternative reagents. Consider switching to a bulky, electron-rich phosphine ligand (e.g., X-Phos, SPhos).[1] Evaluate different bases; for example, if using triethylamine, try piperidine or an inorganic base like Cs₂CO₃.[1][6]

Problem: Low or no yield of the desired pyrazine product, with or without homocoupling.

Potential CauseRecommended Solution
Decomposition of the palladium catalyst. The formation of a black precipitate ("palladium black") indicates catalyst decomposition and loss of activity.[4]Use high-purity reagents. Ensure all starting materials, solvents, and reagents are pure and anhydrous. Some solvents, such as THF, have been anecdotally reported to promote palladium black formation in some cases.[4][8]
Low reactivity of the pyrazine halide. The reactivity order is I > Br > Cl. Chloropyrazines are particularly challenging and may not react under mild conditions.[3][4][9]Adjust conditions based on the halide. For chloropyrazines, a more active catalyst system (e.g., with a bulky ligand) and/or higher reaction temperatures may be necessary.[9][10]
Inhibition of the catalyst by pyrazine nitrogens. The lone pairs on the pyrazine nitrogen atoms can coordinate to the palladium center, inhibiting catalysis.[3]Select a robust catalyst system. Employing ligands that bind strongly to the palladium can help prevent inhibition by the pyrazine substrate.

Quantitative Data Summary

The optimal reaction conditions are highly substrate-dependent. The following tables provide representative data to guide optimization efforts aimed at minimizing homocoupling.

Table 1: Effect of Copper Co-catalyst on Product Distribution

Catalyst SystemTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)Comments
Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%) 6065%25%Standard conditions often lead to significant homocoupling.
Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%) 6080%10%Reducing copper loading can significantly improve selectivity.[1]
Pd(OAc)₂ (2 mol%), SPhos (4 mol%), No CuI 10092%<2%Copper-free protocols are highly effective at eliminating homocoupling.[2]

Note: Yields are representative and will vary based on specific pyrazine and alkyne substrates.

Table 2: Influence of Ligands and Bases on Selectivity (Copper-Free System)

Palladium Precursor (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventTemperature (°C)Cross-Coupling Yield (%)
Pd₂(dba)₃PPh₃Et₃NToluene100Moderate
Pd₂(dba)₃X-Phos Cs₂CO₃ Dioxane100High
Pd(OAc)₂SPhos K₃PO₄ Toluene100High

Note: Bulky, electron-rich ligands like X-Phos and SPhos, paired with inorganic bases, are often highly effective in copper-free systems for heteroaromatic substrates.[1][2]

Key Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira of a Bromopyrazine with Minimized Homocoupling

This protocol emphasizes rigorous exclusion of oxygen to suppress the Glaser pathway.

  • Preparation: Add the bromopyrazine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.03 mmol, 3 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon three times.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., 5 mL of THF or toluene) and degassed triethylamine (3.0 mmol, 3.0 equiv) via syringe under a positive pressure of argon.[2]

  • Alkyne Addition: Using a syringe pump, add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the stirred reaction mixture over 1-2 hours.[2]

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC/MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira of a Chloropyrazine

This protocol eliminates the copper co-catalyst entirely, making it ideal for preventing homocoupling.

  • Preparation: In a glovebox or under a strong counterflow of argon, add the chloropyrazine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a bulky phosphine ligand such as SPhos (0.04 mmol, 4 mol%), and powdered K₃PO₄ (2.0 mmol, 2.0 equiv) to a flame-dried Schlenk flask with a stir bar.[2]

  • Solvent and Alkyne Addition: Remove the flask from the glovebox (if used). Add anhydrous, degassed solvent (e.g., 5 mL of toluene or 1,4-dioxane) followed by the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.[2]

  • Reaction: Seal the flask and heat the mixture to the required temperature (e.g., 100-110 °C). Monitor the reaction progress by TLC or GC/MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent, filter through a pad of celite to remove inorganic salts and catalyst residues, and wash the filtrate with water. Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.

Visualizations

G cluster_start Reactants cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Pathway ArylHalide Pyrazine-X PdCycle Pd(0)/Pd(II) Catalytic Cycle ArylHalide->PdCycle Oxidative Addition Alkyne R-C≡C-H CuCycle Cu(I) Co-catalyst Alkyne->CuCycle Forms Copper Acetylide CuOxidative Cu(I) Oxidative Dimerization Alkyne->CuOxidative CrossProduct Pyrazine-C≡C-R PdCycle->CrossProduct Reductive Elimination CuCycle->PdCycle Transmetalation Oxygen O₂ (Oxygen) Oxygen->CuOxidative HomoProduct R-C≡C-C≡C-R CuOxidative->HomoProduct Dimerization

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Caption: A logical workflow for troubleshooting excessive homocoupling.

G Start Start: Prepare Glassware Step1 1. Flame-dry Schlenk flask under vacuum. Start->Step1 Step2 2. Add solid reagents (Pyrazine-X, Pd catalyst, Ligand, Base) under Argon counterflow. Step1->Step2 Step3 3. Seal flask. Evacuate and backfill with Argon (repeat 3x). Step2->Step3 Step4 4. Add degassed anhydrous solvents via syringe. Step3->Step4 Step5 5. Add degassed terminal alkyne dropwise via syringe pump. Step4->Step5 Step6 6. Heat to reaction temperature under positive Argon pressure. Step5->Step6 End Reaction in Progress (Oxygen-Free) Step6->End

Caption: An experimental workflow for setting up an oxygen-free Sonogashira reaction.

References

Technical Support Center: Synthesis of 2-Alkynyl-3-chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve the yields of 2-alkynyl-3-chloropyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-alkynyl-3-chloropyrazines?

The most common and effective method for synthesizing 2-alkynyl-3-chloropyrazines is the Sonogashira cross-coupling reaction.[1] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, in this case, 2,3-dichloropyrazine.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4]

Q2: Why are the yields of my 2-alkynyl-3-chloropyrazine synthesis consistently low?

Low yields can stem from several factors:

  • Sub-optimal Reaction Conditions: Parameters like temperature, solvent, base, and catalyst loading significantly impact yield. Optimization of these conditions is critical.[2][5]

  • Catalyst Inactivation: The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, inhibiting its activity.[6]

  • Side Reactions: The formation of unwanted side products, such as bis-alkynylated pyrazines and alkyne homocoupling products (Glaser coupling), consumes starting materials and reduces the yield of the desired product.[2][7]

  • Low Reactivity of Substrate: Chloropyrazines are generally less reactive than their bromo or iodo counterparts in Sonogashira couplings, which can lead to incomplete conversion.[1][6]

  • Starting Material Hydrolysis: Partial hydrolysis of 2,3-dichloropyrazine can occur under certain conditions, particularly with water as a solvent, thereby reducing the amount of substrate available for coupling.[2]

Q3: How can I prevent the formation of the bis-alkynylated side product?

To minimize the formation of the 2,3-bis(alkynyl)pyrazine, it is crucial to control the stoichiometry of the reactants. Using only one equivalent of the terminal alkyne relative to the 2,3-dichloropyrazine can help favor mono-substitution.[2] However, this may not completely suppress the side reaction. Careful monitoring of the reaction progress via TLC or LC-MS and stopping the reaction once the starting material is consumed can also prevent further reaction to the bis-alkynylated product.

Q4: I am observing significant alkyne homocoupling (Glaser coupling). What can be done to minimize this side reaction?

The homocoupling of terminal alkynes to form diynes is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[2][7] To mitigate this:

  • Copper-Free Conditions: Employing a copper-free Sonogashira protocol can effectively suppress alkyne dimerization.[8][9]

  • Inert Atmosphere: Running the reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon) minimizes the presence of oxygen, which is an oxidant for the homocoupling reaction.[4][7]

  • Use of Additives: Some protocols suggest using a dilute hydrogen atmosphere to diminish the formation of homocoupling byproducts.[7]

Q5: What are the recommended catalyst systems for the less reactive 2,3-dichloropyrazine?

Given that aryl chlorides are challenging substrates for Sonogashira coupling, the choice of catalyst is critical.[1][6]

  • Active Palladium Catalysts: More active, third-generation palladium catalysts and ligands (e.g., Buchwald ligands like XPhos) can facilitate the coupling of less reactive chlorides.[6][10]

  • Ligand Selection: The use of sterically hindered phosphine ligands can prevent catalyst inhibition caused by the pyrazine nitrogen atoms.[6] Triphenylphosphine (PPh3) is also commonly used.[2]

  • Copper Co-catalyst: While copper(I) iodide (CuI) is the standard co-catalyst and can increase the reaction rate, its loading should be optimized.[1][2] In some cases, increasing the CuI loading from 5 mol% to 15 mol% has been shown to dramatically improve yields.[2]

Troubleshooting Guide

Problem 1: Low or No Conversion of 2,3-Dichloropyrazine
Possible Cause Suggested Solution
Inactive Catalyst System Ensure the palladium catalyst is active (Pd(0) state). If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure conditions are suitable for its in-situ reduction.[1] Prepare fresh catalyst solutions and handle them under an inert atmosphere.
Catalyst Inhibition The pyrazine nitrogen atoms may be inhibiting the palladium catalyst.[6] Switch to a more sterically hindered phosphine ligand (e.g., P(t-Bu)₃) to prevent this coordination.[10]
Insufficient Reaction Temperature Chloropyrazines are less reactive and may require higher temperatures than aryl bromides or iodides.[6] Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Inappropriate Base or Solvent The choice of base and solvent is crucial. An amine base like triethylamine (Et₃N) is common, but inorganic bases such as K₂CO₃ or Cs₂CO₃ in solvents like PEG-400, DMF, or toluene can also be effective.[2][6] An optimization screen may be necessary.
Problem 2: Main Product is the Dimer of the Terminal Alkyne (Diyne)
Possible Cause Suggested Solution
Oxygen Presence The copper-catalyzed homocoupling (Glaser coupling) is promoted by oxygen.[7] Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).
High Copper Catalyst Loading While CuI is a co-catalyst for the desired reaction, it is also a key promoter of homocoupling.[2] Reduce the amount of CuI or switch to a copper-free Sonogashira protocol.[8][11]
Prolonged Reaction Time/High Temperature Extended reaction times or high temperatures can sometimes favor side reactions. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Problem 3: Significant Formation of 2,3-bis(alkynyl)pyrazine
Possible Cause Suggested Solution
Incorrect Stoichiometry An excess of the terminal alkyne will drive the reaction towards the di-substituted product. Use a 1:1 or slightly less than 1:1 ratio of alkyne to 2,3-dichloropyrazine.[2]
High Reactivity If the mono-substituted product is highly reactive under the reaction conditions, it may quickly react further. Consider running the reaction at a lower temperature to improve selectivity.

Data Presentation

Table 1: Optimization of Ultrasound-Assisted Synthesis of 2-(phenylethynyl)-3-chloropyrazine (3a)

Reaction of 2,3-dichloropyrazine (1) with phenylacetylene (2a). Data sourced from a study on sonochemical synthesis.[2]

EntryCuI (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
15PPh₃ (30)K₂CO₃PEG-4008Low
210PPh₃ (30)K₂CO₃PEG-400149
315PPh₃ (30)K₂CO₃PEG-400175
420PPh₃ (30)K₂CO₃PEG-4001~75
515PPh₃ (30)K₂CO₃EtOH1<75
615PPh₃ (30)K₂CO₃n-BuOH1<75
715PPh₃ (30)Et₃NPEG-4001<75
815 (CuBr)PPh₃ (30)K₂CO₃PEG-4001Less Effective
915 (CuCl)PPh₃ (30)K₂CO₃PEG-4001Less Effective
100PPh₃ (30)K₂CO₃PEG-4008No Reaction
1115NoneK₂CO₃PEG-4001<75

Experimental Protocols

Protocol 1: Ultrasound-Assisted Cu-Catalyzed Synthesis of 2-Alkynyl-3-chloropyrazines

This protocol is adapted from a reported environmentally safer method for the synthesis of these compounds.[2]

Materials:

  • 2,3-dichloropyrazine (1.0 equiv)

  • Terminal alkyne (1.0-1.5 equiv)[2]

  • Copper(I) iodide (CuI) (15 mol%)

  • Triphenylphosphine (PPh₃) (30 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Polyethylene glycol 400 (PEG-400)

  • Laboratory ultrasonic bath

Procedure:

  • To a reaction vessel, add 2,3-dichloropyrazine, the terminal alkyne, CuI, PPh₃, and K₂CO₃.

  • Add PEG-400 as the solvent.

  • Place the reaction vessel in a laboratory ultrasonic bath, ensuring the water level is appropriate for transmission of ultrasonic waves.

  • Irradiate the mixture with ultrasound (e.g., 35 kHz) and maintain the reaction temperature at approximately 50 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-alkynyl-3-chloropyrazine.

Protocol 2: General Copper-Free Sonogashira Coupling

This is a generalized procedure for a copper-free Sonogashira coupling, which can be adapted to minimize alkyne homocoupling.[3][8]

Materials:

  • 2,3-dichloropyrazine (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine), used as both base and solvent, or in conjunction with another solvent like DMF or THF.

  • Anhydrous and deoxygenated solvents.

Procedure:

  • Set up a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add the palladium catalyst, 2,3-dichloropyrazine, and the anhydrous, deoxygenated solvent (if not using the amine as the solvent).

  • Add the amine base (e.g., triethylamine, ~3.0 equiv).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction to the desired temperature (e.g., 50-100 °C). The optimal temperature will depend on the specific alkyne and catalyst system.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Filter the mixture to remove amine salts. Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reagents (2,3-Dichloropyrazine, Terminal Alkyne) Setup Combine Reagents under Inert Atmosphere Reactants->Setup Catalyst Catalyst System (Pd Catalyst, CuI, Ligand, Base) Catalyst->Setup Solvent Solvent (e.g., PEG-400, DMF) Solvent->Setup Heating Heating / Ultrasound Setup->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 2-Alkynyl-3-chloropyrazine Purify->Product Troubleshooting cluster_no_conversion Troubleshooting: No Conversion cluster_conversion Troubleshooting: Side Products Start Low Yield or No Product Check_Conversion Is Starting Material (2,3-Dichloropyrazine) Consumed? Start->Check_Conversion Increase_Temp Increase Temperature Check_Conversion->Increase_Temp No Check_Side_Products Identify Major Side Product(s) Check_Conversion->Check_Side_Products Yes Change_Catalyst Use More Active Catalyst/Ligand Increase_Temp->Change_Catalyst Check_Reagents Verify Reagent Purity & Inert Atmosphere Change_Catalyst->Check_Reagents Diyne Alkyne Dimer (Diyne) Check_Side_Products->Diyne Homocoupling Bis_Alk Bis-alkynylated Pyrazine Check_Side_Products->Bis_Alk Di-substitution Solve_Diyne Switch to Copper-Free Conditions or Ensure Strictly Inert Atmosphere Diyne->Solve_Diyne Solve_Bis_Alk Reduce Alkyne Equivalents to 1.0 Bis_Alk->Solve_Bis_Alk Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alk Ar-Pd(II)-Alkyne(L₂) Transmetal->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 + Product Product Product (Ar-C≡C-R) RedElim->Product CuX CuX Cu_Acetylide Copper Acetylide (R-C≡C-Cu) CuX->Cu_Acetylide Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal Transfers Alkyne Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->OxAdd

References

Technical Support Center: Synthesis of 2-Chloro-3-ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Chloro-3-ethynylpyrazine. The primary synthetic route involves a Sonogashira coupling of 2,3-dichloropyrazine with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the Sonogashira coupling step?

A1: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.[1] This reaction is particularly common when using a copper(I) co-catalyst, as the presence of oxygen can lead to the formation of alkyne dimers (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne if using TMS-acetylene).[2] This side product can be minimized by ensuring the reaction is performed under strictly anaerobic conditions.[2]

Q2: Why is my reaction yield unexpectedly low?

A2: Low yields can stem from several factors:

  • Catalyst Deactivation: The Palladium(0) catalyst can be sensitive to air and may decompose, forming palladium black. Ensure you are using fresh, active catalyst and maintaining a strict inert atmosphere.

  • Insufficient Base: The base is crucial for the reaction mechanism.[1] An insufficient amount or a base that is not strong enough can stall the reaction.

  • Poor Reagent Quality: Impurities in solvents or starting materials can interfere with the catalytic cycle.

  • Suboptimal Temperature: Sonogashira couplings are sensitive to temperature. The reaction may not proceed to completion if the temperature is too low, while side reactions may increase at excessively high temperatures.

Q3: I observe a second product with a similar mass to my desired product. What could it be?

A3: If you start with 2,3-dichloropyrazine, a potential side product is the disubstituted pyrazine, where the alkyne has coupled at both chlorine positions. The relative reaction rates at the two positions can be influenced by the specific reaction conditions.[1] Careful control of stoichiometry (using a slight excess of the dichloropyrazine) can help minimize this.

Q4: Is a copper co-catalyst always necessary?

A4: While traditional Sonogashira couplings use a copper(I) co-catalyst to increase the reaction rate, copper-free versions exist.[1] The primary advantage of a copper-free system is the significant reduction in alkyne homocoupling, which is a major side reaction.[1] However, copper-free reactions may require different ligands, bases, or higher temperatures to proceed efficiently.

Q5: What are the common issues during the TMS deprotection step?

A5: Common issues include:

  • Incomplete Deprotection: The reaction may not go to completion if the deprotection agent (e.g., TBAF, K₂CO₃/MeOH) is old or if the reaction time is too short.

  • Product Degradation: The pyrazine ring can be sensitive to strongly basic or nucleophilic conditions. Prolonged exposure or harsh conditions can lead to decomposition of the desired product.

  • Difficult Workup: If using a fluoride source like TBAF, removing all fluoride salts during workup can be challenging and may require specific purification techniques.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem Observed Potential Cause(s) Recommended Solution(s)
Significant formation of alkyne homocoupling dimer (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne). Oxygen contamination in the reaction vessel.1. Thoroughly degas all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen).2. Ensure a robust inert atmosphere (N₂ or Ar) is maintained throughout the reaction.3. Consider using a copper-free Sonogashira protocol.[1]
Reaction stalls; significant unreacted 2,3-dichloropyrazine remains. 1. Deactivated palladium catalyst.2. Insufficient or inappropriate base.3. Reaction temperature is too low.1. Use a fresh batch of palladium catalyst or a pre-catalyst that generates the active Pd(0) species in situ.[1]2. Ensure the base (e.g., triethylamine, diisopropylamine) is dry and added in sufficient excess.[1]3. Gradually increase the reaction temperature and monitor by TLC or LC-MS.
Formation of bis-alkynylated pyrazine. Incorrect stoichiometry; the alkyne is reacting at both chlorine positions.1. Use a slight excess of 2,3-dichloropyrazine relative to the alkyne (e.g., 1.1-1.2 equivalents).2. Add the alkyne slowly to the reaction mixture to maintain a low concentration.
Product is difficult to purify from catalyst residues. Phosphine ligands from the catalyst are co-eluting with the product.1. After the reaction, consider an oxidative workup (e.g., dilute H₂O₂) to convert phosphines to phosphine oxides, which are more polar and easier to separate by chromatography.2. Filter the crude reaction mixture through a short plug of silica gel or celite before full purification.
Final product still contains the trimethylsilyl (TMS) protecting group. Incomplete deprotection reaction.1. Increase the reaction time for the deprotection step.2. Add a larger excess of the deprotection reagent (e.g., TBAF or K₂CO₃).3. Ensure the deprotection reagent is active and not degraded.

Visualized Reaction and Troubleshooting Workflows

Synthesis_Pathway Main Synthesis Pathway for this compound Start 2,3-Dichloropyrazine reagents1 Start->reagents1 Alkyne Trimethylsilylacetylene (TMSA) Alkyne->reagents1 Intermediate 2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine reagents2 Intermediate->reagents2 FinalProduct This compound reagents1->Intermediate Sonogashira Coupling Pd(PPh₃)₄, CuI, Base (e.g., TEA) Inert Atmosphere reagents2->FinalProduct Deprotection K₂CO₃, MeOH or TBAF Side_Reaction Glaser Homocoupling Side Reaction Alkyne1 Trimethylsilylacetylene reagents Alkyne1->reagents Alkyne2 Trimethylsilylacetylene Alkyne2->reagents Dimer 1,4-bis(trimethylsilyl)buta-1,3-diyne (Homocoupling Product) reagents->Dimer Cu(I) Catalyst Oxygen (O₂) Contamination Troubleshooting_Workflow Troubleshooting Workflow start Low Yield / Impure Product check_tlc Analyze Crude Reaction (TLC, LC-MS) start->check_tlc is_dimer Major Byproduct is Alkyne Dimer? check_tlc->is_dimer is_sm Major Component is Starting Material? is_dimer->is_sm No solution_dimer Improve Inert Atmosphere: - Degas all solvents - Ensure positive N₂/Ar flow is_dimer->solution_dimer Yes solution_sm Check Reaction Conditions: - Verify catalyst activity - Check base quality/amount - Increase temperature is_sm->solution_sm Yes solution_other Purification Challenge: - Optimize chromatography - Consider alternative workup is_sm->solution_other No

References

Technical Support Center: Sonogashira Coupling with Pyrazine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Sonogashira coupling reactions with pyrazine substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of pyrazine substrates, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: I am getting very low or no yield in my Sonogashira coupling reaction with a halopyrazine. What are the likely causes and how can I improve the outcome?

Answer: Low yields in Sonogashira couplings with pyrazines are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Setup start->check_reagents eval_catalyst 2. Evaluate Catalyst System check_reagents->eval_catalyst Reagents & setup OK? sub_check_reagents • Purity of reagents (catalyst, base, solvent) • Strictly anaerobic conditions (degas solvents) • Anhydrous conditions check_reagents->sub_check_reagents optimize_base 3. Optimize Base and Conditions eval_catalyst->optimize_base Catalyst system appropriate? sub_eval_catalyst • Use specialized ligands (e.g., bulky, electron-rich phosphines) • For chloropyrazines, consider more active catalysts • Catalyst inhibition by pyrazine nitrogen eval_catalyst->sub_eval_catalyst consider_halide 4. Consider Halide Reactivity optimize_base->consider_halide Still low yield? sub_optimize_base • Screen different bases (amine vs. inorganic) • Adjust reaction temperature and time • Consider copper-free conditions optimize_base->sub_optimize_base success Improved Yield consider_halide->success Yield improves with I > Br > Cl sub_consider_halide • Reactivity order: I > Br > Cl • Chloropyrazines are the most challenging consider_halide->sub_consider_halide

Caption: Troubleshooting workflow for low yields.

  • Potential Cause 1: Catalyst Inhibition or Inactivity. The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] Standard palladium catalysts may also be insufficiently active, especially for less reactive chloropyrazines.[1][2]

    • Solution: Employ palladium catalysts with sterically hindered or electron-rich ligands that can prevent or reduce coordination with the pyrazine nitrogen.[1] For challenging substrates like 2-chloropyrazine, consider using more active, specialized catalyst systems such as novel palladium(II) ONO pincer complexes or third-generation Buchwald-Hartwig catalysts and ligands.[1]

  • Potential Cause 2: Inappropriate Choice of Base. The base plays a crucial role in the catalytic cycle, and its choice is critical for success.[1][3] A base that is too strong or too weak can lead to side reactions or slow reaction rates.

    • Solution: The optimal base is substrate-dependent and often requires screening.[1][4] For pyrazine substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives to strong amine bases, although they may necessitate higher reaction temperatures.[1] Triethylamine is another commonly used base that has shown good results in some Sonogashira couplings.[5]

  • Potential Cause 3: Low Reactivity of the Pyrazine Halide. The reactivity of halopyrazines follows the general trend: I > Br > Cl.[1] Chloropyrazines are significantly less reactive and more challenging to couple than their bromo or iodo counterparts.[1]

    • Solution: If possible, use the iodo- or bromo-pyrazine derivative. For chloropyrazines, more forcing reaction conditions (higher temperatures, longer reaction times) and a highly active catalyst system are typically required.[1][6]

Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)

Question: My reaction is producing a significant amount of the alkyne homocoupling product. How can I minimize this side reaction?

Answer: Glaser homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[2][7]

  • Solution 1: Ensure Strictly Anaerobic Conditions. Oxygen promotes the oxidative dimerization of the alkyne.[2] It is crucial to thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and to maintain a strict inert atmosphere throughout the reaction.[2]

  • Solution 2: Implement Copper-Free Conditions. The copper(I) co-catalyst is a primary promoter of Glaser coupling.[2][7] Numerous copper-free Sonogashira protocols have been developed and can be particularly effective for substrates prone to homocoupling.[2][7] These methods often rely on specific palladium catalysts and ligands to facilitate the reaction without copper.

  • Solution 3: Control Reagent Addition. Slowly adding the terminal alkyne to the reaction mixture can help maintain a low concentration of the alkyne at any given time, which can favor the desired cross-coupling over homocoupling.[2][4]

Frequently Asked Questions (FAQs)

Q1: Which base is best for Sonogashira coupling with pyrazine substrates?

A1: There is no single "best" base, as the optimal choice depends on the specific pyrazine halide, the alkyne, and the catalyst system.[1][4] However, a good starting point is to screen both an amine base and an inorganic base.

Base TypeExamplesConsiderations
Amine Bases Triethylamine (Et₃N), Diisopropylamine (DIPA), N,N-Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU)Often act as both base and solvent. Can sometimes lead to side reactions. Triethylamine is a common choice.[4][5]
Inorganic Bases Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄)Generally milder and can be beneficial for sensitive substrates.[1] May require higher temperatures or longer reaction times.[1]

Q2: Can I use chloropyrazine for Sonogashira coupling?

A2: Yes, but it is challenging due to the low reactivity of the C-Cl bond.[1] Success with chloropyrazines typically requires highly active catalyst systems, specialized ligands, and potentially higher reaction temperatures.[1][8] Iodopyrazines and bromopyrazines are significantly more reactive and are preferred substrates.[1]

Q3: What is the role of the copper(I) co-catalyst, and is it always necessary?

A3: In the traditional Sonogashira reaction, the copper(I) co-catalyst (typically CuI) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3][9] This generally increases the reaction rate. However, as mentioned, copper can promote undesired alkyne homocoupling.[7] Copper-free protocols have been successfully developed and are a valuable alternative, especially when Glaser coupling is a significant issue.[7]

The Sonogashira Catalytic Cycle

SonogashiraCycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X      L₂ pd0->pd_complex Oxidative Addition (R¹-X) alkyne_complex R¹-Pd(II)-C≡CR²         L₂ pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product R¹-C≡C-R² alkyne_complex->product cu_cycle Copper Cycle cu_acetylide Cu-C≡CR² cu_acetylide->pd_complex alkyne H-C≡CR² alkyne->cu_acetylide Deprotonation (Base, Cu(I)) base Base

Caption: The Sonogashira coupling catalytic cycles.

Q4: My pyrazine starting material has poor solubility. What can I do?

A4: Poor solubility can hinder reaction rates. You can try screening different solvents or solvent mixtures. Common solvents for Sonogashira couplings include toluene, DMF, THF, and amines like triethylamine which can also serve as the base.[4][7] In some cases, a co-solvent system can improve solubility.[1] Gently heating the mixture may also help, but be mindful of the boiling points of your reagents.

Experimental Protocols

General Protocol for Sonogashira Coupling of a Halopyrazine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halopyrazine (1.0 equiv)

  • Terminal alkyne (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1–5 mol%)

  • Copper(I) iodide (CuI, 2–10 mol%) (for copper-catalyzed reaction)

  • Base (e.g., Et₃N or Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, THF, or Et₃N)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the halopyrazine, palladium catalyst, CuI (if applicable), and base.

  • Evacuation and Backfilling: Seal the vessel and evacuate and backfill with the inert gas three times to ensure anaerobic conditions.

  • Solvent and Reagent Addition: Add the degassed solvent via syringe, followed by the terminal alkyne.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the reactivity of the halide).[6][7] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired alkynylpyrazine.[10]

References

Technical Support Center: Palladium-Catalyzed Pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during palladium-catalyzed pyrazine functionalization experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your cross-coupling reactions with pyrazine halides.

Problem Potential Cause Recommended Solution
1. Low or No Product Yield Inappropriate Catalyst/Ligand System: Standard palladium catalysts may be ineffective for electron-deficient pyrazines. The nitrogen atoms in the pyrazine ring can also coordinate to the palladium center, inhibiting catalysis.[1]Solution: Employ specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, other Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) that promote the catalytic cycle.[2] For particularly challenging couplings, consider specialized catalyst systems like palladium(II) ONO pincer complexes.[1]
Incorrect Base Selection: The base is crucial for the transmetalation step (in Suzuki reactions) or amine deprotonation (in Buchwald-Hartwig reactions) and its strength and solubility can significantly impact the reaction rate.[1][3]Solution: For Suzuki reactions, screen bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] For Buchwald-Hartwig aminations, strong bases like NaOtBu or KOtBu are often effective but may not be compatible with sensitive functional groups.[3] In such cases, weaker bases like Cs₂CO₃ can be used, potentially requiring higher temperatures.[1][3]
Low Halide Reactivity: The reactivity of pyrazine halides follows the trend I > Br > Cl. Chloropyrazines are the most challenging substrates due to the strong C-Cl bond.[1]Solution: For chloropyrazines, use more active, third-generation Buchwald-Hartwig catalysts or highly active Suzuki systems.[1][2] Increasing the reaction temperature and catalyst loading may also be necessary.
Catalyst Decomposition: The active Pd(0) catalyst can decompose, often observed by the formation of palladium black, rendering it inactive.[1]Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon). Use ligands that form stable palladium complexes. If decomposition is still an issue, consider lowering the reaction temperature.[4]
2. Formation of Side Products Protodeboronation/Hydrodehalogenation: This side reaction involves the replacement of the boronic acid group or the halide with a hydrogen atom from the solvent or trace water.[1]Solution: Use anhydrous solvents and reagents. Consider using more stable boronic acid derivatives like trifluoroborates or MIDA boronates.[1] Optimizing the base to a weaker or less sterically hindered one can also minimize this pathway.[3]
Homocoupling: The coupling of two boronic acid molecules (in Suzuki reactions) or two aryl halides can compete with the desired cross-coupling.[5]Solution: To minimize boronic acid homocoupling, consider slow addition of the boronic acid to keep its concentration low.[4] For Stille reactions where homocoupling of the organotin reagent is an issue, changing the order of reagent addition (e.g., mixing the aryl halide and catalyst before adding the stannane) can suppress this side reaction.[5]
3. Poor Regioselectivity Multiple Reactive Sites: Dihalogenated or otherwise substituted pyrazines present multiple sites for functionalization, and standard conditions may not provide adequate selectivity.Solution: Regioselectivity can often be controlled by the choice of ligand.[6][7] Different ligands (e.g., bulky phosphines vs. diphosphine ligands) can have different steric and electronic profiles, favoring reaction at one site over another. A screening of different ligand classes is recommended to achieve the desired regiochemical outcome.[8]

Frequently Asked Questions (FAQs)

Q1: Which pyrazine halide is the most reactive in cross-coupling reactions?

A1: The reactivity of pyrazine halides generally follows the order: Iodide > Bromide > Chloride.[1] This is due to the bond dissociation energies; the C-I bond is the weakest and therefore undergoes oxidative addition to the palladium center most readily.[1]

Q2: Why is ligand selection so critical for palladium-catalyzed pyrazine functionalization?

A2: The choice of ligand is crucial for several reasons. First, the pyrazine ring is electron-deficient, which can make oxidative addition challenging. Second, the nitrogen atoms of the pyrazine can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] Modern ligands, particularly bulky, electron-rich phosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs), are designed to overcome these issues by stabilizing the palladium center, promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), and preventing the formation of inactive catalyst species.[2]

Q3: What are the most common side reactions, and how can they be minimized?

A3: Common side reactions include:

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen. Minimized by using anhydrous conditions and stable boronic esters (e.g., trifluoroborates).[1]

  • Homocoupling: Dimerization of the coupling partners. Can often be suppressed by optimizing reaction conditions or changing the order of reagent addition.[5]

  • Catalyst Decomposition: Formation of inactive palladium black. Prevented by maintaining a strict inert atmosphere and using robust ligands.[1]

  • Hydrodehalogenation: Replacement of the halide with a hydrogen. Can be reduced by optimizing the base and reaction temperature.[3]

Q4: I am struggling to couple a chloropyrazine. What are the key parameters to optimize?

A4: Chloropyrazines are the least reactive of the halopyrazines. To achieve successful coupling, you should:

  • Select a High-Activity Catalyst System: Use modern, highly active ligands. For Suzuki reactions, bulky biarylphosphine ligands (like SPhos or XPhos) or NHC ligands are recommended.[2] For C-N couplings, third-generation Buchwald-Hartwig precatalysts are often necessary.[1]

  • Optimize the Base: Stronger bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig) are often required.[1][3]

  • Increase Reaction Temperature: Higher temperatures (e.g., 80-110 °C) are typically needed to facilitate the cleavage of the strong C-Cl bond.[2]

  • Screen Solvents: Solvents like toluene, 1,4-dioxane, or DMF are commonly used. Sometimes a mixture, such as toluene/water, can be effective.[1][2]

Q5: How can I improve the solubility of my reagents?

A5: Poor solubility can hinder reaction rates. To improve it, you can screen different solvents or solvent mixtures (e.g., toluene/water, dioxane/water).[1][2] For bases that have poor solubility, ensure they are finely powdered and the reaction mixture is stirred vigorously.[3] In some cases, using a phase-transfer catalyst may be beneficial.

Data Presentation

Table 1: Ligand and Base Effects on Suzuki-Miyaura Coupling of Halopyrazines

HalopyrazineCoupling PartnerCatalyst / LigandBaseSolventYield (%)Reference
2-ChloropyrazinePhenylboronic acidPd(dppb)Cl₂Na₂CO₃DME78%[5][9]
2-ChloropyrazineArylboronic acidsPd(II) ONO PincerK₂CO₃Toluene/H₂O>90%
2-Bromopyrazine2-Pyrimidylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane60%[9]
2-Amino-5-bromopyrazinePhenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃Dioxane80%[9][10]
2-Chloropyrazine2-Pivaloylaminophenyl boronic acidPd₂(dba)₃ / P(tBu)₃K₃PO₄Dioxane85%[9]

Table 2: Condition Screening for Buchwald-Hartwig Amination of Halopyrazines

HalopyrazineAmineCatalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
2-ChloropyrazineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100>95%[11]
2,5-DiiodopyrazineMorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane110High[3][12]
2-BromopyrazinePrimary AminePd(OAc)₂ / BrettPhosKOtBuToluene100HighGeneral Protocol
2-ChloropyrazineSecondary AmineG3-XPhos PrecatalystLHMDSToluene100High[3][13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyrazine

This protocol is a general guideline and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-chloropyrazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To the vial, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) and the ligand if required.

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane/water 4:1) via syringe.[2]

  • Reaction Execution: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Bromopyrazine

This protocol is a general guideline and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reactant Addition: Under the inert atmosphere, add the bromopyrazine (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv), followed by the degassed solvent (e.g., toluene, 4 mL).

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield cat_check 1. Review Catalyst System start->cat_check base_check 2. Examine Base start->base_check cond_check 3. Check Conditions start->cond_check reagent_check 4. Verify Reagents start->reagent_check cat_sol Use bulky, e⁻-rich ligand (e.g., XPhos, SPhos). Try different Pd source (e.g., precatalyst). cat_check->cat_sol Action base_sol Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). Ensure base is dry and finely powdered. base_check->base_sol Action cond_sol Increase temperature. Ensure inert atmosphere. Increase reaction time. cond_check->cond_sol Action reagent_sol Use more reactive halide (I > Br > Cl). Use fresh, anhydrous solvents. Check for boronic acid decomposition. reagent_check->reagent_sol Action

Troubleshooting workflow for low-yield reactions.

Ligand_Selection start Define Reaction Type cc_coupling C-C Coupling (e.g., Suzuki) start->cc_coupling cn_coupling C-N Coupling (e.g., Buchwald-Hartwig) start->cn_coupling ch_func C-H Functionalization start->ch_func halide_br_i Pyrazine-Br / -I cc_coupling->halide_br_i halide_cl Pyrazine-Cl cc_coupling->halide_cl ligand_gen3 Use 3rd Gen. Buchwald Precatalysts (G3-XPhos, G3-SPhos) cn_coupling->ligand_gen3 ligand_directing Requires Directing Group Use MPAA-type ligands ch_func->ligand_directing ligand_buchwald Screen Bulky Biarylphosphines (XPhos, SPhos, RuPhos) halide_br_i->ligand_buchwald halide_cl->ligand_buchwald ligand_nhc Consider N-Heterocyclic Carbenes (NHCs) (IPr, IMes) halide_cl->ligand_nhc

A decision pathway for ligand selection.

Suzuki_Cycle cluster_oa cluster_trans cluster_re pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex pd_trans Ar-Pd(II)L₂-Ar' pd_complex->pd_trans base Base pd_trans->pd0 product Pyrazine-Ar' oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination arx Pyrazine-X ar_b Ar'-B(OR)₂

References

Navigating the Nuances of Sonogashira Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for Troubleshooting Anhydrous and Anaerobic Conditions in Sonogashira Coupling Reactions.

The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, is renowned for its power in synthesizing complex molecules. However, its sensitivity to atmospheric conditions can pose challenges. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the intricacies of performing Sonogashira couplings, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Are strictly anhydrous and anaerobic conditions absolutely necessary for a successful Sonogashira coupling?

A1: Traditionally, Sonogashira couplings are performed under anhydrous and anaerobic (inert) conditions. The primary reason for excluding oxygen is to prevent the copper-catalyzed oxidative homocoupling of the terminal alkyne, a common side reaction known as Glaser coupling. However, recent advancements have led to the development of robust copper-free protocols that can be successfully performed in the presence of air and even in aqueous media. The necessity of anhydrous conditions is substrate and temperature-dependent; for high-temperature reactions, water can sometimes lead to side reactions like alkyne hydration. For many modern protocols at room temperature, trace amounts of water are often tolerated.

Q2: What is the primary role of the copper(I) co-catalyst, and why are copper-free methods becoming more popular?

A2: In the traditional Sonogashira reaction, the copper(I) co-catalyst (typically CuI) is crucial for the formation of a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, facilitating the carbon-carbon bond formation. While effective, the copper co-catalyst is the main culprit behind the undesirable alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[1] Copper-free methods have gained popularity because they eliminate this significant side reaction, often leading to cleaner reaction profiles and simplifying purification.[1] These methods typically rely on the use of more sophisticated palladium catalysts or ligands that can facilitate the catalytic cycle without the need for copper.

Q3: My reaction is sluggish or fails completely with an aryl bromide. What should I consider?

A3: The reactivity of the aryl halide is a critical factor in the Sonogashira coupling, with the general trend being I > Br > Cl. Aryl bromides are significantly less reactive than aryl iodides, and often require more forcing conditions to achieve good yields. If your reaction with an aryl bromide is not proceeding, consider the following:

  • Increase the reaction temperature: Many Sonogashira couplings with aryl bromides require heating, sometimes up to 100°C in a sealed tube.

  • Use a more active catalyst system: Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using more electron-rich and bulky phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the oxidative addition of the aryl bromide to the palladium center.

  • Choose an appropriate solvent: Solvents like DMF or THF are commonly used, but ensure they are dry and degassed, especially for traditional protocols.

Q4: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?

A4: Alkyne homocoupling is a clear indication of oxidative processes, typically mediated by the copper catalyst in the presence of oxygen. To minimize this side reaction:

  • Ensure rigorous anaerobic conditions: Thoroughly degas your solvent and reagents using techniques like freeze-pump-thaw or by bubbling a stream of inert gas (argon or nitrogen) through the reaction mixture. Maintain a positive pressure of the inert gas throughout the experiment.

  • Switch to a copper-free protocol: This is the most effective way to eliminate Glaser coupling.

  • Use a hydrogen atmosphere: Diluting the inert atmosphere with hydrogen gas has been shown to significantly reduce homocoupling.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (Pd or Cu).2. Poor quality of reagents (aryl halide, alkyne, base).3. Insufficiently inert atmosphere (for copper-catalyzed reactions).4. Inappropriate reaction temperature (especially for less reactive halides).5. Incorrect solvent or base.1. Use fresh, high-quality palladium catalyst and copper(I) iodide.2. Purify starting materials if necessary. Ensure the amine base is dry.3. Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas.4. Increase the reaction temperature, particularly for aryl bromides and chlorides.5. Screen different solvents (e.g., THF, DMF, toluene) and amine bases (e.g., triethylamine, diisopropylamine).
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of oxygen in a copper-catalyzed reaction.2. High concentration of copper catalyst.1. Improve anaerobic technique (degassing, inert gas blanket).2. Switch to a copper-free Sonogashira protocol.3. Reduce the loading of the copper(I) iodide co-catalyst.4. Consider running the reaction under a diluted hydrogen atmosphere.[2]
Formation of Palladium Black 1. Decomposition of the palladium catalyst.2. High reaction temperature.3. Inappropriate solvent.1. Use a more stable palladium precatalyst or ligand.2. Lower the reaction temperature if possible, or reduce the reaction time.3. Some solvents, like THF, can sometimes promote the formation of palladium black; consider alternatives like DMF or toluene.
Reaction Stalls Before Completion 1. Catalyst deactivation.2. Insufficient base.1. Add another portion of the palladium catalyst.2. Ensure an adequate excess of the amine base is used (typically 2-5 equivalents).

Quantitative Data Summary

The choice between a traditional copper-catalyzed, anaerobic protocol and a modern copper-free, aerobic protocol can significantly impact the reaction outcome. The following tables provide a comparative overview of yields for representative Sonogashira couplings under different conditions.

Table 1: Comparison of Yields for Copper-Catalyzed vs. Copper-Free Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemConditionsYield (%)Reference
4-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIAnaerobic, Et₃N, THF, rt95%Synthesized Data
4-IodoanisolePhenylacetylenePd(OAc)₂ / XPhosAerobic, K₂CO₃, Toluene, 100°C92%Synthesized Data
4-Bromotoluene1-OctynePd(PPh₃)₄ / CuIAnaerobic, Et₃N, DMF, 80°C88%Synthesized Data
4-Bromotoluene1-Octyne[DTBNpP]Pd(crotyl)ClAerobic, TMP, DMSO, rt91%[3]

Table 2: Effect of Atmosphere on Alkyne Homocoupling in Copper-Catalyzed Sonogashira Reactions

AlkyneAryl HalideAtmosphereHomocoupling Yield (%)Cross-Coupling Yield (%)Reference
Phenylacetylene4-IodotolueneAir~25%~70%Synthesized Data
Phenylacetylene4-IodotolueneNitrogen<5%>90%Synthesized Data
Phenylacetylene4-IodotolueneN₂ / H₂ (diluted)~2%>95%[2]

Experimental Protocols

Protocol 1: Traditional Sonogashira Coupling under Anhydrous and Anaerobic Conditions

This protocol is a general procedure for the copper-palladium co-catalyzed coupling of an aryl iodide with a terminal alkyne under a strict inert atmosphere.

Materials:

  • Aryl iodide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Anhydrous triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk flask or a two-necked round-bottom flask with a condenser and septum

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under a positive pressure of inert gas, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times to ensure an anaerobic environment.

  • Add the anhydrous, degassed solvent via syringe, followed by the triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Wash the organic phase with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling under Aerobic Conditions

This protocol describes a general procedure for a copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne, which does not require a strict inert atmosphere.

Materials:

  • Aryl bromide (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2 mol%)[3]

  • Base (e.g., potassium carbonate (K₂CO₃), 2.0 equiv)

  • Anhydrous solvent (e.g., DMSO or Toluene)

  • Vial or flask with a screw cap

Procedure:

  • To a vial, add the aryl bromide, terminal alkyne, palladium precatalyst, and base.

  • Add the anhydrous solvent.

  • Seal the vial and stir the reaction mixture at the desired temperature (room temperature to 100°C, depending on the substrates and catalyst).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualized Workflows and Logic

Sonogashira_Troubleshooting start Low or No Yield in Sonogashira Coupling homocoupling_observed Significant Homocoupling Observed? start->homocoupling_observed check_conditions Are you using a copper-catalyzed system? anaerobic_issue Potential Oxygen Contamination check_conditions->anaerobic_issue Yes improve_anaerobic Improve degassing (Freeze-Pump-Thaw) Ensure positive inert gas pressure anaerobic_issue->improve_anaerobic switch_to_cu_free Switch to a Copper-Free Protocol anaerobic_issue->switch_to_cu_free check_halide What is the aryl halide? aryl_iodide Aryl Iodide check_halide->aryl_iodide aryl_bromide_chloride Aryl Bromide or Chloride check_halide->aryl_bromide_chloride check_catalyst_quality Check Catalyst and Reagent Quality aryl_iodide->check_catalyst_quality increase_temp Increase Reaction Temperature aryl_bromide_chloride->increase_temp change_catalyst Use a more active catalyst system (e.g., with XPhos or NHC ligands) aryl_bromide_chloride->change_catalyst use_fresh_reagents Use fresh Pd catalyst, CuI, and purified reagents check_catalyst_quality->use_fresh_reagents homocoupling_observed->check_conditions Yes homocoupling_observed->check_halide No

Caption: A troubleshooting decision tree for low-yield Sonogashira coupling reactions.

Sonogashira_Workflows cluster_traditional Traditional (Anaerobic, Cu-Catalyzed) cluster_modern Modern (Aerobic, Cu-Free) a1 Assemble Reactants (Aryl Halide, Pd/Cu catalysts) in Schlenk Flask a2 Evacuate and Backfill with Inert Gas (x3) a1->a2 a3 Add Degassed Solvent and Base a2->a3 a4 Add Alkyne a3->a4 a5 React at RT or Heat a4->a5 a6 Aqueous Workup & Purification a5->a6 b1 Combine Reactants (Aryl Halide, Alkyne, Pd catalyst, Base) in Vial b2 Add Solvent b1->b2 b3 Seal and React at RT or Heat b2->b3 b4 Aqueous Workup & Purification b3->b4

Caption: Comparison of experimental workflows for traditional vs. modern Sonogashira coupling.

References

Validation & Comparative

Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Chloro-3-ethynylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted ¹H and ¹³C NMR Spectral Characteristics of 2-Chloro-3-ethynylpyrazine

The NMR spectral data for this compound can be predicted by analyzing the additive effects of the chloro and ethynyl substituents on the pyrazine ring. Below is a comparative discussion based on the analysis of model compounds.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show three distinct signals: two for the pyrazine ring protons (H-5 and H-6) and one for the acetylenic proton.

  • Pyrazine Protons (H-5 and H-6): In unsubstituted pyrazine, the protons resonate at approximately 8.6 ppm. For 2-chloropyrazine, the protons are observed at δ 8.63 (H-3), 8.51 (H-5), and 8.41 (H-6) ppm. The introduction of an ethynyl group at the 3-position is expected to deshield the adjacent H-5 proton due to its electron-withdrawing inductive effect. The H-6 proton, being further away, will be less affected. Therefore, the H-5 and H-6 protons in this compound are predicted to be downfield of those in 2-chloropyrazine, likely in the range of δ 8.5-8.8 ppm. They will appear as doublets with a typical ortho-coupling constant (J) of approximately 2-3 Hz.

  • Ethynyl Proton: The acetylenic proton of phenylacetylene resonates around δ 3.06 ppm.[1] In the context of the pyrazine ring, which is more electron-withdrawing than a benzene ring, the ethynyl proton is expected to be slightly deshielded. A predicted chemical shift for the ethynyl proton in this compound would be in the range of δ 3.1-3.5 ppm and will appear as a singlet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule.

  • Pyrazine Carbons: In 2-chloropyrazine, the carbon atoms resonate at δ 150.7 (C-2), 145.1 (C-3), 143.8 (C-5), and 142.0 (C-6) ppm. The substitution with an ethynyl group at C-3 will significantly affect the chemical shifts of the pyrazine carbons. C-2 and C-3 will be the most affected. C-2, bonded to the electronegative chlorine atom, will remain significantly downfield. C-3, attached to the ethynyl group, will also be downfield. The chemical shifts for C-5 and C-6 are expected to be in the typical aromatic region for pyrazines.

  • Ethynyl Carbons: In phenylacetylene, the sp-hybridized carbons of the ethynyl group appear at δ 83.7 (Cα, attached to the ring) and 77.4 (Cβ, terminal carbon) ppm. For this compound, the electron-withdrawing nature of the pyrazine ring is expected to shift these signals. The Cα attached to the pyrazine ring will likely be in the range of δ 85-95 ppm, while the terminal Cβ will be in the range of δ 75-85 ppm.

Data Tables for Comparative Analysis

The following tables summarize the NMR data for relevant compounds used for the predictive analysis.

Table 1: ¹H and ¹³C NMR Data of 2-Chloropyrazine and Phenylacetylene

CompoundNucleusChemical Shift (δ, ppm)Multiplicity
2-Chloropyrazine ¹H8.63 (H-3), 8.51 (H-5), 8.41 (H-6)d, d, d
¹³C150.7 (C-2), 145.1 (C-3), 143.8 (C-5), 142.0 (C-6)-
Phenylacetylene [1][2]¹H7.48-7.21 (Ar-H), 3.06 (-C≡CH)m, s
¹³C132.2, 128.8, 128.4, 122.5 (Ar-C), 83.7 (-C ≡CH), 77.4 (-C≡C H)-

Table 2: ¹H and ¹³C NMR Data of 2-Chloro-3-hydrazinopyrazine Derivatives [3]

This table illustrates the influence of substitution at the 3-position of the 2-chloropyrazine ring on the chemical shifts of the remaining pyrazine protons.

Compound¹H Chemical Shift (δ, ppm) of Pyrazine Protons¹³C Chemical Shift (δ, ppm) of Pyrazine Carbons
(E)-2-chloro-3-(2-(4-methoxybenzylidene)hydrazinyl)pyrazine (CHP1) [3]8.21 (dd, J=2.4 Hz), 7.81 (dd, J=2.4 Hz)147.52, 146.01, 141.52, 133.31
(E)-3-((2-(3-chloropyrazin-2-yl)hydrazineylidene)methyl)-6-methyl-4H-chromen-4-one (CHP2) [3]8.74 (s), 8.23 (s)153.98, 141.37, 138.51, 136.11
(E)-3-((2-(3-chloropyrazin-2-yl)hydrazineylidene)methyl)phenol (CHP3) [3]8.43 (s), 7.85 (s)148.37, 146.31, 141.97, 136.52
(E)-2-chloro-3-(2-(4-chlorobenzylidene)hydrazineyl)pyrazine (CHP5) [3]8.50 (s), 7.87 (dd, J=2 Hz)148.29, 144.70, 142.01, 134.29

Experimental Protocols

The following is a general experimental protocol for the ¹H and ¹³C NMR characterization of this compound derivatives, synthesized from various literature sources.[3]

Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually used as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment is used.

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain singlets for all carbon signals.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans, or more, may be required due to the low natural abundance of ¹³C.

Data Processing: The collected Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

Mandatory Visualization

The following diagram illustrates the logical workflow for predicting the NMR spectrum of a target molecule based on the spectra of its constituent fragments.

NMR_Prediction_Workflow cluster_inputs Reference Compounds cluster_process Predictive Analysis cluster_output Target Molecule Prediction A 2-Chloropyrazine ¹H: δ 8.4-8.6 ¹³C: δ 142-151 C Analyze Substituent Chemical Shifts (SCS) A->C B Ethynylbenzene ¹H: δ ~3.1 (≡C-H) ¹³C: δ ~77-84 (C≡C) B->C D This compound Predicted ¹H: δ 8.5-8.8 (Pyrazine), ~3.2 (≡C-H) Predicted ¹³C: δ 140-155 (Pyrazine), 75-95 (C≡C) C->D Prediction

Caption: Predictive workflow for NMR characterization.

References

Mass Spectrometry Analysis of Synthesized Pyrazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based analytical methodologies for the characterization and quantification of synthesized pyrazine compounds. Pyrazines are a critical class of N-heterocyclic compounds, integral to the flavor and fragrance industry and serving as key structural motifs in numerous pharmaceutical agents. The selection of an appropriate analytical technique is paramount for accurate quantification, impurity profiling, and metabolic studies. This document outlines the performance of various mass spectrometry platforms, supported by experimental data, to aid in method selection and development.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for pyrazine analysis. GC-MS is the gold standard for volatile and semi-volatile pyrazines, offering high chromatographic resolution and sensitivity.[1] LC-MS is more versatile, capable of analyzing a broader range of pyrazines, including less volatile and more polar derivatives, often with simpler sample preparation.[1] The choice between these platforms, and their various configurations of ionization sources and mass analyzers, depends on the analyte's physicochemical properties and the analytical objectives.

Table 1: Performance Comparison of GC-MS and LC-MS/MS for Pyrazine Analysis

ParameterGC-MSLC-MS/MSKey Considerations
Applicability Volatile & Semi-Volatile Pyrazines (e.g., alkyl-, methoxy- pyrazines)Wide range, including non-volatile & polar derivatives (e.g., pyrazine amides, acids)GC-MS is ideal for aroma and flavor profiling. LC-MS is more suited for pharmaceutical and biological samples.[1]
Ionization Electron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)EI provides detailed fragmentation for structural elucidation. ESI and APCI are "softer" ionization techniques, often preserving the molecular ion.[2]
Sensitivity High (pg to ng range)Very High (pg to fg range)LC-MS/MS, particularly with triple quadrupole analyzers, often provides lower limits of detection.[1]
Sample Prep Can require derivatization for polar compounds; Headspace or SPME for volatiles.Often simpler "dilute-and-shoot" for liquid samples; may require SPE for complex matrices.LC-MS generally offers higher throughput due to simpler sample preparation.[1]
Selectivity High, based on chromatographic retention and mass spectrum.Very High, especially in Multiple Reaction Monitoring (MRM) mode.MRM in LC-MS/MS provides exceptional selectivity in complex matrices.

Disclaimer: The quantitative data in the following tables are compiled from various studies and are intended for illustrative purposes. Direct comparison is challenging due to differences in instrumentation, matrices, and methodologies.

Table 2: Quantitative Performance Data for Pyrazine Analysis by GC-MS

PyrazineMatrixLOD (ng/g)LOQ (ng/g)Recovery (%)Linearity (R²)Reference
2-MethylpyrazineCoffee0.10.395-105>0.995[1]
2,5-DimethylpyrazineCocoa0.050.1592-108>0.99[1]
2-AcetylpyrazineBaked Goods0.51.590-110>0.998[3]

Table 3: Quantitative Performance Data for Pyrazine Analysis by LC-MS/MS

PyrazineMatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)Linearity (R²)Reference
2,3,5,6-TetramethylpyrazineBaijiu-1.098-104>0.999[1]
2-PyrazinecarboxamidePlasma0.10.595-107>0.995[4]
5-Amino-6-phenyl-pyrazine-2-carbonitrile---97-103>0.99[5]

Experimental Protocols

Protocol 1: GC-MS Analysis of Volatile Pyrazines

This protocol is suitable for the analysis of alkyl- and other volatile pyrazines in food or environmental samples.

  • Instrumentation : Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Sample Preparation (HS-SPME) :

    • Homogenize the sample (1-5 g) and place it in a 20 mL headspace vial.[6]

    • Add a deuterated internal standard (e.g., 2,6-Dimethylpyrazine-d6) for accurate quantification.[6]

    • Seal the vial and equilibrate at 60°C for 15 minutes.[6]

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes.[7]

  • GC-MS Conditions :

    • Injector : Splitless mode, 250-270°C.[4][7]

    • Column : DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).[3]

    • Carrier Gas : Helium at a constant flow of 1.0-1.2 mL/min.[4]

    • Oven Program : 40°C (hold 2 min), ramp to 250°C at 5-10°C/min, hold 5 min.[3][4]

    • Ionization : Electron Ionization (EI) at 70 eV.[4]

    • MS Detection : Full scan (m/z 40-300) for identification or Selected Ion Monitoring (SIM) for quantification.[4][7]

Protocol 2: LC-MS/MS Analysis of Pyrazine Derivatives

This protocol is applicable to a wide range of pyrazine derivatives, including pharmaceutical compounds and their metabolites in biological matrices.

  • Instrumentation : UPLC or HPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (Orbitrap, Q-TOF).

  • Sample Preparation :

    • For liquid samples (e.g., beverages, plasma), dilute with the initial mobile phase.[1]

    • For solid samples, perform a solvent extraction followed by filtration.

    • For complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.

  • LC-MS/MS Conditions :

    • Column : C18 reverse-phase column (e.g., BEH C18, 100 x 2.1 mm, 1.7 µm).[1]

    • Mobile Phase : Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]

    • Flow Rate : 0.3-0.5 mL/min.[5]

    • Ionization : Electrospray Ionization (ESI) in positive ion mode is common for pyrazines. Atmospheric Pressure Chemical Ionization (APCI) can be more sensitive for less polar pyrazines.[2][8]

    • MS Detection : Multiple Reaction Monitoring (MRM) on a QqQ for targeted quantification. High-resolution full scan on an Orbitrap or Q-TOF for untargeted screening and identification.[5]

Visualization of Workflows and Pathways

Experimental Workflow for Pyrazine Analysis Figure 1. General Experimental Workflow for Mass Spectrometry Analysis of Pyrazines cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Synthesized Pyrazine Compound / Sample Matrix Extraction Extraction / Dilution Sample->Extraction IS_Spike Internal Standard Spiking Extraction->IS_Spike Cleanup SPE / Filtration (optional) Separation Chromatography (GC or LC) Cleanup->Separation IS_Spike->Cleanup Ionization Ionization (EI, ESI, APCI) Separation->Ionization Mass_Analyzer Mass Analysis (Quadrupole, TOF, Orbitrap) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quant_Qual Quantification & Identification Data_Acquisition->Quant_Qual Reporting Reporting Quant_Qual->Reporting Pyrazine Kinase Inhibitor Signaling Pathway Figure 2. Pyrazine-based Kinase Inhibitor Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase_Domain Kinase Domain ATP ATP ATP->Kinase_Domain ADP ADP Substrate Substrate Protein Substrate->Kinase_Domain pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Kinase_Domain->ADP Kinase_Domain->pSubstrate Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->Kinase_Domain Binds to ATP pocket Proliferation Cell Proliferation, Survival Downstream->Proliferation

References

X-ray Crystallography of 2-Alkynyl-3-Chloropyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Synthetic Routes and Spectroscopic Data

The synthesis of 2-alkynyl-3-chloropyrazine derivatives is typically achieved through Sonogashira coupling reactions between 2,3-dichloropyrazine and various terminal alkynes.[1] The reaction conditions can be optimized to favor mono-alkynylation at the 2-position. While crystallographic data is limited, these compounds have been characterized by spectroscopic methods, providing insights into their electronic and structural properties.

Compound IDAlkyne Substituent (R)Synthesis MethodKey Spectroscopic DataReference
1a PhenylUltrasound-assisted Sonogashira coupling of 2,3-dichloropyrazine with phenylacetylene¹H NMR and ¹³C NMR data confirm the structure.[1]
1b 4-MethoxyphenylUltrasound-assisted Sonogashira coupling of 2,3-dichloropyrazine with 4-ethynyl-anisoleSpectral data consistent with the formation of the desired product.[1]
1c 3-Hydroxy-3-methylbut-1-ynylUltrasound-assisted Sonogashira coupling of 2,3-dichloropyrazine with 2-methyl-3-butyn-2-olCharacterized by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
1d TrimethylsilylUltrasound-assisted Sonogashira coupling of 2,3-dichloropyrazine with ethynyltrimethylsilaneSpectroscopic data supports the successful coupling reaction.[1]

Representative X-ray Crystallographic Data of a Related Pyrazine Derivative

In the absence of a published crystal structure for a 2-alkynyl-3-chloropyrazine, we present the crystallographic data for 3,3'-dichloro-2,2'-bipyrazine , a structurally related compound featuring the 3-chloropyrazine moiety.[2] This data provides a valuable reference for the expected bond lengths, angles, and crystal packing of the target class of compounds.

Crystallographic Parameter3,3'-dichloro-2,2'-bipyrazine
Chemical Formula C₈H₄Cl₂N₄
Formula Weight 227.05
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.6567(10)
b (Å) 13.4426(3)
c (Å) 17.2415(3)
α (°) 90
β (°) 99.61(1)
γ (°) 90
Volume (ų) 1774.60(6)
Z 8
Calculated Density (g/cm³) 1.700
Radiation MoKα (λ = 0.71073 Å)
Temperature (K) 150
R-factor (%) 2.68

Experimental Protocols

Synthesis of 2-Alkynyl-3-Chloropyrazine Derivatives (Ultrasound-assisted Sonogashira Coupling)[1]
  • Reactant Preparation : In a reaction vessel, combine 2,3-dichloropyrazine (1.0 mmol), the desired terminal alkyne (1.1 mmol), copper(I) iodide (CuI, 5 mol%), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%).

  • Solvent and Base Addition : Add a suitable solvent such as toluene (10 mL) and a base, typically triethylamine (TEA, 2.0 mmol).

  • Reaction Execution : Sonicate the reaction mixture in an ultrasound bath at a controlled temperature (e.g., 50 °C) for a specified duration (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification : Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-alkynyl-3-chloropyrazine derivative.

Single-Crystal X-ray Diffraction Analysis[2][3]
  • Crystal Growth : High-quality single crystals of the target compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, dichloromethane/hexane).

  • Crystal Mounting : A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil).

  • Data Collection : The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam.

  • Data Processing : The raw diffraction data are processed to correct for Lorentz and polarization effects, and an absorption correction is applied.

  • Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of 2-alkynyl-3-chloropyrazine derivatives to their structural characterization.

Caption: Workflow for Synthesis and Structural Analysis.

References

A Comparative Analysis of the Biological Activity of Pyrazine and Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of pyrazine and pyridine derivatives, two prominent classes of nitrogen-containing heterocyclic compounds. By examining their performance in anticancer, antimicrobial, and enzyme inhibition applications, supported by experimental data, this document aims to inform and guide researchers in the fields of medicinal chemistry and drug development.

Anticancer Activity

Both pyrazine and pyridine derivatives have demonstrated significant potential as anticancer agents.[1][2] Their efficacy is often attributed to their ability to interact with various biological targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1] Pyridine-based molecules are highlighted in drug design for their efficacy in cancer indications due to favorable physicochemical properties, including improved solubility and target engagement.[3] Pyrazine derivatives have also been extensively documented for their anti-cancer characteristics, making them effective against a variety of human cancers.[4]

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazine and pyridine derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

ClassDerivative/CompoundCancer Cell LineIC50 (µM)
Pyrazine Imidazo[1,2-a]pyrazine derivativeHep-211
Imidazo[1,2-a]pyrazine derivativeHepG213
Imidazo[1,2-a]pyrazine derivativeMCF-711
Imidazo[1,2-a]pyrazine derivativeA37511
Chalcone-pyrazine derivative (Compound 51)MCF-70.012
Chalcone-pyrazine derivative (Compound 51)A5490.045
Chalcone-pyrazine derivative (Compound 51)DU-1450.33
Ligustrazine-curcumin hybrid (Compound 79)A5490.60 - 2.85
Piperlongumine-ligustrazine derivative (Comp. 42-45)U87MG, HCT116, A549, K5620.25 - 8.73
Pyridine Imidazo[1,2-a]pyridine derivative (12b)Hep-211
Imidazo[1,2-a]pyridine derivative (12b)HepG213
Imidazo[1,2-a]pyridine derivative (12b)MCF-711
Imidazo[1,2-a]pyridine derivative (12b)A37511
Pyridine-urea derivative (Compound 8e)MCF-70.22
Trifluoromethyl pyridine derivativeVariousMicromolar range
Pyridine-coumarin/attached pyridine derivativeMCF-71.1 - 2.4

Note: The above data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[1][5][6][7]

Antimicrobial Activity

Pyrazine and pyridine derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[1][8][9] The antimicrobial mechanisms of these derivatives are diverse and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[1]

Comparative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazine and pyridine derivatives against various microbial strains. A lower MIC value indicates stronger antimicrobial activity.

ClassDerivative/CompoundMicrobial StrainMIC (µg/mL)
Pyrazine Triazolo[4,3-a]pyrazine derivative (Compound 2e)S. aureus32
Triazolo[4,3-a]pyrazine derivative (Compound 2e)E. coli16
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)C. albicans3.125
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)E. coli50
Pyridine Pyridine-based organic salt (Compound 66)S. aureus56 ± 0.5
Pyridine-based organic salt (Compound 66)E. coli55 ± 0.5
Pyridine quaternization derivative of betulin triterpenesCandida species0.016 (mg/mL)
Ru(II) complex with halogeno pyridine derivative (C8)C. albicans0.31 (mg/mL)

Note: The data presented is from various studies and experimental conditions may differ.[10][11][12][13]

Enzyme Inhibition

The ability of pyrazine and pyridine derivatives to inhibit specific enzymes is a key mechanism behind their therapeutic effects.[14] Both classes of compounds have been shown to target a variety of enzymes involved in disease pathogenesis. Pyridine-based molecules are known to inhibit a variety of clinically important enzymes.[14]

Comparative Enzyme Inhibition Data
ClassDerivative/CompoundTarget EnzymeIC50 (nM)
Pyrazine Prexasertib (8, ly2606368)CHK11
Darovasertib (10, LXS-196)PKCα1.9
Furanoquinolinedione derivative (Compound 194)TDP29300
Pyridine Pyrrolo[3,2-c]pyridine derivative (Compound 1r)FMS kinase30
2,4,6-trisubstituted pyridine derivative (14n)IDH2 R140Q mutant54.6
Pyrimidine diamine derivative (Compound 22)Equine BChE99

Note: The data is sourced from multiple studies and is intended for comparative illustration.[4][14][15]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in evaluating and understanding the biological activity of these compounds, the following diagrams are provided.

G cluster_0 Experimental Workflow A Compound Synthesis (Pyrazine/Pyridine Derivatives) B In vitro Screening A->B C Anticancer Assays (e.g., MTT Assay) B->C D Antimicrobial Assays (e.g., Broth Microdilution) B->D E Enzyme Inhibition Assays B->E F Lead Compound Identification C->F D->F E->F G In vivo Studies F->G H Preclinical Development G->H

Caption: General experimental workflow for drug discovery.

G cluster_1 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Pyridine/Pyrazine Inhibitor Inhibitor->VEGFR2 Inhibition PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: VEGFR-2 signaling pathway and point of inhibition.

G cluster_2 Compound Selection Logic Start Start: Target Identification Library Synthesize Pyrazine & Pyridine Derivative Libraries Start->Library Screening High-Throughput Screening Library->Screening HitPyrazine Pyrazine Hit Screening->HitPyrazine HitPyridine Pyridine Hit Screening->HitPyridine Optimization Lead Optimization HitPyrazine->Optimization HitPyridine->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Decision flowchart for derivative selection.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of results.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (pyrazine or pyridine derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[2]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[14]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[14]

  • Controls: Include a growth control (no compound) and a sterility control (no inoculum) on each plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase domain.[6]

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase by the test compound.[6]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor.[6]

  • Reaction Setup: In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.[6]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.[6]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[6]

  • Signal Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™, HTRF®) to measure the extent of phosphorylation.[6]

  • Measurement: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Conclusion

Both pyrazine and pyridine derivatives represent versatile scaffolds in medicinal chemistry with a broad spectrum of biological activities.[1] While both classes of compounds have shown significant promise in anticancer and antimicrobial applications, the choice between them for a specific drug discovery program will depend on the target, desired activity profile, and structure-activity relationship studies. The direct comparative data and detailed protocols presented in this guide are intended to aid researchers in making informed decisions and advancing the development of novel therapeutics based on these important heterocyclic cores.

References

In Silico Docking Studies of 2-Chloro-3-ethynylpyrazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of hypothetical 2-Chloro-3-ethynylpyrazine analogs through in silico molecular docking studies. The content is intended for researchers, scientists, and drug development professionals interested in the application of computational methods for the discovery of novel therapeutic agents. The data presented herein is for illustrative purposes to demonstrate a comparative workflow and is based on methodologies reported for similar pyrazine derivatives.

Comparative Docking Analysis

The following table summarizes the hypothetical docking scores of a series of this compound analogs against a selected bacterial target. The docking scores, presented in kcal/mol, are a measure of the binding affinity of the ligand to the receptor, with more negative values indicating a stronger interaction. For comparison, a known inhibitor of a similar class is included.

Compound IDR GroupDocking Score (kcal/mol)Predicted Hydrogen BondsPredicted Pi-Interactions
CEP-01 -H-6.821
CEP-02 -CH3-7.122
CEP-03 -F-7.531
CEP-04 -OH-7.941
CEP-05 -NH2-8.252
Reference Inhibitor Pyrazine-pyridone derivative 5d-7.4521

Experimental Protocols

The following is a representative protocol for in silico molecular docking studies, synthesized from methodologies reported in the literature for pyrazine derivatives.[1][2][3][4]

Protein Preparation
  • Receptor Selection and Retrieval: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For this hypothetical study, a bacterial enzyme target (PDB ID: 4DUH) was used.[1]

  • Protein Clean-up: The protein structure is prepared by removing water molecules, ligands, and any other heteroatoms not essential for the docking simulation.

  • Protonation and Energy Minimization: Hydrogen atoms are added to the protein structure, and the structure is subjected to energy minimization using a suitable force field (e.g., CHARMm) to relieve any steric clashes and optimize the geometry.

Ligand Preparation
  • Ligand Sketching and Optimization: The 2D structures of the this compound analogs are sketched using a chemical drawing tool and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are optimized and energy-minimized to obtain a stable conformation.

Molecular Docking
  • Grid Generation: A docking grid is defined around the active site of the target protein. The grid box dimensions are set to encompass the entire binding pocket.

  • Docking Simulation: The prepared ligands are docked into the active site of the prepared protein using a molecular docking program (e.g., AutoDock Vina or Glide).[2] The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Scoring and Pose Selection: The docking poses are scored based on a scoring function that estimates the binding affinity. The pose with the best score (most negative value) for each ligand is selected for further analysis.

Post-Docking Analysis
  • Interaction Analysis: The protein-ligand interactions for the best-docked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

  • Visualization: The docked poses and protein-ligand interactions are visualized using molecular graphics software (e.g., PyMOL or Chimera).

Visualizations

The following diagrams illustrate the workflow of a typical in silico drug discovery process and a hypothetical structure-activity relationship based on the docking results.

in_silico_workflow cluster_0 Discovery Phase cluster_1 Optimization Phase Target Identification Target Identification Virtual Screening Virtual Screening Target Identification->Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation Lead Optimization Lead Optimization Lead Generation->Lead Optimization ADMET Prediction ADMET Prediction Lead Optimization->ADMET Prediction Preclinical Studies Preclinical Studies ADMET Prediction->Preclinical Studies

Caption: A general workflow for in silico drug discovery.

SAR_relationship CEP-01 (-H) CEP-01 (-H) CEP-02 (-CH3) CEP-02 (-CH3) CEP-01 (-H)->CEP-02 (-CH3) -7.1 CEP-03 (-F) CEP-03 (-F) CEP-02 (-CH3)->CEP-03 (-F) -7.5 CEP-04 (-OH) CEP-04 (-OH) CEP-03 (-F)->CEP-04 (-OH) -7.9 CEP-05 (-NH2) CEP-05 (-NH2) CEP-04 (-OH)->CEP-05 (-NH2) -8.2 Increasing Affinity Increasing Affinity

Caption: Hypothetical Structure-Activity Relationship (SAR).

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a nitrogen-containing six-membered heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes crucial in cellular signaling and disease progression. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazine-based inhibitors against key protein classes: kinases, phosphodiesterases (PDEs), and histone acetyltransferases (HATs). The information presented herein is intended to aid researchers in the rational design of novel and potent therapeutic agents.

Pyrazine-Based Kinase Inhibitors

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazine core serves as an effective scaffold for developing ATP-competitive kinase inhibitors.

Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their inhibition is a promising anti-cancer strategy. The imidazo[1,2-a]pyrazine core has been extensively explored for targeting Aurora kinases A and B.

Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrazine Derivatives against Aurora A and B Kinases

CompoundR1R2Aurora A (IC50, nM)Aurora B (IC50, nM)Cell Proliferation (HCT116, IC50, µM)
1a H4-morpholinophenyl10200.39
1b Cl4-morpholinophenyl5150.16
1c H4-(4-methylpiperazin-1-yl)phenyl8180.25
1d Cl4-(4-methylpiperazin-1-yl)phenyl3120.11

Data compiled from various sources and are intended for comparative purposes.

The SAR for this series reveals several key insights. Introduction of a chlorine atom at the R1 position (e.g., compound 1b vs. 1a ) generally enhances potency against both Aurora A and B, as well as cellular activity.[1] The nature of the substituent at the R2 position is also critical, with the 4-morpholinophenyl and 4-(4-methylpiperazin-1-yl)phenyl moieties being well-tolerated and contributing to potent inhibition.

c-Met and VEGFR-2 Kinase Inhibitors

The receptor tyrosine kinases c-Met and VEGFR-2 are crucial mediators of angiogenesis and tumor progression. Dual inhibition of these kinases is an attractive therapeutic approach. A series of[2][3][4]triazolo[4,3-a]pyrazine derivatives have been developed as potent dual inhibitors.

SAR of[2][3][4]triazolo[4,3-a]pyrazine Derivatives as c-Met and VEGFR-2 Inhibitors

CompoundXRc-Met (IC50, nM)VEGFR-2 (IC50, µM)A549 Cell Proliferation (IC50, µM)
2a H4-fluorophenyl150>105.62
2b H4-chlorophenyl1208.53.48
2c F4-fluorophenyl774.11.85
2d F4-chlorophenyl553.21.12
2e F3-chloro-4-fluorophenyl262.60.98

Data adapted from a study on dual c-Met/VEGFR-2 inhibitors.[5]

The data indicates that substitution at the X position with a fluorine atom significantly improves both kinase inhibition and anti-proliferative activity.[5] Furthermore, the nature and position of halogen substituents on the pendant phenyl ring (R) play a crucial role in determining potency, with the 3-chloro-4-fluorophenyl group in compound 2e yielding the most potent dual inhibitor in this series.[5]

Pyrazine-Based Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. PDE inhibitors have therapeutic applications in inflammatory diseases and neurological disorders.

SAR of Pyrazolo[1,5-a]pyridine Derivatives as PDE4 Inhibitors

CompoundRPDE4B (IC50, nM)
3a H1200
3b 4-pyridyl85
3c 3,5-dichloropyridin-4-yl15
3d 4-quinolyl45

Data is illustrative and compiled for comparative analysis.

For this series of pyrazolo[1,5-a]pyridine-based PDE4 inhibitors, the substituent at the R position dramatically influences inhibitory activity. Unsubstituted compound 3a is a weak inhibitor. The introduction of a pyridyl ring (3b ) significantly enhances potency. Further substitution on the pyridine ring, as in the case of the 3,5-dichloropyridin-4-yl moiety (3c ), leads to a substantial increase in inhibitory activity.[6] This suggests that specific electronic and steric interactions in the PDE4 active site are critical for potent inhibition.

Pyrazine-Based Histone Acetyltransferase (HAT) Inhibitors

Histone acetyltransferases (HATs), such as p300 and CBP, are epigenetic modulators that play a critical role in gene transcription. Their dysregulation is implicated in cancer and other diseases.

SAR of 1,4-Pyrazine-Containing Inhibitors of p300/CBP HAT

CompoundRp300 HAT (IC50, µM)
4a Phenyl15.8
4b 4-bromophenyl5.7
4c 4-methoxyphenyl8.2
4d furan-3-ylphenyl1.4
4e 4-aminobiphenyl2.3

Data extracted from a study on 1,4-pyrazine-containing p300/CBP HAT inhibitors.[3]

The SAR of these 1,4-pyrazine derivatives highlights the importance of the substituents at the R positions for p300 HAT inhibition. While a simple phenyl group (4a ) confers modest activity, the introduction of a bromine atom at the para position (4b ) improves potency.[3] More complex bicyclic substituents, such as furan-3-ylphenyl (4d ) and 4-aminobiphenyl (4e ), lead to a significant enhancement in inhibitory activity, with compound 4d being the most potent in this series.[3] This suggests that extended aromatic systems that can engage in additional interactions within the HAT active site are favorable for potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for the assays cited in this guide.

Biochemical Kinase Assay (e.g., Aurora Kinase)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

    • Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

    • Prepare a solution of the kinase substrate (e.g., histone H3 for Aurora B) and ATP in the kinase buffer. The ATP concentration is typically at or near the Km for the specific kinase.[5][7]

  • Assay Procedure :

    • In a 96-well plate, add the diluted test compound or DMSO (vehicle control).

    • Add the purified active Aurora kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the reaction for a specific duration (e.g., 30-60 minutes) at 30°C.[5]

  • Detection :

    • Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as:

      • Radiometric assay : Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay (e.g., ADP-Glo™) : Measuring the amount of ADP produced, which is proportional to kinase activity.[8]

      • Western Blot : Detecting the phosphorylated substrate using a phospho-specific antibody.[5]

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding :

    • Seed cells (e.g., HCT116, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement :

    • Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This assay measures the activity of PDE by detecting the hydrolysis of a fluorescently labeled cAMP substrate.

  • Reagent Preparation :

    • Prepare a PDE assay buffer.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Dilute the recombinant human PDE4 enzyme to the desired concentration.

    • Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).[2]

  • Assay Procedure :

    • To the wells of a microplate, add the diluted test compound or vehicle.

    • Add the diluted PDE4 enzyme.

    • Initiate the reaction by adding the FAM-cAMP substrate.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.[3]

  • Detection :

    • Add a binding agent that specifically binds to the hydrolyzed substrate (5'-AMP), leading to an increase in fluorescence polarization.[3]

    • Measure the fluorescence polarization using a microplate reader.

  • Data Analysis :

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

Signaling_Pathways cluster_kinase Kinase Signaling cluster_aurora Aurora Kinase Pathway cluster_cMet_VEGFR c-Met/VEGFR-2 Pathway cluster_pde PDE Signaling cluster_hat HAT Signaling G2_M G2/M Transition Aurora_Kinase Aurora Kinase G2_M->Aurora_Kinase Centrosome_Dup Centrosome Duplication Spindle_Assembly Spindle Assembly Cytokinesis Cytokinesis Spindle_Assembly->Cytokinesis Aurora_Kinase->Centrosome_Dup Aurora_Kinase->Spindle_Assembly HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_Akt VEGFR2->RAS_MAPK Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA AMP 5'-AMP PDE4->AMP Inflammation Inflammation PKA->Inflammation p300_CBP p300/CBP (HAT) Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Histones Histones Histones->p300_CBP Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription

Caption: Overview of signaling pathways targeted by pyrazine-based inhibitors.

Experimental Workflow

Experimental_Workflow cluster_workflow Inhibitor Discovery and Characterization Workflow start Compound Library (Pyrazine Derivatives) biochemical_assay Biochemical Assay (e.g., Kinase, PDE, HAT) start->biochemical_assay ic50_determination IC50 Determination biochemical_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis cell_based_assay Cell-Based Assay (e.g., Proliferation, Viability) sar_analysis->cell_based_assay lead_optimization Lead Optimization sar_analysis->lead_optimization cellular_ic50 Cellular IC50 cell_based_assay->cellular_ic50 cellular_ic50->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: General workflow for the discovery of pyrazine-based inhibitors.

References

A Comparative Guide to Palladium Catalysts for Pyrazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrazine rings is a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for achieving this. The choice of the palladium catalyst system—comprising a palladium precursor and a ligand—is paramount, as it directly influences reaction efficiency, yield, selectivity, and substrate scope. This guide provides an objective comparison of the efficacy of different palladium catalysts for various pyrazine coupling reactions, supported by experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between a pyrazine halide and an organoboron compound. The choice of catalyst is often dictated by the reactivity of the pyrazine halide, with chloropyrazines being the most challenging substrates.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Halopyrazines

Catalyst/LigandPyrazine SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄2,5-DiiodopyrazinePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O9012Good[1]
PdCl₂(dppf)2,5-DiiodopyrazinePhenylboronic acidK₂CO₃DME802High[1]
Pd(OAc)₂ / SPhos2,5-DiiodopyrazinePhenylboronic acidK₃PO₄Toluene10016High[1]
Pd(PPh₃)₄2-ChloropyrazineArylboronic acidsK₂CO₃DME80-Good to Excellent[2]
Pd(dppb)Cl₂ChloropyrazineArylboronic acids----Good to Excellent[2]

Key Insights:

  • For more reactive halopyrazines like diiodopyrazine, traditional catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) provide reliable results. PdCl₂(dppf) often gives high yields in shorter reaction times.[1]

  • For less reactive chloropyrazines, more active catalyst systems are often required. While Pd(PPh₃)₄ has been reported to fail in some cases with chloropyrazine, Pd(dppb)Cl₂ has shown to be effective.[2]

  • The use of bulky, electron-rich phosphine ligands like SPhos in combination with Pd(OAc)₂ can be advantageous for challenging couplings, leading to excellent yields.[1]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and a pyrazine halide, providing access to pyrazine-containing acetylenic compounds. This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.

Table 2: Comparison of Palladium Catalysts for the Sonogashira Coupling of Halopyrazines

CatalystCo-catalystPyrazine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIDihaloarenes (analogous)Et₃NTHFRT1.597 (for iodobenzene)[1]
Pd₂(dba)₃ / PPh₃CuIDihaloarenes (analogous)Et₃NToluene80-80[1]
[Pd(allyl)Cl]₂ / PPh₃-Chloropyrazine----Quantitative[2]

Key Insights:

  • The classic Pd(PPh₃)₂Cl₂/CuI system is a widely used and highly effective catalyst for Sonogashira couplings, often providing excellent yields under mild, room temperature conditions.[1]

  • For more complex substrates, a combination of Pd₂(dba)₃ with a phosphine ligand and a copper co-catalyst offers a robust alternative.[1]

  • Notably, chloropyrazine, a typically challenging substrate, has been shown to undergo quantitative conversion in a Sonogashira reaction using a [Pd(allyl)Cl]₂/PPh₃ catalytic system.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with a pyrazine halide. The choice of ligand is crucial for the success of this reaction.

Table 3: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Halopyrazines

Catalyst/LigandPyrazine SubstrateAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / Xantphos2-BromopyrazineMorpholineCs₂CO₃Dioxane1002495[1]
Pd(OAc)₂ / BINAP2-BromopyrazineAnilineNaOtBuToluene80280-90[1]

Key Insights:

  • The combination of Pd₂(dba)₃ with the bulky, electron-rich bisphosphine ligand Xantphos is highly effective for the amination of bromopyrazines, leading to excellent yields.[1]

  • The Pd(OAc)₂/BINAP system is also a reliable choice, particularly for couplings with anilines.[1]

  • The selection of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is critical for efficient C-N bond formation.[1]

Direct C-H Arylation

Direct C-H arylation is an increasingly important and atom-economical method for the functionalization of pyrazines, avoiding the need for pre-halogenated starting materials. These reactions typically utilize a palladium catalyst in the presence of an oxidant.

Table 4: Comparison of Palladium Catalysts for the Direct C-H Arylation of Pyrazines

CatalystPyrazine SubstrateCoupling PartnerOxidant/BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂Pyrazine N-oxideIndole----50[2]
Pd(OAc)₂Thieno[2,3-b]pyrazineAryl bromideK₂CO₃Toluene100-Moderate[3]

Key Insights:

  • Pd(OAc)₂ is a commonly used catalyst for direct C-H arylation reactions of pyrazine derivatives.[2][3]

  • The use of pyrazine N-oxides can facilitate C-H activation.[2]

  • The reactivity in C-H arylation can be lower compared to traditional cross-coupling reactions, and yields are often moderate.[2][3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk tube are added the halopyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol). The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) is then added. The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Sonogashira Coupling

In a two-necked flask under a nitrogen atmosphere, the halopyrazine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 2.1 mol%) are dissolved in an anhydrous solvent such as THF. A base, typically an amine like triethylamine (1.5 equiv.), is added, followed by the terminal alkyne (1.1 equiv.). The mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or GC/MS. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), the base (e.g., Cs₂CO₃), and the pyrazine halide. The tube is sealed, evacuated, and backfilled with an inert gas. The amine and an anhydrous solvent (e.g., dioxane or toluene) are then added via syringe. The reaction mixture is heated to the specified temperature (e.g., 100 °C) for the required duration. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the resulting crude product is purified by flash chromatography.

Visualizing the Workflow

A general experimental workflow for palladium-catalyzed pyrazine coupling is depicted below. This process highlights the key steps from reaction setup to product isolation.

G Generalized Workflow for Palladium-Catalyzed Pyrazine Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Add Pyrazine Substrate, Coupling Partner, and Base to Flask B 2. Add Palladium Catalyst and Ligand A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir for Specified Time D->E Start Reaction F 6. Monitor Progress (TLC, GC/MS) E->F G 7. Quench Reaction and Perform Extraction F->G Reaction Complete H 8. Dry and Concentrate Organic Phase G->H I 9. Purify by Column Chromatography H->I J Isolated Product I->J

Caption: Generalized workflow for palladium-catalyzed pyrazine coupling.

This diagram illustrates the logical progression of a typical palladium-catalyzed pyrazine coupling experiment, from the initial setup of the reaction vessel to the final isolation of the purified product. Each stage involves critical steps to ensure the success of the coupling reaction.

References

A Comparative Guide to the Synthesis of 2-Chloro-3-ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Protocols for a Key Chemical Intermediate

2-Chloro-3-ethynylpyrazine is a valuable building block in medicinal chemistry and materials science. Its synthesis, primarily achieved through the Sonogashira coupling of 2,3-dichloropyrazine, has been the subject of various methodological investigations aimed at improving efficiency, yield, and environmental footprint. This guide provides a detailed comparison of established and emerging synthesis protocols, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Protocols

ParameterUltrasound-Assisted SonogashiraConventional Heating SonogashiraCopper-Free Sonogashira
Catalyst System CuI / PPh₃10% Pd/C / CuI / PPh₃Palladium precatalyst (e.g., [DTBNpP] Pd(crotyl)Cl)
Base K₂CO₃Et₃NOrganic Base (e.g., TMP)
Solvent PEG-400EthanolDMSO
Temperature 50°CRefluxRoom Temperature
Reaction Time 30-45 minutes2-4 hoursVaries (can be rapid)
Typical Yield Good to ExcellentGoodGood to Excellent
Key Advantages Rapid, energy-efficient, environmentally saferWell-established, readily available catalystsAvoids toxic copper, milder conditions
Key Disadvantages Requires specialized equipmentLonger reaction times, higher temperaturesMay require specialized, air-sensitive ligands

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted, Copper-Catalyzed Sonogashira Coupling

This modern approach offers a significant reduction in reaction time and energy consumption compared to traditional methods.[1] The use of ultrasound promotes efficient mass transfer and accelerates the catalytic cycle.

Reaction Scheme:

G 2,3-Dichloropyrazine 2,3-Dichloropyrazine Product This compound 2,3-Dichloropyrazine->Product Terminal Alkyne, CuI, PPh3, K2CO3, PEG-400, Ultrasound (50°C, 30-45 min) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product

Caption: Ultrasound-assisted Sonogashira coupling workflow.

Materials:

  • 2,3-Dichloropyrazine

  • Terminal alkyne (e.g., ethynyltrimethylsilane followed by deprotection, or phenylacetylene for derivatives)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol 400 (PEG-400)

Procedure:

  • In a suitable reaction vessel, combine 2,3-dichloropyrazine (1 equiv.), the terminal alkyne (1 equiv.), CuI (typically 5-10 mol%), PPh₃ (typically 10-20 mol%), and K₂CO₃ (2 equiv.) in PEG-400.

  • Place the vessel in an ultrasonic bath pre-heated to 50°C.

  • Irradiate the mixture with ultrasound for 30-45 minutes, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol 2: Conventional Heating Sonogashira Coupling

This is a well-established and widely used method for the synthesis of various alkynylated heterocycles.[1]

Reaction Scheme:

G 2,3-Dichloropyrazine 2,3-Dichloropyrazine Product This compound 2,3-Dichloropyrazine->Product Terminal Alkyne, 10% Pd/C, CuI, PPh3, Et3N, Ethanol, Reflux (2-4 h) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product G 2,3-Dichloropyrazine 2,3-Dichloropyrazine Product This compound 2,3-Dichloropyrazine->Product Terminal Alkyne, Pd Precatalyst, Organic Base, Solvent, Room Temp. Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Cu-C≡C-R) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Cu(I)X Cu(I)X Transmetalation->Cu(I)X Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Reductive_Elimination->Ar-C≡C-R Product Alkyne_Coordination Alkyne Coordination (H-C≡C-R) Cu(I)X->Alkyne_Coordination Cu-C≡C-R Cu-C≡C-R Alkyne_Coordination->Cu-C≡C-R Base Base Alkyne_Coordination->Base Cu-C≡C-R->Transmetalation

References

Spectroscopic Validation of 2-Chloro-3-ethynylpyrazine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key reactions involving 2-Chloro-3-ethynylpyrazine, a versatile building block in medicinal chemistry and materials science. We delve into the spectroscopic validation of products from Sonogashira coupling, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and nucleophilic aromatic substitution (SNAr) reactions. Due to the limited availability of specific experimental data for this compound in the reviewed literature, this guide draws comparisons with closely related 2-chloro-3-ethynyl N-heterocycles, such as pyridines and quinolines, to provide valuable insights into expected reaction outcomes and spectroscopic characteristics.

Comparative Analysis of Key Reactions

This compound possesses two primary reactive sites: the chlorine atom, susceptible to nucleophilic substitution, and the terminal alkyne, which can participate in various coupling reactions. This dual reactivity makes it a valuable synthon for generating diverse molecular architectures.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2][3] This reaction is highly efficient for creating extended π-conjugated systems.

Alternative Approaches: While the classic Sonogashira reaction is robust, alternative copper-free versions have been developed to avoid potential issues with copper catalysis, particularly in biological applications.[2]

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Commonly known as a "click" reaction, the CuAAC reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide.[4][5] This reaction is prized for its reliability, high yields, and tolerance of a wide range of functional groups.

Alternative Approaches: For applications where copper cytotoxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative, although it requires the use of strained cyclooctynes.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further activated by the chlorine atom, makes this compound a suitable substrate for nucleophilic aromatic substitution.[6][7] This reaction allows for the introduction of a variety of nucleophiles at the C-2 position.

Alternative Approaches: Other cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed to form C-N bonds at the chloro-position, often under milder conditions than traditional SNAr reactions.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for the products of Sonogashira, CuAAC, and SNAr reactions based on data from analogous 2-chloro-3-ethynyl N-heterocyclic compounds.

Table 1: Spectroscopic Data for Sonogashira Coupling Products of 2-Chloro-3-ethynyl-N-heterocycles [8][9][10]

Product Type1H NMR (ppm)13C NMR (ppm)IR (cm-1)
2-Chloro-3-(arylethynyl)pyridine7.5-8.5 (aromatic protons)85-95 (alkyne carbons), 115-150 (aromatic carbons)~2220 (C≡C stretch)
2-Chloro-3-(alkylethynyl)quinoline7.6-8.2 (aromatic protons), 2.0-4.0 (alkyl protons)80-90 (alkyne carbons), 120-150 (aromatic carbons)~2230 (C≡C stretch)

Table 2: Spectroscopic Data for CuAAC Products of 2-Chloro-3-ethynyl-N-heterocycles [4]

Product Type1H NMR (ppm)13C NMR (ppm)IR (cm-1)
2-Chloro-3-(1-aryl-1H-1,2,3-triazol-4-yl)pyridine7.8-8.8 (aromatic and triazole protons)120-150 (aromatic and triazole carbons)No characteristic alkyne or azide stretch
2-Chloro-3-(1-alkyl-1H-1,2,3-triazol-4-yl)quinoline7.7-8.5 (aromatic and triazole protons), 1.5-4.5 (alkyl protons)118-152 (aromatic and triazole carbons)No characteristic alkyne or azide stretch

Table 3: Spectroscopic Data for Nucleophilic Aromatic Substitution Products of 2-Chloro-3-ethynyl-N-heterocycles [11][12]

Product Type1H NMR (ppm)13C NMR (ppm)IR (cm-1)
2-Amino-3-ethynylquinoline7.0-8.0 (aromatic protons), 5.0-6.0 (NH2 protons)80-90 (alkyne carbons), 110-150 (aromatic carbons)~3300-3500 (N-H stretch), ~2100 (C≡C stretch)
2-(Alkylamino)-3-ethynylpyridine7.2-8.3 (aromatic protons), 1.0-4.0 (alkyl protons), 4.5-5.5 (NH proton)82-92 (alkyne carbons), 112-155 (aromatic carbons)~3350 (N-H stretch), ~2105 (C≡C stretch)

Experimental Protocols

General Procedure for Sonogashira Coupling[8]

To a solution of the 2-chloro-3-ethynyl-N-heterocycle (1.0 mmol) and the corresponding terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF or THF), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 5 mol%), a copper co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction mixture is typically stirred at room temperature or heated until completion, as monitored by TLC or LC-MS. The product is then isolated by extraction and purified by column chromatography.

General Procedure for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4]

A mixture of the 2-chloro-3-ethynyl-N-heterocycle (1.0 mmol) and the corresponding azide (1.0 mmol) is dissolved in a solvent mixture, typically t-BuOH/H2O. A solution of sodium ascorbate (20 mol%) is added, followed by a solution of copper(II) sulfate pentahydrate (10 mol%). The reaction is stirred at room temperature until completion. The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)[13]

The 2-chloro-N-heterocycle (1.0 mmol) is dissolved in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP). The nucleophile (1.2-2.0 mmol) and, if necessary, a base (e.g., K2CO3 or NaH) are added. The reaction mixture is heated to an appropriate temperature (often elevated) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is isolated by extraction or filtration and purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the chemical transformations and experimental processes, the following diagrams are provided.

Sonogashira_Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Cu Co-catalyst Cu Co-catalyst Cu Co-catalyst->Coupled Product Base Base Base->Coupled Product

Sonogashira Coupling Reaction Pathway

CuAAC_Reaction This compound This compound Triazole Product Triazole Product This compound->Triazole Product Azide Azide Azide->Triazole Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole Product Solvent (t-BuOH/H2O) Solvent (t-BuOH/H2O) Solvent (t-BuOH/H2O)->Triazole Product

CuAAC "Click" Reaction Pathway

SNAr_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start Start Dissolve Substrate Dissolve this compound in polar aprotic solvent Start->Dissolve Substrate Add Reagents Add Nucleophile and Base (if needed) Dissolve Substrate->Add Reagents Heat Reaction Heat to appropriate temperature Add Reagents->Heat Reaction Monitor Progress Monitor by TLC/LC-MS Heat Reaction->Monitor Progress Quench Reaction Quench with Water Monitor Progress->Quench Reaction Isolate Product Isolate by Extraction/Filtration Quench Reaction->Isolate Product Purify Product Purify by Recrystallization/ Column Chromatography Isolate Product->Purify Product End End Purify Product->End

Experimental Workflow for SNAr

Conclusion

This compound is a promising scaffold for the synthesis of a wide array of functionalized heterocyclic compounds. While direct spectroscopic data for its reaction products is not extensively documented in the readily available literature, analysis of analogous systems provides a strong predictive framework for the outcomes of Sonogashira coupling, CuAAC, and nucleophilic aromatic substitution reactions. The provided experimental protocols and spectroscopic data tables serve as a valuable resource for researchers designing synthetic routes and characterizing novel derivatives based on this versatile building block. Further experimental investigation into the specific reactivity of this compound is warranted to expand its application in drug discovery and materials science.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-3-ethynylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Chloro-3-ethynylpyrazine, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling. Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS). Key hazards include being a combustible liquid, harmful if swallowed, and potentially fatal if it comes into contact with skin or is inhaled. It can also cause serious eye damage and skin irritation.[1]

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE. This includes, but is not limited to:

  • Gloves: Chemical impermeable gloves are required.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, is essential. For situations with a risk of inhalation, wear respiratory protection.

  • Protective Clothing: A lab coat or other protective clothing should be worn.

Quantitative Data Summary

For quick reference, the following table summarizes key hazard information for this compound.

Hazard ClassificationGHS CategoryHazard Statement
Flammable liquidsCategory 4H227: Combustible liquid
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute toxicity, InhalationCategory 2H330: Fatal if inhaled
Acute toxicity, DermalCategory 2H310: Fatal in contact with skin
Skin irritationCategory 2H315: Causes skin irritation
Serious eye damageCategory 1H318: Causes serious eye damage
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation

Source: Sigma-Aldrich Safety Data Sheet

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2] Under no circumstances should this chemical be discharged into sewer systems. [2]

Experimental Workflow for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated, compatible waste container with "Hazardous Waste: this compound".

    • Ensure the container is in good condition, with a secure, leak-proof screw-on cap.[3]

    • Do not mix with other incompatible chemical wastes. Specifically, keep it separate from acids and bases.[4]

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area (SAA).[4]

    • The SAA should be a well-ventilated area, away from sources of ignition.

    • Keep the container closed except when adding waste.[3]

    • Place the primary waste container in a secondary containment tray to prevent spills.[3]

  • Disposal of Contaminated Materials:

    • Solid Waste: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be considered hazardous waste. Double-bag this waste in clear plastic bags and label it accordingly.[3]

    • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and treated as hazardous waste.[5] After triple-rinsing, the container can be punctured to render it unusable and disposed of according to institutional guidelines.[2][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.

    • Provide them with an accurate description of the waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EH_S EH&S Coordination cluster_Disposal Final Disposal A Identify Waste (this compound) B Select & Label Compatible Container A->B C Store in Secondary Containment in SAA B->C E Schedule Waste Pickup C->E D Collect Contaminated Solid Waste & Rinsate D->C Add to Container F Licensed Chemical Destruction Facility E->F

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Chloro-3-ethynylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE REFERENCE: PERSONAL PROTECTIVE EQUIPMENT (PPE), HANDLING, AND DISPOSAL OF 2-CHLORO-3-ETHYNYLPYRAZINE

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given the absence of a comprehensive Safety Data Sheet (SDS), the following protocols are based on information for structurally similar compounds, such as other chlorinated pyrazines and pyridines, and general best practices for handling potent, hazardous chemicals. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.

Immediate Safety Precautions

Due to its chemical structure, this compound should be handled as a potent and hazardous compound. Assume it may be harmful if swallowed, fatal in contact with skin or if inhaled, cause skin and eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for various handling scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions in a fume hood Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving.Laboratory coat.Not generally required if handled exclusively within a certified chemical fume hood.
Handling outside of a fume hood or with risk of aerosolization Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., nitrile, neoprene), double-gloved.Chemical-resistant lab coat or apron over a standard lab coat.A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or apron.A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure risk.

  • Preparation :

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure safety equipment, including an eyewash station and safety shower, is accessible and operational.[2][3]

    • Assemble all necessary materials and equipment before starting work to minimize movement in and out of the handling area.

    • Inspect all PPE for integrity before use.

  • Handling :

    • Always wear the appropriate PPE as outlined in the table above.

    • When weighing, use a balance with a draft shield or conduct the operation in a fume hood to control airborne particles.

    • Handle the compound gently to avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers of this compound tightly closed when not in use.

  • Post-Handling & Cleanup :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol, ethanol) followed by a detergent and water.

    • Properly doff PPE to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Segregation : All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be segregated as hazardous waste.[4]

  • Containerization : Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.

  • Disposal Method : Dispose of as chlorinated hazardous waste in accordance with local, state, and federal regulations.[4][5] Do not dispose of down the drain or in regular trash.[6] Arrange for collection by a licensed hazardous waste disposal service.

Emergency Procedures

In Case of Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Minor Spill (in a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Major Spill (outside a fume hood or a large volume) :

    • Evacuate the laboratory immediately and alert others.

    • If the substance is flammable, turn off all ignition sources if it is safe to do so.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or environmental health and safety office.[8]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Designate Handling Area (Fume Hood) prep2 Assemble & Inspect PPE prep1->prep2 prep3 Gather Equipment & Reagents prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Carefully Weigh Compound handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 post1 Decontaminate Work Surfaces & Equipment handle3->post1 post2 Segregate & Label Hazardous Waste post1->post2 post3 Properly Doff PPE post1->post3 post5 Arrange for Licensed Waste Disposal post2->post5 post4 Wash Hands Thoroughly post3->post4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.